Dimethothiazine
描述
属性
IUPAC Name |
10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5/h6-12,14H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNWVCJGUMZDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13115-40-7 (monomesylate) | |
| Record name | Fonazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007456248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023076 | |
| Record name | Fonazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7456-24-8 | |
| Record name | 10-[2-(Dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7456-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fonazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007456248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimetotiazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fonazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimetotiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FONAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FTA475ZDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Dimethothiazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethothiazine is a phenothiazine (B1677639) derivative primarily recognized for its therapeutic role in managing migraines.[1] Its mechanism of action, characteristic of the phenothiazine class, involves the antagonism of several key G-protein coupled receptors (GPCRs). This technical guide delineates the core pharmacological activities of this compound, focusing on its interactions with dopamine (B1211576), histamine (B1213489), and serotonin (B10506) receptors. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this guide utilizes representative data from other well-characterized phenothiazines to illustrate the expected pharmacological profile. Detailed experimental protocols for the characterization of such compounds are also provided, alongside visualizations of the associated signaling pathways.
Pharmacological Profile: Receptor Binding Affinities
| Receptor Target | Ligand | Ki (nM) | Receptor Type |
| Dopamine D2 | Chlorpromazine (B137089) | 1.4 | Gi/o-coupled GPCR |
| Histamine H1 | Chlorpromazine | 3.0 | Gq/11-coupled GPCR |
| Serotonin 5-HT2A | Chlorpromazine | 2.5 | Gq/11-coupled GPCR |
| Serotonin 5-HT1A | Chlorpromazine | 26 | Gi/o-coupled GPCR |
| Adrenergic α1 | Chlorpromazine | 2.1 | Gq/11-coupled GPCR |
| Muscarinic M1 | Chlorpromazine | 30 | Gq/11-coupled GPCR |
Note: Data presented is for chlorpromazine and serves as a representative profile for a typical phenothiazine. Specific affinities for this compound may vary.
Core Mechanisms of Action and Signaling Pathways
The therapeutic and side effects of this compound are a consequence of its interaction with multiple receptor systems. The primary mechanisms involve the blockade of dopamine, histamine, and serotonin receptors.
Dopamine D2 Receptor Antagonism
A hallmark of phenothiazine pharmacology is the antagonism of dopamine D2 receptors in the central nervous system.[4][5] D2 receptors are Gi/o-coupled GPCRs that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking these receptors, this compound is expected to prevent the inhibitory action of dopamine on cAMP production. This action in the mesolimbic and mesocortical pathways is central to the antipsychotic effects of many phenothiazines.
Histamine H1 Receptor Antagonism
This compound is known to be a histamine antagonist.[1] Specifically, it is expected to act as an inverse agonist at H1 receptors. H1 receptors are Gq/11-coupled GPCRs.[6] Upon activation by histamine, the Gq/11 protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the H1 receptor, this compound prevents this signaling cascade, leading to its antihistaminic effects.
Serotonin (5-HT) Receptor Antagonism
This compound is also characterized as a serotonin antagonist.[1] While the specific subtypes are not always detailed, phenothiazines commonly interact with 5-HT2A receptors.[7] Similar to H1 receptors, 5-HT2A receptors are Gq/11-coupled.[7] Therefore, antagonism of these receptors by this compound would also lead to the inhibition of the PLC-IP3-DAG pathway. This action is thought to contribute to the therapeutic effects of some antipsychotics and may be relevant to this compound's efficacy in migraine.
References
- 1. Dimetotiazine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vasista.co.in [vasista.co.in]
- 7. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Dimethothiazine as a Serotonin Antagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dimethothiazine is a tricyclic compound belonging to the phenothiazine (B1677639) class of molecules.[3] While primarily recognized for its antihistaminic properties, it also exhibits considerable antiemetic and serotonin (B10506) antagonistic actions.[3] Its therapeutic applications have been explored in conditions such as migraine and allergic skin conditions.[2][3] The serotonergic system is a complex network of receptors and signaling pathways that modulates a wide array of physiological processes, making serotonin receptor antagonists a critical area of drug discovery and development.
Chemical Structure and Properties
-
IUPAC Name: 10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide[4][5]
-
SMILES: CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C[4][5]
-
Molecular Formula: C₁₉H₂₅N₃O₂S₂[6]
-
Molecular Weight: 391.55 g/mol [4]
-
CAS Number: 7456-24-8[4]
Serotonin Receptor Antagonism
This compound is described as an anti-5-HT agent, indicating its ability to block the action of serotonin at its receptors.[1] However, specific quantitative data on its binding affinity (Ki) and functional antagonism (e.g., IC50, pA2) at the various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, etc.) are not extensively documented in the available scientific literature. Phenothiazine derivatives, as a class, are known to interact with multiple receptors, including dopamine (B1211576) and serotonin receptors.[5] The specific profile of this compound's serotonergic activity requires further experimental elucidation.
Quantitative Data Summary
A comprehensive search of available literature did not yield specific quantitative data for this compound's binding affinities or functional antagonism at serotonin receptor subtypes. To fully characterize this compound, it is essential to determine these parameters through rigorous experimental investigation. For comparative purposes, Table 1 provides a template for how such data should be presented once obtained.
Table 1: Template for this compound Serotonin Receptor Binding Affinity and Functional Antagonism Data
| Receptor Subtype | Radioligand | Kᵢ (nM) | Functional Assay Type | IC₅₀ (nM) / pA₂ |
| 5-HT₁ₐ | [³H]-8-OH-DPAT | Data not available | cAMP Inhibition | Data not available |
| 5-HT₂ₐ | [³H]-Ketanserin | Data not available | Calcium Mobilization | Data not available |
| 5-HT₂C | [³H]-Mesulergine | Data not available | Calcium Mobilization | Data not available |
| 5-HT₃ | [³H]-Granisetron | Data not available | Ion Flux (e.g., Patch Clamp) | Data not available |
| Other Subtypes | ... | ... | ... | ... |
Experimental Protocols
To facilitate the investigation of this compound's serotonin antagonist properties, this section provides detailed, generalized methodologies for key in vitro assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of this compound for various serotonin receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the human 5-HT receptor subtype of interest.
-
A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the target receptor on ice. Homogenize the membranes in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of this compound (or vehicle for total binding).
-
A non-specific ligand (e.g., 10 µM unlabeled serotonin) for determining non-specific binding.
-
Radioligand at a concentration near its Kₑ.
-
Diluted cell membranes to a final protein concentration of 20-50 µ g/well .
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Calcium Mobilization Assay
This functional assay is used to determine the antagonist effect of this compound on Gq-coupled serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂C), which signal through an increase in intracellular calcium.
Objective: To determine the potency of this compound in inhibiting serotonin-induced calcium mobilization.
Materials:
-
Cells stably expressing the Gq-coupled 5-HT receptor of interest (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Serotonin (agonist).
-
This compound stock solution.
-
A fluorescence plate reader with an integrated liquid handling system.
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (or vehicle) to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a fixed concentration of serotonin (typically the EC₈₀) to all wells simultaneously using the liquid handler. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the peak response as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Signaling Pathways
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate a variety of downstream signaling cascades upon activation. As an antagonist, this compound is expected to block these signaling events. The 5-HT₂ family of receptors, common targets for phenothiazines, primarily couple to Gq/11 proteins.
Gq-Coupled 5-HT₂ Receptor Signaling Pathway
Activation of Gq-coupled 5-HT₂ receptors by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound, by blocking the receptor, would prevent this cascade from occurring.
Conclusion
This compound is a phenothiazine derivative with established serotonin antagonist activity. While its specific interactions with the diverse subtypes of serotonin receptors remain to be quantitatively defined, this guide provides the necessary framework for such investigations. The detailed experimental protocols for radioligand binding and calcium mobilization assays offer a starting point for researchers to elucidate the pharmacological profile of this compound. Understanding the precise mechanism of action of this compound at a molecular level is crucial for its potential development as a therapeutic agent and as a tool for probing the complexities of the serotonergic system. Further research is warranted to populate the data gaps and fully characterize this compound as a serotonin antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Serotonin-induced hypersensitivity via inhibition of catechol O-methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethothiazine as a Histamine Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethothiazine is a phenothiazine (B1677639) derivative with therapeutic applications stemming from its activity as a histamine (B1213489) H1 receptor antagonist and a serotonin (B10506) receptor antagonist.[1] This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its role as a histamine antagonist. The document covers its mechanism of action, physicochemical properties, and clinical applications, particularly in the context of migraine treatment.[1] Due to the limited availability of specific quantitative binding and pharmacokinetic data for this compound in publicly accessible literature, data for the structurally related and well-characterized first-generation phenothiazine antihistamine, promethazine (B1679618), is provided for comparative context. This guide also includes detailed experimental protocols for assays relevant to the study of H1 receptor antagonists and visual representations of key pathways and workflows to support further research and development.
Introduction
This compound, also known as Dimetotiazine, is a tricyclic compound belonging to the phenothiazine class of drugs.[2] Historically, phenothiazines have been a rich source of diverse pharmacologically active agents, including antipsychotics and antihistamines.[3] this compound is recognized for its dual antagonism of histamine H1 receptors and serotonin (5-HT) receptors, which is believed to underlie its efficacy in the treatment of migraine.[1][4] As a first-generation antihistamine, it is expected to exhibit sedative properties due to its ability to cross the blood-brain barrier.[5][6] This guide aims to consolidate the existing technical information on this compound to serve as a resource for researchers and professionals in drug development.
Physicochemical Properties
This compound is an orally active compound.[7][8][9] Its fundamental chemical and physical properties are summarized in the table below. This information is critical for its formulation and delivery as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C19H25N3O2S2 | [4] |
| Molecular Weight | 391.55 g/mol | [4] |
| CAS Number | 7456-24-8 | [4] |
| IUPAC Name | 10-(2-Dimethylaminopropyl)-N,N-dimethylphenothiazine-2-sulfonamide | [4] |
| Density | 1.235 g/cm³ | [7] |
| Boiling Point | 533.7ºC at 760 mmHg | [7] |
| Flash Point | 276.6ºC | [7] |
| LogP | 4.63550 | [7] |
Mechanism of Action: Histamine H1 Receptor Antagonism
The primary mechanism of action of this compound as an antihistamine is its competitive antagonism of the histamine H1 receptor.[1] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[10][11] This activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca2+), leading to various physiological responses, including smooth muscle contraction and increased vascular permeability.[12][13] By binding to the H1 receptor, this compound prevents histamine from binding and initiating this signaling pathway, thereby mitigating the effects of histamine release.
Quantitative Analysis of Receptor Binding and Antagonist Activity
| Compound | Receptor | Assay Type | Value | Units | Source |
| Promethazine | Histamine H1 | Radioligand Binding (Ki) | 1.4 | nM | [14] |
| Promethazine | Muscarinic ACh | Radioligand Binding (Ki) | Moderate Affinity | - | [14] |
| Promethazine | Dopamine D2 | Radioligand Binding (Ki) | Weak to Moderate Affinity | - | [14] |
| Promethazine | Serotonin 5-HT2A | Radioligand Binding (Ki) | Weak to Moderate Affinity | - | [14] |
| Promethazine | α1-adrenergic | Radioligand Binding (Ki) | Weak to Moderate Affinity | - | [14] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in humans, such as bioavailability, volume of distribution, plasma protein binding, and half-life, are not well-documented in publicly available sources. However, general pharmacokinetic properties can be inferred from its classification as a phenothiazine derivative. Phenothiazines are generally well-absorbed orally, extensively metabolized in the liver (primarily by cytochrome P450 enzymes), and are highly bound to plasma proteins.[7][15]
A study on the urinary excretion of phenothiazine antihistamines identified metabolites of dimetotiazine, indicating that it undergoes metabolism and is excreted via the kidneys.[16] For comparative purposes, pharmacokinetic data for promethazine are provided below.
| Parameter | Value | Species | Source |
| Bioavailability (Oral) | 25% (due to first-pass metabolism) | Human | [14] |
| Protein Binding | 93% | Human | [14] |
| Metabolism | Hepatic (Glucuronidation and Sulfoxidation) | Human | [14] |
| Elimination Half-life | 10–19 hours | Human | [14] |
| Excretion | Renal and Biliary | Human | [14] |
Clinical Applications in Migraine
This compound is indicated for the treatment of migraine.[1] A meta-analysis of parenteral phenothiazines (chlorpromazine, prochlorperazine, and methotrimeprazine) for acute migraine demonstrated significant efficacy compared to placebo for headache relief and clinical success.[17][18] The clinical success rate for phenothiazines as a class was reported to be 78%.[17][18] While this meta-analysis did not specifically detail the efficacy of this compound, its inclusion in the phenothiazine class and its dual histamine and serotonin antagonism support its use in this indication.
Experimental Protocols
Histamine H1 Receptor Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing a high density of histamine H1 receptors (e.g., from CHO or HEK293 cells transfected with the H1 receptor gene) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.
-
Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Guinea Pig Ileum Contraction Assay (Ex Vivo)
This ex vivo assay is a classic pharmacological method to assess the functional antagonist activity of a compound at the H1 receptor.[7][8]
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution.[8] The lumen is gently flushed to remove its contents.[7]
-
Mounting: A 2-3 cm segment of the ileum is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[7] One end is attached to a fixed hook, and the other to an isotonic force transducer.[7]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1g for 30-60 minutes, with regular washes.[7]
-
Histamine Concentration-Response Curve: A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the contractile response.
-
Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of the antagonist (this compound) for a predetermined period.
-
Second Histamine Curve: A second histamine concentration-response curve is generated in the presence of the antagonist.
-
Data Analysis: The antagonist's effect is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.
Synthesis of this compound
References
- 1. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publications Archive - Metrum Research Group [metrumrg.com]
- 4. Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Binding of phenothiazine neuroleptics to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Binding of diazepam and desmethyldiazepam to plasma protein: concentration-dependence and interactions [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Partitioning of thioridazine and mesoridazine in human blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New data on the metabolism of chloromethylisothiazolinone and methylisothiazolinone in human volunteers after oral dosage: excretion kinetics of a urinary mercapturic acid metabolite (“M-12”) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrialsinc.com [clinicaltrialsinc.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Dimetotiazine - Wikipedia [en.wikipedia.org]
- 18. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. key pharmacokinetic parameters: Topics by Science.gov [science.gov]
- 20. Concentration-dependent plasma protein binding: Expect the unexpected - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Dopamine D2 Receptor Antagonism of Dimethothiazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Dimethothiazine and the Phenothiazine (B1677639) Class
This compound is a tricyclic compound belonging to the phenothiazine class of drugs.[1][2] Historically, phenothiazines have been a cornerstone in the treatment of psychosis, with their therapeutic effects largely attributed to their potent antagonism of the dopamine (B1211576) D2 receptor.[3] While this compound has been primarily utilized for conditions such as migraine, its structural similarity to other antipsychotic phenothiazines suggests a potential interaction with the dopamine D2 receptor.[4][5] This guide delves into the theoretical framework and experimental approaches for characterizing this potential antagonism.
Dopamine D2 Receptor Signaling Pathways
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in neurotransmission. Its activation by dopamine initiates a cascade of intracellular events through two primary signaling pathways: the G-protein dependent pathway and the β-arrestin mediated pathway.
G-Protein Dependent Signaling
The D2 receptor canonically couples to the Gαi/o family of G-proteins. Upon dopamine binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme in cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Properties of Dimethothiazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethothiazine is a phenothiazine (B1677639) derivative with a distinct pharmacological profile characterized by its potent antihistaminic and anti-serotonergic activities. Primarily utilized in the management of migraine and certain allergic conditions, its therapeutic effects are underpinned by a multi-target mechanism of action. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the existing knowledge and supplements it with comparative data from structurally related phenothiazine compounds to provide a thorough understanding for research and drug development professionals. Detailed experimental protocols for assessing the key pharmacological activities of phenothiazine derivatives are also presented.
Introduction
This compound, a member of the phenothiazine class of drugs, is recognized for its therapeutic utility in conditions such as migraine and allergic dermatoses.[1] Its chemical structure, featuring the characteristic tricyclic phenothiazine core, is the foundation for its complex pharmacology, which involves interactions with multiple neurotransmitter systems. This guide aims to provide a detailed technical examination of this compound's pharmacological properties to support further research and development efforts.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to its antagonist activity at histamine (B1213489) H1 and serotonin (B10506) (5-HT) receptors. Additionally, like other phenothiazines, it is suggested to possess dopamine (B1211576) D2 receptor blocking and anticholinergic properties.
Antihistaminic Activity
This compound is a potent histamine H1 receptor antagonist. This action is central to its use in allergic conditions, where it competitively inhibits the effects of histamine on smooth muscle, capillaries, and other tissues.
Anti-serotonergic Activity
The efficacy of this compound in migraine management is linked to its serotonin receptor antagonism, likely at the 5-HT2A receptor subtype.[2][3][4][5] This activity may contribute to the regulation of vasodilation and neurotransmission in the cranial vasculature, which are implicated in the pathophysiology of migraine.
Dopamine D2 Receptor Antagonism
As a phenothiazine derivative, this compound is expected to exhibit antagonist activity at dopamine D2 receptors. This is a characteristic feature of this drug class and is the basis for the antipsychotic effects of many phenothiazines.[6][7] The extent of D2 receptor occupancy influences both therapeutic efficacy and the potential for extrapyramidal side effects.[6][7][8][9][10]
Anticholinergic Activity
This compound may also possess anticholinergic properties, contributing to some of its side effects. This activity results from the blockade of muscarinic acetylcholine (B1216132) receptors.
Signaling Pathways
The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events. The following diagram illustrates the general signaling pathways associated with H1, 5-HT2A, and D2 receptor antagonism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Serotonergic antagonist effects on trafficking of serotonin 5-HT2A receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Central D2-dopamine receptor occupancy in relation to antipsychotic drug effects: a double-blind PET study of schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Dimethothiazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethothiazine, a phenothiazine (B1677639) derivative, is a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure and a detailed methodology for its synthesis. Key physicochemical properties are summarized, and a step-by-step experimental protocol for its preparation is presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug development.
Chemical Structure and Properties
This compound, systematically named 10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide, is a tricyclic organic compound. Its core structure consists of a phenothiazine ring system, which is characterized by two benzene (B151609) rings fused to a central thiazine (B8601807) ring. A dimethylaminopropyl group is attached to the nitrogen atom of the thiazine ring at position 10, and a dimethylsulfonamide group is substituted on one of the benzene rings at position 2.
The presence of the phenothiazine core and the specific side chains contribute to its physicochemical properties and biological activity. The tertiary amine in the side chain imparts basic properties to the molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide | PubChem |
| CAS Number | 7456-24-8 | PubChem |
| Molecular Formula | C₁₉H₂₅N₃O₂S₂ | PubChem |
| Molecular Weight | 391.55 g/mol | PubChem |
| Water Solubility | Predicted: 0.0647 mg/mL | DrugBank Online[1] |
| logP | Predicted: 3.47 | DrugBank Online[1] |
| pKa (Strongest Basic) | Predicted: 8.99 | DrugBank Online[1] |
| Melting Point (HCl salt) | 214 °C (with decomposition) | LookChem |
Synthesis of this compound
The synthesis of this compound can be achieved through the alkylation of 3-dimethylsulfamoylphenthiazine with 1-dimethylamino-2-chloropropane. This reaction is typically carried out in a non-polar solvent such as xylene, with a strong base like sodium amide to facilitate the deprotonation of the phenothiazine nitrogen.
Synthesis Pathway
The overall synthetic scheme is presented below. The reaction involves the nucleophilic substitution of the chlorine atom in 1-dimethylamino-2-chloropropane by the deprotonated 3-dimethylsulfamoylphenthiazine.
References
Dimethothiazine and its Potential in Migraine Research: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Phenothiazine (B1677639) Derivative for Neurological Applications
Abstract
Migraine, a debilitating neurological disorder, continues to present significant challenges in therapeutic development. This technical guide delves into the existing research on Dimethothiazine, a phenothiazine derivative, as a potential candidate for migraine prophylaxis and treatment. While specific clinical data on this compound for migraine is limited in publicly accessible literature, this paper aims to provide a comprehensive overview of its known pharmacology, preclinical evidence, and the broader context of phenothiazines in migraine management. This document is intended for researchers, scientists, and drug development professionals, offering a structured compilation of available data, experimental methodologies, and a discussion of the underlying signaling pathways.
Introduction
This compound is a phenothiazine compound that has been investigated for its therapeutic potential in various neurological conditions, including migraine.[1] Like other drugs in its class, it is known to possess antihistaminic and anti-serotonergic properties.[2] The rationale for its use in migraine stems from the established role of serotonin (B10506) and histamine (B1213489) in the pathophysiology of this complex disorder.[3] This guide synthesizes the available preclinical and clinical information on this compound and related phenothiazines to inform future research and development efforts.
Preclinical Pharmacology of this compound
The primary preclinical research on this compound focuses on its effects on the nervous system, particularly its influence on muscle spindle activity, which provides insights into its potential mechanism of action for conditions involving neuronal hyperexcitability.
In Vivo Studies in a Decerebrate Cat Model
A key study by Maxwell and Rhodes (1970) investigated the effects of intravenously administered this compound on muscle spindle activity in decerebrate cats, a model used to study muscle tone and rigidity.
| Dosage (Intravenous) | Effect on Muscle Spindle Activity |
| 1 - 4 mg/kg | Reduced discharge frequency of primary and secondary endings |
| > 4 mg/kg | Little further significant effect on discharge frequency |
-
Animal Model: Adult cats were decerebrated at the intercollicular level. This procedure involves a mid-collicular transection of the brainstem, resulting in a state of exaggerated muscle tone (decerebrate rigidity), which is useful for studying the effects of drugs on motor control pathways.
-
Surgical Preparation: The soleus muscle and its nerve supply were dissected for recording. The tendon of the soleus muscle was attached to a myograph to control and measure muscle tension.
-
Electrophysiological Recordings: Afferent nerve fibers from the muscle spindles of the soleus muscle were isolated and their electrical activity was recorded using microelectrodes.
-
Drug Administration: this compound was administered intravenously at varying doses.
-
Outcome Measures: The primary outcome was the change in the discharge frequency of muscle spindle afferents in response to static and dynamic stretching of the soleus muscle before and after drug administration.
Mechanism of Action: The Role of Phenothiazines in Migraine
Serotonin (5-HT) Receptor Antagonism
Serotonin plays a crucial role in migraine pathophysiology. While 5-HT1B/1D receptor agonists (triptans) are effective in aborting migraine attacks, antagonism of other 5-HT receptors, particularly the 5-HT2A receptor, is a known strategy for migraine prophylaxis.[4] Phenothiazines are known to interact with various 5-HT receptors.
Histamine H1 Receptor Antagonism
Histamine is another key mediator implicated in neuroinflammation and vasodilation, processes relevant to migraine. Antagonism of H1 receptors can mitigate these effects.
Potential Dopamine (B1211576) D2 Receptor Interaction
Many phenothiazine derivatives exhibit antagonist activity at dopamine D2 receptors.[5] This action is the basis for their use as antipsychotics. While the D2 receptor affinity of this compound is not established, this interaction could contribute to its overall neurological effects.
References
- 1. Dimetotiazine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Mechanism of action of drugs currently used in the prevention of migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethothiazine in Spasticity: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the use of dimethothiazine in the treatment of spasticity, with a focus on the available clinical evidence, experimental protocols, and the underlying mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neuromuscular disorders.
Introduction to this compound and Spasticity
Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, is a common consequence of upper motor neuron lesions resulting from conditions such as cerebral palsy, stroke, and spinal cord injury. Pharmacological intervention remains a cornerstone of spasticity management. This compound, a phenothiazine (B1677639) derivative, has been investigated for its potential to alleviate spasticity. This guide synthesizes the key findings from pivotal studies to provide a comprehensive technical overview.
Clinical Studies on this compound for Spasticity
The clinical investigation of this compound for spasticity has been limited, with key studies conducted in the 1970s. These trials, while small by modern standards, provide the foundational evidence for its potential efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from two key clinical trials investigating this compound in patients with spasticity.
Table 1: Double-Blind Crossover Trial of a Phenothiazine Derivative in Spasticity (Burke et al., 1975)[1]
| Parameter | Value |
| Drug | (+/-)-10-(3-dimethylamino-2-methylpropyl)-2-valeroylphenothiazine |
| Dosage | 40 mg daily[1] |
| Study Design | Double-blind crossover trial[1] |
| Patient Population | 9 patients (8 with cerebral spasticity, 1 with spinal spasticity)[1] |
| Primary Outcome | Reduction in spasticity |
| Key Finding | Small but significant reduction in spasticity[1] |
| Adverse Effects | Few reported side-effects[1] |
Table 2: this compound in the Treatment of Childhood Cerebral Palsy (Griffiths & Bowie, 1973)[2]
| Parameter | Value |
| Drug | This compound[2] |
| Study Design | Controlled clinical trial[2] |
| Patient Population | Children with cerebral palsy[2] |
| Primary Outcomes | Effects on muscle tonus and motor skills[2] |
| Key Finding | Data on efficacy not available in the abstract |
| Adverse Effects | Photosensitivity and seizures were noted as potential adverse effects of phenothiazines in this context[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The methodologies from the key studies on this compound are outlined below.
Burke et al. (1975): A Phenothiazine Derivative in Spasticity
-
Patient Selection: The study included nine patients, eight with spasticity of cerebral origin and one with spasticity of spinal origin.[1]
-
Study Design: A double-blind, crossover design was employed. Patients were randomly assigned to receive either the active drug (40 mg daily) or a placebo for a set period, followed by a washout period and then crossover to the other treatment arm.[1]
-
Assessment Methods:
-
Clinical Assessment: A clinical scoring system was likely used to assess changes in muscle tone, reflex excitability, and functional capacity. The specifics of this scale are not detailed in the available abstract.
-
Electromyographic (EMG) Assessment: Electromyography was used as an objective measure of spasticity. The protocol for the EMG assessment is not specified in the abstract but would have likely involved measuring the amplitude and duration of muscle responses to passive stretch or electrical stimulation of peripheral nerves.[1]
-
Griffiths & Bowie (1973): this compound in Childhood Cerebral Palsy
-
Patient Selection: The study population consisted of children with cerebral palsy.[2]
-
Study Design: A controlled clinical trial was conducted, implying a comparison group (likely receiving a placebo or standard care).[2]
-
Assessment Methods:
-
Muscle Tonus Assessment: Methods to evaluate changes in muscle tone were employed.[2]
-
Motor Skills Evaluation: The study assessed the impact of this compound on the motor skills of the participants.[2]
-
Safety Monitoring: Liver function tests were conducted to monitor for potential adverse effects.[2]
-
Mechanism of Action: A Focus on the Fusimotor System
Phenothiazines, including this compound, are believed to exert their anti-spasticity effects by modulating the activity of the fusimotor system. This system, comprised of gamma (γ) motor neurons, regulates the sensitivity of muscle spindles, the sensory receptors within muscles that detect changes in muscle length.
Descending Control of Fusimotor Neurons
The activity of fusimotor neurons is controlled by descending pathways originating in the brainstem, primarily the reticular formation. The reticulospinal tracts, both pontine (medial) and medullary (lateral), project to the spinal cord and synapse with, among others, gamma motor neurons.
-
Pontine (Medial) Reticulospinal Tract: Generally exerts a facilitatory effect on extensor muscles.
-
Medullary (Lateral) Reticulospinal Tract: Tends to have an inhibitory effect on extensor muscles.
An imbalance in the activity of these pathways can lead to the hyper-excitability of alpha motor neurons, a key feature of spasticity.
Proposed Signaling Pathway of this compound Action
The prevailing hypothesis is that phenothiazines act as antagonists at dopamine (B1211576) D2 receptors, which are present in the brainstem reticular formation. By blocking D2 receptors, this compound may modulate the output of the reticulospinal tracts, leading to a reduction in the excitatory drive to fusimotor neurons. This, in turn, would decrease the sensitivity of muscle spindles to stretch, ultimately reducing the hyperexcitability of the stretch reflex arc and alleviating spasticity.
Experimental Workflow for Investigating Fusimotor Activity
To further elucidate the mechanism of action of this compound, a robust experimental workflow is required.
Conclusion and Future Directions
The available evidence suggests that this compound may offer a modest benefit in the management of spasticity, likely through its action on the fusimotor system within the brainstem. However, the existing clinical data is limited by small sample sizes and the age of the studies.
Future research should focus on:
-
Larger, well-controlled clinical trials to definitively establish the efficacy and safety of this compound in diverse patient populations with spasticity.
-
Detailed preclinical studies using modern electrophysiological and neuroimaging techniques to further elucidate the precise molecular targets and signaling pathways involved in the action of this compound.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and explore potential drug interactions.
A renewed investigation into this compound and related phenothiazine derivatives, guided by the principles of modern drug development, may yet unlock their full therapeutic potential in the challenging field of spasticity management.
References
Unveiling the Antipsychotic Potential of Dimethothiazine: A Technical Guide for Drug Development Professionals
Introduction
Dimethothiazine, a phenothiazine (B1677639) derivative, has been historically recognized for its antihistaminic and anti-serotonergic properties.[1][2][3] As a member of the phenothiazine class of compounds, which forms the cornerstone of first-generation antipsychotics, this compound holds therapeutic potential in the management of psychotic disorders such as schizophrenia.[4] This technical guide provides an in-depth exploration of the core pharmacology, experimental evaluation, and underlying signaling pathways relevant to assessing the antipsychotic capabilities of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antipsychotic agents.
Core Pharmacological Profile: A Comparative Perspective
While specific quantitative receptor binding data for this compound is not extensively available in the public domain, its classification as a phenothiazine provides a strong basis for its predicted pharmacological profile. Phenothiazine antipsychotics exert their therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[5] Additionally, many phenothiazines exhibit varying affinities for other receptors, including serotonin (B10506) (5-HT) and histamine (B1213489) (H) receptors, which contribute to their overall efficacy and side-effect profiles.[5][6]
To contextualize the potential of this compound, the following table summarizes the receptor binding affinities (Ki, nM) of several well-characterized phenothiazine antipsychotics at key receptors implicated in the pathophysiology and treatment of psychosis. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) |
| Chlorpromazine | 1.0 - 10 | 0.5 - 5 | 0.1 - 1 | 10 - 100 | 1 - 10 |
| Fluphenazine | 0.1 - 1 | 1 - 10 | 1 - 10 | >1000 | 1 - 10 |
| Perphenazine | 0.1 - 1 | 1 - 10 | 1 - 10 | 100 - 1000 | 1 - 10 |
| Thioridazine | 1 - 10 | 1 - 10 | 1 - 10 | 1 - 10 | 1 - 10 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The Ki values are approximate ranges compiled from various sources and are intended for comparative purposes.
Based on its structural class, this compound is hypothesized to exhibit potent antagonism at dopamine D2 receptors, a key characteristic for antipsychotic efficacy. Its known anti-serotonergic and antihistaminic activities suggest significant affinity for 5-HT and histamine receptors, respectively.[1][2][3]
Experimental Protocols for Assessing Antipsychotic Potential
A thorough evaluation of the antipsychotic potential of this compound necessitates a series of in vitro and in vivo experiments. The following protocols outline the standard methodologies employed in the field.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for key neurotransmitter receptors.
Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
-
Membrane Preparation:
-
Homogenize rat striatal tissue or membranes from cells stably expressing the human dopamine D2 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride) at a concentration near its Kd, and varying concentrations of this compound (or a reference compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol can be adapted for other receptors, such as the Serotonin 5-HT2A receptor (using [³H]-Ketanserin as the radioligand) and the Histamine H1 receptor (using [³H]-Pyrilamine as the radioligand).
Preclinical Animal Models of Psychosis
Objective: To evaluate the in vivo efficacy of this compound in animal models that mimic certain aspects of psychosis.
Protocol: Amphetamine-Induced Hyperlocomotion in Rodents
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be habituated to the testing environment.
-
Apparatus: Open-field arenas equipped with automated photobeam systems to track locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Administer this compound (at various doses) or vehicle intraperitoneally (i.p.) to different groups of animals.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer a psychostimulant such as d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.
-
Immediately place the animals in the open-field arenas and record locomotor activity for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the total distance traveled and other locomotor parameters between the vehicle-treated, amphetamine-only, and this compound + amphetamine groups.
-
A significant reduction in amphetamine-induced hyperlocomotion by this compound is indicative of antipsychotic-like activity.
-
Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Animals: Male Wistar rats or various mouse strains are suitable.
-
Apparatus: Startle response systems consisting of a sound-attenuating chamber, a loudspeaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
After the pretreatment period, place each animal in the startle chamber for a 5-10 minute acclimation period with background noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) is presented 30-120 milliseconds before the strong pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The different trial types are presented in a pseudorandom order.
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials) ] * 100.
-
Compare the %PPI between the different treatment groups.
-
A reversal of a deficit in PPI (which can be induced by psychotomimetic drugs like phencyclidine or by developmental models of schizophrenia) by this compound would suggest antipsychotic potential.
-
In Vivo Electrophysiology
Objective: To investigate the effects of this compound on the firing activity of dopamine neurons in the ventral tegmental area (VTA).
Protocol: Single-Unit Extracellular Recordings in Anesthetized Rats
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat with a suitable anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane).
-
Place the animal in a stereotaxic frame.
-
Expose the skull and drill a small hole over the VTA.
-
-
Recording:
-
Lower a glass microelectrode into the VTA.
-
Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate; long-duration action potentials; burst firing).
-
Record the baseline firing rate of an identified dopamine neuron for a stable period (e.g., 10-15 minutes).
-
-
Drug Administration:
-
Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at ascending doses.
-
Continuously record the firing rate of the neuron.
-
-
Data Analysis:
-
Analyze the change in the firing rate and pattern of the dopamine neuron following the administration of this compound.
-
Typical antipsychotics are known to increase the firing rate and bursting activity of VTA dopamine neurons due to the blockade of autoreceptors. A similar effect with this compound would support a dopamine D2 receptor antagonist mechanism of action.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in psychosis and the workflows for evaluating the antipsychotic potential of a compound like this compound.
Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: A streamlined workflow for the preclinical evaluation of a potential antipsychotic agent like this compound.
Conclusion
This compound, as a phenothiazine derivative, presents a compelling case for investigation as a potential antipsychotic agent. Its established antihistaminic and anti-serotonergic activities, coupled with the high probability of dopamine D2 receptor antagonism, align with the pharmacological profiles of clinically effective first-generation antipsychotics.[1][2][3][5] The lack of specific quantitative binding data for this compound highlights a critical knowledge gap that can be addressed through the rigorous application of the experimental protocols detailed in this guide. The systematic evaluation of its receptor binding affinities, in vivo efficacy in established animal models of psychosis, and its effects on dopamine neuron activity will be instrumental in fully elucidating its therapeutic potential for the treatment of schizophrenia and other psychotic disorders. Further research into this compound is warranted to determine its place within the armamentarium of antipsychotic medications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | C19H25N3O2S2 | CID 3089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. biorxiv.org [biorxiv.org]
Dimethothiazine's Attenuation of Fusimotor Activity: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological effects of Dimethothiazine on the fusimotor system. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key findings on this compound's mechanism of action, presents quantitative data from pivotal studies, and outlines the detailed experimental protocols used to elicit these findings.
Core Findings: Reduction of Fusimotor Neuron Activity
This compound, a phenothiazine (B1677639) derivative with anti-histamine and anti-serotonin (5-HT) properties, has been demonstrated to significantly reduce fusimotor activity.[1][2][3] This effect is characterized by a decrease in the discharge frequency of both primary and secondary muscle spindle endings, ultimately reducing the sensitivity of the muscle spindle to stretch.[1][3] The primary mechanism appears to be a supraspinal action that diminishes the facilitatory influence of the brainstem on gamma (γ) motor neurons, rather than a direct effect on the muscle spindles themselves.[4]
Studies on decerebrate cats have shown that this compound effectively reduces decerebrate rigidity by suppressing the heightened fusimotor drive characteristic of this state.[3][5] The drug appears to impact both static and dynamic fusimotor fibers, leading to a comprehensive reduction in muscle spindle afferent activity.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the seminal study by Maxwell and Rhodes (1970) on the effects of this compound in the decerebrate cat model.
Table 1: Effect of this compound on the Discharge Frequency of Muscle Spindle Endings
| Dosage (mg/kg, i.v.) | Reduction in Discharge Frequency of Primary Endings | Reduction in Discharge Frequency of Secondary Endings |
| 1 - 4 | Significant Reduction | Significant Reduction |
| > 4 | Little further significant effect | Little further significant effect |
Data sourced from Maxwell and Rhodes (1970).[4]
Table 2: Effect of this compound on the Dynamic Index of Muscle Spindle Primary Endings
| Dosage (mg/kg, i.v.) | Mean Dynamic Index (impulses/sec) | Standard Error |
| 0 (Control) | ~100 | - |
| 1 | ~85 | - |
| 2 | ~70 | - |
| 4 | ~60 | - |
| 8 | ~55 | - |
Values are approximate, based on graphical data from Maxwell and Rhodes (1970). The dynamic index is a measure of the dynamic sensitivity of the muscle spindle primary ending.[4]
Experimental Protocols
The foundational research on this compound's effect on fusimotor activity was conducted on decerebrate cats. The following is a detailed description of the experimental methodology employed by Maxwell and Rhodes (1970).
Animal Preparation
-
Animal Model: Adult cats were used for the experiments.
-
Decerebration: An intercollicular decerebration was performed. This procedure involves the transection of the brainstem between the superior and inferior colliculi, resulting in a state of extensor rigidity due to the removal of inhibitory supraspinal influences on the spinal motor centers.
-
Surgical Procedures:
-
Laminectomy was performed to expose the lumbar and sacral segments of the spinal cord (L6 to S2).
-
The dorsal roots of L6, L7, S1, and S2 on the experimental side were cut to deafferent the hindlimb muscles, allowing for the recording of fusimotor-driven spindle activity without contamination from reflex activation.
-
In some preparations, the ventral roots (L6 to S2) were also cut to create a de-efferented preparation to study the direct effects of the drug on the muscle spindle.
-
The soleus muscle and its nerve were dissected free for controlled stretching and recording. The tendon of the soleus muscle was attached to a mechanical puller.
-
The animal was placed in a rigid frame to ensure stability during the experiment.
-
Recording of Muscle Spindle Activity
-
Recording Site: Action potentials from single afferent nerve fibers from the soleus muscle spindles were recorded.
-
Technique: Thin filaments were dissected from the L7 dorsal root and placed on platinum recording electrodes. This technique, known as microneurography, allows for the isolation and recording of the activity of individual nerve fibers.
-
Fiber Identification: Primary and secondary spindle endings were identified based on their conduction velocity and response to muscle stretch.
Controlled Muscle Stretch
-
Apparatus: A mechanical puller was used to apply controlled ramp-and-hold stretches to the soleus muscle.
-
Stretch Parameters: The muscle was typically stretched by a defined length (e.g., 5 mm) at a constant velocity. The stretch was maintained for a set duration before returning to the initial length.
-
Data Acquisition: The frequency of the afferent discharge was measured before, during, and after the stretch.
Drug Administration
-
Route of Administration: this compound was administered intravenously (i.v.).
-
Dosage: A range of doses, typically from 1 to 16 mg/kg, were administered to establish a dose-response relationship.
-
Data Analysis: The discharge frequency and dynamic index were calculated before and after the administration of this compound to quantify its effects.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow.
References
- 1. The effects of this compound on muscle spindle activity in the decerebrate cat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of 5-HT2 receptors attenuates self-sustained firing of human motor units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. A comparison of the actions of some drugs on decerebrate rigidity, muscle spindle activity and α-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Dimethothiazine: A Technical Guide for Researchers
An In-Depth Examination of the In Vitro Pharmacology of the Phenothiazine (B1677639) Derivative, Dimethothiazine, for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, also known as Dimetotiazine or Fonazine, is a phenothiazine derivative with a range of pharmacological activities. Primarily recognized for its antihistaminic, anti-serotonergic, and dopamine (B1211576) D2 receptor antagonistic properties, this compound has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its mechanism of action, effects on cellular signaling pathways, and detailed experimental protocols relevant to its study.
Core Pharmacological Activities: In Vitro Data
This compound's in vitro activity is centered on its interaction with several key receptor systems. While extensive quantitative data for this compound is not abundant in recent literature, its classification as a phenothiazine antihistamine provides a framework for understanding its cellular effects.
| Target Receptor/Process | Pharmacological Action | In Vitro Observations |
| Histamine (B1213489) H1 Receptor | Antagonist | Phenothiazines as a class are known to be potent antagonists of the H1 receptor. This action is responsible for their antihistaminic effects.[1] |
| Serotonin (5-HT) Receptors | Antagonist | This compound is recognized as a 5-HT receptor antagonist.[2][3] |
| Dopamine D2 Receptor | Antagonist | As a phenothiazine derivative, this compound exhibits antagonistic activity at dopamine D2 receptors, contributing to its antipsychotic potential. |
| Mas-related G-protein-coupled Receptor Member X2 (MRGPRX2) | Agonist | Studies on phenothiazine antipsychotics have shown they can activate MRGPRX2, leading to mast cell degranulation and histamine release.[1] |
Signaling Pathways and Mechanisms of Action
The multifaceted nature of this compound's interactions with various receptors results in the modulation of several intracellular signaling cascades.
Histamine H1 Receptor Antagonism and Calcium Mobilization
As an antagonist of the histamine H1 receptor, this compound blocks the downstream signaling cascade initiated by histamine binding. This typically involves the inhibition of Gq/11 protein activation, which in turn prevents the activation of phospholipase C (PLC). The subsequent reduction in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production leads to a decrease in intracellular calcium mobilization from the endoplasmic reticulum.
MRGPRX2-Mediated Mast Cell Degranulation
Interestingly, while acting as an H1 receptor antagonist, phenothiazines can also directly induce histamine release through the activation of MRGPRX2 on mast cells.[1] This dual activity is a key characteristic of this drug class. Activation of MRGPRX2, a G-protein coupled receptor, initiates a signaling cascade that leads to mast cell degranulation and the release of histamine and other inflammatory mediators. This process also involves an increase in intracellular calcium.
Experimental Protocols
The following are generalized protocols for key in vitro assays relevant to the study of this compound. These should be adapted and optimized for specific experimental conditions.
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor.
1. Materials:
-
Cell Membranes: Membranes from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).
-
Non-specific Binding Control: Mepyramine (a non-radiolabeled H1 antagonist) at a high concentration.
-
Test Compound: this compound in a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters and Filtration Apparatus .
2. Procedure:
-
Prepare dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, [³H]-Pyrilamine (at a concentration close to its Kd), and either assay buffer (for total binding), mepyramine (for non-specific binding), or this compound at various concentrations.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
1. Materials:
-
Cell Line: RBL-2H3 cells (rat basophilic leukemia cell line).
-
Cell Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Sensitizing Agent: Anti-DNP IgE.
-
Antigen: DNP-HSA.
-
Test Compound: this compound.
-
Lysis Buffer: Triton X-100 solution.
-
Substrate Solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer.
-
Stop Solution: Sodium carbonate/bicarbonate buffer.
-
96-well plates and a microplate reader .
2. Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with anti-DNP IgE.
-
Wash the cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Induce degranulation by adding DNP-HSA. Include control wells for spontaneous release (buffer only) and total release (lysis buffer).
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate and transfer the supernatants to a new plate.
-
Add the pNAG substrate solution and incubate for 1 hour at 37°C.
-
Add the stop solution and measure the absorbance at 405 nm.
3. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control after subtracting the spontaneous release.
-
Plot the percentage of inhibition of degranulation against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a pharmacologically active phenothiazine derivative with a complex in vitro profile. Its primary mechanisms of action involve the antagonism of histamine H1, serotonin, and dopamine D2 receptors. Additionally, like other phenothiazines, it can induce mast cell degranulation through the activation of MRGPRX2. While specific quantitative in vitro data for this compound remains limited in contemporary literature, the experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its properties and potential therapeutic applications. Future in vitro studies should focus on generating precise binding affinities (Ki) and functional potencies (IC50 or EC50) for its primary targets to build a more complete pharmacological profile.
References
The Preclinical Compass: A Guide to Animal Models in Dimethothiazine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethothiazine (also known as Dimetotiazine or Fonazine) is a phenothiazine (B1677639) derivative with considerable antiemetic and serotonin (B10506) antagonistic action, primarily used for allergic skin conditions and migraine management.[1][2][3] As with any therapeutic agent, a robust understanding of its preclinical pharmacology, encompassing pharmacokinetics, efficacy, and safety, is paramount for successful clinical translation. This technical guide provides an in-depth overview of the animal models utilized in this compound research, summarizing key data, outlining experimental protocols, and visualizing relevant biological pathways to aid researchers in designing and interpreting preclinical studies.
Core Properties of this compound
This compound is classified as a first-generation H1-antihistamine and a serotonin antagonist.[3][4] Its therapeutic effects are largely attributed to its ability to block H1 histamine (B1213489) receptors and 5-HT (serotonin) receptors. The phenothiazine class of drugs is known for a wide range of biological activities, including antipsychotic, antiemetic, anticholinergic, and antihistaminic actions.[5][6]
Animal Models for Efficacy Studies
Given this compound's primary indications, relevant animal models for allergic skin conditions (atopic dermatitis, pruritus) and emesis are most appropriate for efficacy testing.
Models of Allergic Dermatitis and Pruritus
Chronic itch is a hallmark of allergic skin conditions. Animal models that replicate key features of atopic dermatitis, such as skin barrier defects and a Th2-dominated immune response, are crucial.[7][8]
-
Mouse Models: Mice are frequently used due to the availability of genetically modified strains and the ability to induce dermatitis that mimics human conditions.[9][10]
-
Hapten-Induced Models: Topical application of haptens like oxazolone (B7731731) or 2,4-dinitrofluorobenzene (DNFB) induces a contact hypersensitivity reaction characterized by scratching behavior and skin inflammation, including epidermal thickening.[7][10]
-
MC903 (Calcipotriol)-Induced Model: This vitamin D analog induces atopic dermatitis-like skin inflammation.[9]
-
Urushiol-Induced Model: Urushiol, the allergen in poison ivy, can create a robust and stable pruritus model.[10]
-
Dry Skin Models: Treatment with an acetone/ether mixture followed by water can induce dry skin and spontaneous scratching, which is relevant for studying pruritus.[11]
-
-
Dog Models: Spontaneously occurring atopic dermatitis in certain dog breeds, such as beagles, closely mirrors the human disease in terms of clinical signs and immunology, making them a valuable translational model.[8]
Models of Emesis (Vomiting)
Phenothiazines are effective antiemetics.[6][12] Animal models for emesis are essential for evaluating this property.
-
Ferret and Dog Models: Ferrets and dogs are commonly used as they have a well-developed emetic reflex. Emesis can be induced by various stimuli:
-
Chemotherapy-induced emesis: Administration of agents like cisplatin (B142131).[13]
-
Apomorphine-induced emesis: Apomorphine is a dopamine (B1211576) agonist that stimulates the chemoreceptor trigger zone.[14]
-
Radiation-induced emesis: Exposure to radiation can also induce vomiting.[13][14]
-
Quantitative Data from Preclinical Studies
Specific preclinical data for this compound is limited in publicly available literature. However, data from studies on this compound and related phenothiazines provide valuable insights.
| Parameter | Animal Model | Route of Administration | Dosage | Observation | Citation |
| Efficacy | Decerebrate Cat | Intravenous | 1-4 mg/kg | Reduced discharge frequency of primary and secondary nerve endings. | [5] |
| Decerebrate Cat | Intravenous | 0.5, 1, 2, 4, 8, 16 mg/kg | Reduced sensitivity of the muscle spindle to stretch. | [5] | |
| Toxicity | Mouse | Intraperitoneal | 190 mg/kg | LD50 (Lethal Dose, 50%) | [5] |
Table 1: Summary of available quantitative data for this compound in animal models.
For comparison, a subacute toxicity study of mequitazine (B1676290), another phenothiazine antihistamine, in beagle dogs established a maximum non-effective dose of 1 mg/kg/day and a maximum safety dose of 5 mg/kg/day when administered orally for 14 weeks.[15]
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for similar compounds and conditions, the following outlines can be adapted.
Pruritus Model Protocol (Mouse)
-
Animal Selection: Use C57BL/6 or BALB/c mice.
-
Induction of Dermatitis:
-
Sensitization: Apply a 2% oxazolone solution to the shaved abdomen.
-
Challenge: Five days later, apply a 1% oxazolone solution to the ear or rostral back.
-
-
Drug Administration: Administer this compound (or vehicle control) via oral gavage or intraperitoneal injection at predetermined doses and time points before and/or after the challenge.
-
Behavioral Assessment: Record scratching bouts for a defined period (e.g., 60 minutes) after the challenge. A scratching bout is defined as one or more rapid scratching movements of the hind limb directed at the application site.[9]
-
Histological Analysis: At the end of the study, collect skin tissue from the affected area for histological analysis to assess epidermal thickness and inflammatory cell infiltration.[10]
Antiemetic Model Protocol (Ferret)
-
Animal Acclimatization: Acclimate male ferrets to the experimental cages.
-
Drug Administration: Administer this compound (or vehicle control) intravenously or orally at various doses.
-
Emetic Challenge: After a set pretreatment time, administer an emetic agent such as cisplatin (e.g., 10 mg/kg, i.v.).
-
Observation: Observe the animals for a defined period (e.g., 4 hours) and record the number of retches and vomits.
-
Data Analysis: Calculate the percentage of animals protected from emesis and the reduction in the number of emetic episodes compared to the control group.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism involves the blockade of histamine H1 and serotonin receptors. The following diagrams illustrate the potential pathways involved in its anti-pruritic and antiemetic effects.
Caption: Proposed anti-pruritic mechanism of this compound in the skin.
Caption: Antiemetic mechanism of this compound via receptor blockade in the brainstem.
Conclusion
While specific preclinical data for this compound is not abundant in the public domain, a rational approach to designing animal studies can be formulated based on its known pharmacology as a phenothiazine antihistamine and serotonin antagonist. The animal models and experimental frameworks discussed in this guide provide a solid foundation for further investigation into the efficacy, pharmacokinetics, and safety of this compound. Future research should aim to generate more specific quantitative data to better understand its therapeutic potential and to bridge the gap between preclinical findings and clinical application.
References
- 1. dimetotiazine [drugcentral.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Dimetotiazine - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Preclinical Models of Atopic Dermatitis Suitable for Mechanistic and Therapeutic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocytogen.com [biocytogen.com]
- 10. Comparative Study on Different Skin Pruritus Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Itch-associated response induced by experimental dry skin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 15. [Subacute toxicity and recovery tests of mequitazine in beagle dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenothiazine Core: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Chemistry, Pharmacology, and Therapeutic Potential of Phenothiazine (B1677639) Compounds
This technical guide provides a comprehensive overview of the phenothiazine class of compounds, intended for researchers, scientists, and professionals involved in drug discovery and development. This document delves into the core chemical structure, mechanisms of action, structure-activity relationships, and diverse biological activities of phenothiazines, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Core Chemical Structure and Derivatives
Phenothiazine is a heterocyclic organic compound with the formula S(C₆H₄)₂NH.[1] Its tricyclic structure, consisting of two benzene (B151609) rings linked by a sulfur and a nitrogen atom, forms the core of a vast array of pharmacologically active derivatives.[2][3] Modifications to the phenothiazine nucleus, particularly at the C-2 and N-10 positions, have given rise to a multitude of compounds with a broad spectrum of biological activities.[4]
The key structural features influencing the activity of phenothiazine derivatives include:
-
Substitution at the C-2 position: Electron-withdrawing groups at this position, such as -Cl or -CF₃, generally enhance antipsychotic activity.[4][5] The order of potency for substituents at C-2 is generally considered to be OH < H < CN < CH₃ < Cl < CF₃.[5]
-
The side chain at the N-10 position: A three-carbon chain between the nitrogen atom of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[5][6]
-
The nature of the terminal amino group: A tertiary amino group is typically associated with maximum potency.[6][7]
Derivatives are often classified based on the nature of the side chain at the N-10 position into three main groups: aliphatic, piperidine, and piperazine.[8][9] Piperazine derivatives generally exhibit the strongest antipsychotic action.[4]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine (B1211576) D2 receptors in the mesolimbic and mesocortical pathways of the brain.[8] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] However, the pharmacological profile of phenothiazines is complex, as they interact with a variety of other receptors, contributing to both their therapeutic effects and side effect profiles.[10][11] These include:
-
Serotonin (5-HT) receptors: Antagonism at 5-HT₂A receptors is a feature of many atypical antipsychotics and may contribute to a lower incidence of extrapyramidal side effects.[12]
-
α-Adrenergic receptors: Blockade of these receptors can lead to side effects such as orthostatic hypotension.[10]
-
Histamine H1 receptors: Antagonism at H1 receptors is responsible for the sedative effects of many phenothiazines.[8]
-
Muscarinic acetylcholine (B1216132) receptors: Anticholinergic effects like dry mouth, blurred vision, and constipation are due to the blockade of these receptors.[8][10]
Beyond receptor blockade, phenothiazines have been shown to interact with intracellular signaling molecules, notably calmodulin and protein kinase C (PKC).
Dopamine D2 Receptor Signaling Pathway
Blockade of the D2 receptor by phenothiazines inhibits the Gαi/o-mediated decrease in cyclic AMP (cAMP) production.[3] This leads to a downstream modulation of protein kinase A (PKA) activity and subsequent changes in gene expression and neuronal excitability.
Calmodulin and Protein Kinase C Interaction
Phenothiazines can bind to calmodulin in a calcium-dependent manner, inhibiting its activity.[4][13] Calmodulin is a ubiquitous calcium-binding protein that regulates numerous cellular processes, including the activity of phosphodiesterases and protein kinases.[10] By inhibiting calmodulin, phenothiazines can interfere with these signaling cascades.
Furthermore, some phenothiazines are known to inhibit protein kinase C (PKC), a key enzyme in signal transduction pathways involved in cell proliferation and differentiation.[4][6] This inhibition may contribute to the anti-proliferative and anti-cancer effects observed with some phenothiazine derivatives.
Quantitative Biological Data
The following tables summarize key quantitative data for representative phenothiazine derivatives across various biological assays.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines
| Compound | D₂ Receptor | 5-HT₂A Receptor | α₁-Adrenergic Receptor | H₁ Receptor | Muscarinic M₁ Receptor |
| Chlorpromazine | 1.0 - 10 | 3.1 - 13 | 1.6 - 10 | 0.5 - 3.2 | 1.9 - 27 |
| Fluphenazine | 0.4 - 1.5 | 3.6 - 20 | 5 - 30 | 10 - 50 | >1000 |
| Thioridazine | 3.5 - 10 | 1.5 - 15 | 2.5 - 20 | 3 - 20 | 1.3 - 10 |
| Trifluoperazine | 1.1 - 2.5 | 10 - 50 | 10 - 60 | 20 - 100 | >1000 |
Data compiled from multiple sources. Ranges reflect variability in experimental conditions.
Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Selected Phenothiazines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Chlorpromazine | MCF-7 | Breast | 15.8 |
| Fluphenazine | A549 | Lung | 8.7 |
| Thioridazine | HepG2 | Liver | 12.5 |
| Trifluoperazine | U87-MG | Glioblastoma | 7.96 |
Data represents a selection from various studies and is for comparative purposes.
Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Phenothiazines against Staphylococcus aureus
| Compound | S. aureus Strain | MIC (µg/mL) |
| Chlorpromazine | ATCC 25923 | 16 - 64 |
| Thioridazine | Clinical Isolate | 8 - 32 |
| Trifluoperazine | ATCC 29213 | 16 - 32 |
MIC values can vary depending on the specific strain and testing methodology.
Table 4: Pharmacokinetic Parameters of Selected Phenothiazines
| Compound | Bioavailability (%) | Protein Binding (%) | Half-life (h) |
| Chlorpromazine | 20 - 35 | 95 - 98 | 16 - 30 |
| Fluphenazine | 40 - 50 | >90 | 14 - 24 |
| Thioridazine | 25 - 35 | >95 | 10 - 26 |
These values are approximate and can vary between individuals.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of phenothiazine compounds.
Dopamine D2 Receptor Binding Assay ([³H]-Spiperone)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
HEK-293 cells stably expressing the human dopamine D2 receptor
-
[³H]-Spiperone (specific activity ~70-90 Ci/mmol)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Haloperidol (B65202) (10 µM)
-
Test phenothiazine compounds
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize D2-expressing HEK-293 cells in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer
-
50 µL of test compound at various concentrations (or assay buffer for total binding, or haloperidol for non-specific binding)
-
50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM)
-
50 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well )
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
MTT Assay for Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of phenothiazine compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test phenothiazine compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenothiazine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol describes the broth microdilution method to determine the MIC of phenothiazine compounds against a bacterial strain.[15]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test phenothiazine compounds
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar (B569324) plate, suspend several bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the phenothiazine compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[16]
Conclusion
The phenothiazine scaffold represents a remarkably versatile platform in medicinal chemistry. While primarily known for their antipsychotic properties mediated through dopamine D2 receptor antagonism, phenothiazine derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial effects. This polypharmacology, arising from interactions with multiple receptors and intracellular signaling pathways, presents both challenges and opportunities for drug development. A thorough understanding of the structure-activity relationships, mechanisms of action, and careful quantitative characterization are essential for the rational design and development of new phenothiazine-based therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for researchers to navigate the complexities and unlock the full potential of this important class of compounds.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. MTT (Assay protocol [protocols.io]
- 6. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 12. Interactions between calmodulin and immobilized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide on Tricyclic Antihistamine Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tricyclic antihistamine agents, focusing on their core pharmacology, structure-activity relationships, and the experimental methodologies used in their evaluation. The information is intended to serve as a valuable resource for professionals engaged in the research and development of new chemical entities targeting the histamine (B1213489) H1 receptor.
Introduction to Tricyclic Antihistamines
Tricyclic antihistamines are a class of first-generation H1 receptor antagonists characterized by a three-ringed molecular structure.[1] While initially developed for their antihistaminic properties in treating allergic conditions, many compounds in this class also exhibit significant effects on other receptor systems, leading to a broad pharmacological profile.[2] Their ability to cross the blood-brain barrier contributes to both therapeutic applications, such as sedation, and notable side effects.[3] Understanding the intricate details of their mechanism of action, the relationship between their chemical structure and biological activity, and their pharmacokinetic properties is crucial for the development of more selective and safer second and third-generation antihistamines.
Mechanism of Action: H1 Receptor Antagonism
The primary mechanism of action of tricyclic antihistamines is the competitive antagonism of the histamine H1 receptor, a G protein-coupled receptor (GPCR).[1] The H1 receptor is predominantly coupled to the Gq/11 family of G proteins.[4][5] Upon activation by histamine, the receptor initiates a signaling cascade that leads to the characteristic symptoms of an allergic response. Tricyclic antihistamines bind to the H1 receptor, stabilizing its inactive conformation and preventing histamine-induced activation.
The H1 Receptor-Gq/11 Signaling Pathway
The binding of histamine to the H1 receptor triggers a conformational change, leading to the activation of the associated Gq/11 protein.[4] The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[6] Gαq-GTP then activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol.[6] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[6] This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.[5][6]
Structure-Activity Relationships (SAR)
The antihistaminic activity of tricyclic compounds is intimately linked to their molecular structure. Key structural features that govern their affinity for the H1 receptor and their overall pharmacological profile have been extensively studied.[1][7]
A crucial feature for high H1 receptor affinity is the presence of two aryl groups, which in the case of tricyclics, are fused into a non-coplanar ring system.[1] This three-dimensional conformation is believed to be optimal for interaction with the receptor binding pocket. The nature of the central seven-membered ring and its substituents, as well as the side chain attached to it, significantly influences potency and selectivity.
Generally, tertiary amines in the side chain exhibit higher potency at H1 receptors compared to secondary amines.[2] The length and branching of this alkylamine side chain are also critical for optimal receptor interaction.
| Compound | Core Tricyclic System | Side Chain | H1 Receptor Kᵢ (nM) | Reference |
| Doxepin | Dibenz[b,e]oxepine | -CH(CH₂)₂N(CH₃)₂ | 0.026 - 0.25 | [8] |
| Amitriptyline (B1667244) | Dibenzocycloheptadiene | =C(CH₂)₂N(CH₃)₂ | 1.0 - 4.3 | [8] |
| Nortriptyline | Dibenzocycloheptadiene | =C(CH₂)₂NHCH₃ | 3.0 - 8.9 | [8] |
| Imipramine (B1671792) | Dibenz[b,f]azepine | -(CH₂)₃N(CH₃)₂ | 29 - 110 | [8] |
| Desipramine | Dibenz[b,f]azepine | -(CH₂)₃NHCH₃ | 230 | [8] |
| Clomipramine | Chloro-dibenz[b,f]azepine | -(CH₂)₃N(CH₃)₂ | 26 | |
| Cyproheptadine | Dibenzo[a,d]cycloheptene | - | 1.1 | |
| Loratadine | - | - | 2.5 | [9] |
| Desloratadine | - | - | 0.49 | [9] |
Experimental Protocols
The characterization of tricyclic antihistamines involves a variety of in vitro and in vivo assays. Below are detailed methodologies for two fundamental in vitro experiments.
Radioligand Binding Assay for H1 Receptor
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the H1 receptor. It relies on the principle of competition between a radiolabeled ligand (e.g., [³H]mepyramine) and the unlabeled test compound for binding to the receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human H1 receptor
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.5% BSA)
-
Radioligand: [³H]mepyramine
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin)
-
Test compounds (tricyclic antihistamines) at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the H1 receptor.
-
Resuspend cells in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at 4°C to pellet the cell membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add increasing concentrations of the test compound to the wells.
-
For total binding, add only the radioligand and assay buffer.
-
For non-specific binding, add the radioligand and the non-specific binding control.
-
Initiate the binding reaction by adding a fixed concentration of [³H]mepyramine to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an antagonist at the H1 receptor by quantifying its ability to block histamine-induced increases in intracellular calcium.
Materials:
-
CHO or HEK293 cells stably expressing the human H1 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Histamine (agonist)
-
Test compounds (tricyclic antihistamines) at various concentrations
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed the H1 receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the fluorescent calcium dye loading solution (containing Fluo-4 AM and probenecid) to each well.
-
Incubate the plate in the dark at 37°C for approximately one hour.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay:
-
Add various concentrations of the test compound (antagonist) to the wells and incubate for a defined period.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of histamine (agonist) into the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the histamine concentration in the absence and presence of different concentrations of the test compound.
-
The antagonist will cause a rightward shift in the histamine concentration-response curve.
-
The potency of the antagonist (IC₅₀) can be determined from the shift in the EC₅₀ of histamine.
-
Pharmacokinetics and Metabolism
The clinical utility and side-effect profile of tricyclic antihistamines are significantly influenced by their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Most tricyclic antihistamines are well-absorbed after oral administration, but many undergo extensive first-pass metabolism in the liver.[3] They are highly lipophilic, which allows for good distribution into tissues, including the central nervous system. This lipophilicity is also responsible for their sedative effects.
Metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C19.[10] Tertiary amines are often N-demethylated to their active secondary amine metabolites. For example, amitriptyline is metabolized to nortriptyline, and imipramine is metabolized to desipramine.[10] These metabolites often retain significant pharmacological activity.
| Compound | Bioavailability (%) | Half-life (h) | Primary Metabolism | Active Metabolite(s) | Reference |
| Doxepin | 13-45 | 8-24 | CYP2D6, CYP2C19 | Desmethyldoxepin | [3] |
| Amitriptyline | 30-60 | 10-50 | CYP2C19, CYP2D6 | Nortriptyline | [10] |
| Nortriptyline | 45-70 | 18-44 | CYP2D6 | 10-hydroxynortriptyline | [10] |
| Imipramine | 22-77 | 11-25 | CYP2C19, CYP2D6 | Desipramine | [11] |
| Desipramine | 33-55 | 12-24 | CYP2D6 | 2-hydroxydesipramine | [10] |
| Clomipramine | ~50 | 19-37 | CYP2C19, CYP2D6 | Desmethylclomipramine | |
| Cyproheptadine | Well absorbed | ~8 | Glucuronidation | - |
Drug Discovery and Development Workflow
The discovery and development of a novel tricyclic antihistamine agent follows a structured workflow, from initial target identification to clinical trials.
This workflow begins with the validation of the H1 receptor as a therapeutic target and the development of robust screening assays. High-throughput screening of large compound libraries identifies initial "hits," which are then chemically modified and optimized in the hit-to-lead and lead optimization phases to improve potency, selectivity, and pharmacokinetic properties. Promising lead candidates undergo extensive preclinical testing in animal models to assess their efficacy and safety before an Investigational New Drug (IND) application is filed to initiate clinical trials in humans.
Conclusion
Tricyclic antihistamines represent a foundational class of H1 receptor antagonists that have provided valuable therapeutic agents and have served as a basis for the development of newer, more selective drugs. A thorough understanding of their pharmacology, structure-activity relationships, and the experimental methodologies used for their characterization is essential for researchers and drug development professionals working to create the next generation of antihistamines with improved efficacy and safety profiles. This guide provides a detailed technical overview to support these ongoing research and development efforts.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PathWhiz [pathbank.org]
- 6. SMPDB [smpdb.ca]
- 7. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dimethothiazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Dimethothiazine, a phenothiazine (B1677639) derivative with antihistaminic and serotonin (B10506) antagonist properties. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, N,N-dimethyl-10H-phenothiazine-2-sulfonamide, followed by its N-alkylation to yield the final product. This protocol is intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory environment.
Introduction
This compound, with the IUPAC name 10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide, is a tricyclic compound belonging to the phenothiazine class of drugs.[1][2] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. This compound itself has been investigated for its potential in treating conditions such as migraines.[2] The synthesis of this compound involves the formation of the core phenothiazine structure followed by the introduction of a specific side chain at the nitrogen atom of the central ring. This protocol outlines a feasible synthetic route based on established chemical principles for phenothiazine derivatization.
Chemical Structures
| Compound | Structure | IUPAC Name |
| This compound | 10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide | |
| N,N-Dimethyl-10H-phenothiazine-2-sulfonamide | ![]() | N,N-Dimethyl-10H-phenothiazine-2-sulfonamide |
| 1-Chloro-2-(dimethylamino)propane | ![]() | 1-Chloro-N,N-dimethylpropan-2-amine |
Synthesis Pathway
The synthesis of this compound can be logically approached in two primary stages:
-
Synthesis of N,N-Dimethyl-10H-phenothiazine-2-sulfonamide: This intermediate forms the core of the this compound molecule.
-
N-Alkylation of the Phenothiazine Core: The final step involves the attachment of the dimethylaminopropyl side chain to the nitrogen atom of the phenothiazine ring system.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dimethothiazine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Dimethothiazine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established analytical procedures for related phenothiazine (B1677639) compounds and serves as a robust starting point for method development and validation for this compound analysis in pharmaceutical formulations.
Introduction
This compound is a phenothiazine derivative used as an antihistamine and anticholinergic agent. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and finished pharmaceutical products. This application note outlines a stability-indicating RP-HPLC method that can be adapted and validated for the determination of this compound. The method is designed to be simple, rapid, and suitable for routine analysis.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point and can be optimized as needed.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : 25mM Phosphate (B84403) Buffer (pH 7.0) (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C[3] |
| Detection Wavelength | 254 nm[3][4][5] |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition and pH may require optimization to achieve the desired retention time and peak shape for this compound.
Reagents and Solutions
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or purified water.
-
Potassium Dihydrogen Phosphate: Analytical grade.
-
Orthophosphoric Acid or Sodium Hydroxide (B78521): For pH adjustment of the buffer.
-
This compound Reference Standard: Of known purity.
Preparation of 25mM Phosphate Buffer (pH 7.0): Dissolve approximately 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 7.0 with a dilute solution of sodium hydroxide or orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
Preparation of Mobile Phase: Mix acetonitrile and the 25mM phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio. Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
Standard Solution Preparation
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).
Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The filtered solution can be further diluted with the mobile phase if necessary to fall within the concentration range of the standard solutions.
Method Validation Parameters (Based on Related Compounds)
The following table summarizes typical validation parameters for HPLC methods of related phenothiazine compounds. These parameters should be established specifically for the this compound method.
Table 2: Typical Method Validation Parameters for Phenothiazine Analysis
| Parameter | Typical Range/Value | Reference |
| Linearity (µg/mL) | 1 - 25 | [6] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Accuracy (% Recovery) | 98 - 102% | [5] |
| Precision (% RSD) | < 2% | [2] |
| Limit of Detection (LOD) (µg/mL) | 0.04 | [5] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.07 | [5] |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC analysis of this compound.
System Suitability
Before starting the analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution multiple times. The system is deemed suitable if the following parameters are met.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 or 6 injections) |
Calculation
The concentration of this compound in the sample can be calculated using the peak area response and the calibration curve generated from the standard solutions.
Conclusion
The proposed RP-HPLC method provides a reliable and efficient framework for the quantitative determination of this compound. The method is based on established analytical techniques for similar compounds and can be readily adapted and validated in a quality control laboratory. The simplicity of the sample preparation and the relatively short run time make it suitable for routine analysis. It is essential to perform a full method validation according to ICH guidelines to ensure the method is suitable for its intended purpose.
References
- 1. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Dimethothiazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethothiazine is a phenothiazine (B1677639) derivative with antihistaminic and serotonin (B10506) antagonist properties, primarily used in the treatment of migraines and allergic conditions. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and proposed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₂₅N₃O₂S₂ |
| Molecular Weight | 391.55 g/mol |
| CAS Number | 7456-24-8 |
| Chemical Name | 10-(2-(dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide |
Proposed LC-MS/MS Method for Quantitative Analysis
This section outlines a proposed LC-MS/MS method for the quantification of this compound in human plasma. This method is based on established analytical procedures for related phenothiazine compounds and requires validation according to regulatory guidelines (e.g., FDA or EMA) before implementation.
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 | |
| Expected Retention Time | Approximately 3-5 minutes (to be determined during method development) |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
| Gas Flow Rates | To be optimized for the specific instrument |
Proposed Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are proposed based on the known molecular weight of this compound and common fragmentation patterns of phenothiazine derivatives. The most intense fragment is typically used for quantification, while a second fragment is used for confirmation. Collision energies should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Proposed Collision Energy (eV) | Product Ion (m/z) - Qualifier | Proposed Collision Energy (eV) |
| This compound | 392.2 | 72.1 | 25-35 | 100.1 | 20-30 |
Note: The precursor ion is the protonated molecule [M+H]⁺. The product ion m/z 72.1 corresponds to the dimethylaminopropyl side chain, a common and stable fragment for many phenothiazines.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with methanol to concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate volumes of the working stock solutions into blank human plasma. A typical calibration curve might range from 1 to 500 ng/mL. QC samples should be prepared at low, medium, and high concentrations within the calibration range.
Protocol 2: Sample Preparation from Human Plasma (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound or another phenothiazine like promazine).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and inject into the LC-MS/MS system.
Data Presentation
Table of Proposed Quantitative Parameters (for Method Validation)
The following table outlines the acceptance criteria for the validation of this bioanalytical method, based on FDA and EMA guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix |
| Matrix Effect | To be assessed, with %CV of the matrix factor ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |
Visualizations
Proposed Fragmentation Pathway of this compound
The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion ESI-MS/MS.
Caption: Proposed fragmentation of this compound in MS/MS.
Experimental Workflow for this compound Analysis
This diagram outlines the major steps in the analytical workflow for quantifying this compound in a biological sample.
Application Notes and Protocols for Cell-Based Assays to Determine Dimethothiazine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethothiazine is a phenothiazine (B1677639) derivative with known antihistaminic and anti-serotonergic properties.[1][2][3][4] Like other compounds in its class, it is predicted to interact with a range of G-protein coupled receptors (GPCRs), including dopamine, muscarinic, and adrenergic receptors.[5] These interactions underpin its therapeutic potential and possible side effects. This document provides detailed protocols for a panel of cell-based assays to characterize the pharmacological activity of this compound, focusing on its effects on key GPCRs and its potential for cytotoxicity.
The following protocols are designed to be robust and adaptable for screening and profiling this compound and other phenothiazine-like compounds. They include methods for assessing receptor-specific signaling through calcium flux and cAMP modulation, as well as a general cell viability assay to determine cytotoxic effects.
Target Receptors and Signaling Pathways
This compound's activity can be assessed by targeting receptors known to be modulated by phenothiazines. The primary targets and their associated signaling pathways are:
-
Histamine (B1213489) H1 Receptor (H1R): Primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[6][7]
-
Dopamine D2 Receptor (D2R): Primarily couples to Gi/o, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[8]
-
Muscarinic M1 Receptor (M1R): Couples to Gq/11, activating the PLC-calcium signaling cascade.
-
Alpha-1 Adrenergic Receptor (α1-AR): Couples to Gq/11, also activating the PLC-calcium signaling cascade.
The following diagrams illustrate the primary signaling pathways for Gq/11 and Gi/o coupled receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimetotiazine | CAS#:7456-24-8 | Chemsrc [chemsrc.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. PathWhiz [pathbank.org]
- 7. The effect of beta-adrenergic blocking drugs and inhibitors of phosphodiestease on histamine release from isolated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Receptor Binding Assay of Dimethothiazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethothiazine (also known as Dimetotiazine) is a phenothiazine (B1677639) derivative with therapeutic applications stemming from its interaction with various neurotransmitter receptors.[1][2][3] As a member of the phenothiazine class, it is structurally related to a number of antipsychotic and antihistaminic drugs.[4] Understanding its receptor binding profile is crucial for elucidating its mechanism of action, predicting its therapeutic effects, and assessing its potential side effects. This compound is recognized as a histamine (B1213489) H1 receptor antagonist and a serotonin (B10506) receptor antagonist.[1][2][5][6] Given its chemical class, it is also expected to exhibit affinity for dopamine (B1211576) D2 receptors, a common characteristic of phenothiazine compounds.[3]
These application notes provide a comprehensive overview of the receptor binding characteristics of this compound and detailed protocols for conducting in vitro receptor binding assays to determine its affinity for key target receptors, namely the histamine H1 receptor and the dopamine D2 receptor.
Receptor Binding Profile of this compound
While specific quantitative binding affinity data (Ki values) for this compound are not extensively documented in publicly available databases, its qualitative receptor binding profile can be inferred from its known pharmacological actions and the profiles of structurally similar phenothiazine compounds.
Table 1: Summary of Receptor Binding Profile for this compound
| Receptor Target | Binding Affinity (Ki) | Evidence/Inference | Likely Pharmacological Effect |
| Histamine H1 (HRH1) | Data not available | Known antihistaminic activity[1][6] | Antiallergic, Sedation |
| Dopamine D2 | Data not available | Phenothiazine structural class[3] | Antipsychotic, Antiemetic, Potential for Extrapyramidal Side Effects |
| Serotonin 5-HT2A | Data not available | Known serotonin antagonistic action[1][4][5] | Antimigraine, Modulation of antipsychotic effects |
Note: The lack of precise Ki values in the public domain highlights the need for empirical determination through receptor binding assays as detailed below.
Signaling Pathways
To fully comprehend the functional consequences of this compound binding to its target receptors, it is essential to understand the primary signaling pathways initiated by these receptors.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this cascade.
Caption: Histamine H1 Receptor Signaling Pathway.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a GPCR that couples to the Gi/o family of G-proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). As a phenothiazine, this compound is expected to act as an antagonist at the D2 receptor, thereby preventing this inhibitory signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimetotiazine - Wikipedia [en.wikipedia.org]
- 3. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. KEGG DRUG: Dimetotiazine [genome.jp]
- 6. 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | C19H25N3O2S2 | CID 3089 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Assays of Dimethothiazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethothiazine is a phenothiazine (B1677639) derivative with known antihistaminic and anti-serotonergic properties.[1][2] As a member of the phenothiazine class, it is also presumed to exhibit antagonist activity at dopamine (B1211576) D2 receptors, a common characteristic of this chemical family which is often associated with antipsychotic effects.[3] This document provides detailed protocols for a panel of in vitro assays to characterize the efficacy of this compound, including its receptor binding affinity and its effect on cell viability.
Data Presentation
| Assay | Target | Parameter | This compound Value | Reference Phenothiazine (e.g., Chlorpromazine) - Illustrative Values |
| Receptor Binding Assay | Histamine (B1213489) H1 Receptor | Kᵢ (nM) | Data not available | ~ 1-10 nM |
| Receptor Binding Assay | Dopamine D2 Receptor | Kᵢ (nM) | Data not available | ~ 1-20 nM |
| Receptor Binding Assay | Serotonin (B10506) (5-HT) Receptors | Kᵢ (nM) | Data not available | Varies by subtype |
| Cell Viability Assay | Various Cell Lines | IC₅₀ (µM) | Data not available | ~ 5-50 µM (cell line dependent) |
Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.
Signaling Pathways
This compound is expected to modulate multiple signaling pathways due to its activity at histamine, dopamine, and serotonin receptors. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon ligand binding.
Experimental Protocols
Histamine H1 Receptor Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor using a competitive radioligand binding assay.
Workflow:
Materials:
-
Cell membranes expressing the human histamine H1 receptor
-
[³H]mepyramine (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled H1 antagonist like mianserin)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Preparation:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kₔ.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound dilution (or vehicle for total binding, or non-specific control)
-
Radioligand solution
-
Cell membrane suspension
-
-
The final assay volume is typically 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Dopamine D2 Receptor Binding Assay (Competitive)
This protocol details a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for the dopamine D2 receptor.
Workflow:
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
[³H]spiperone (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled D2 antagonist like haloperidol)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
Procedure:
The procedure is analogous to the Histamine H1 Receptor Binding Assay, with the substitution of D2 receptor-expressing membranes, [³H]spiperone as the radioligand, and a suitable non-specific binding control for the D2 receptor. Incubation times and temperatures may need to be optimized.
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effect of this compound on a selected cell line.
Workflow:
Materials:
-
Selected cell line (e.g., HEK293, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance of each well at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.
-
References
Application Notes and Protocols for Dimethothiazine Testing in Animal Models of Migraine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Dimethothiazine, a phenothiazine (B1677639) derivative with known anti-migraine properties, using established animal models. The protocols detailed below are designed to assess the efficacy of this compound in alleviating migraine-like symptoms and to investigate its potential mechanisms of action.
Introduction to this compound
This compound is a phenothiazine compound recognized for its therapeutic effects in migraine.[1] As a class, phenothiazines often exhibit a broad pharmacological profile, and this compound is known to be a serotonin (B10506) and histamine (B1213489) antagonist.[1][2] While specific binding affinities (Ki) for various receptor subtypes are not extensively documented in publicly available literature, its therapeutic action in migraine is thought to be mediated through the modulation of serotonergic and histaminergic pathways, and potentially dopaminergic pathways, which are implicated in the pathophysiology of migraine.[3][4][5]
Relevant Signaling Pathways in Migraine
The pathophysiology of migraine is complex, involving the activation and sensitization of the trigeminal nervous system, the release of vasoactive peptides like Calcitonin Gene-Related Peptide (CGRP), and the modulation of neurotransmitter systems including serotonin and dopamine. A simplified representation of these interconnected pathways is crucial for understanding potential drug targets.
Caption: Key signaling pathways implicated in migraine pathophysiology.
Recommended Animal Models for this compound Testing
Two well-established and validated animal models are recommended for evaluating the anti-migraine potential of this compound: the Nitroglycerin (NTG)-induced model and the Cortical Spreading Depression (CSD) model.
Nitroglycerin (NTG)-Induced Migraine Model
The systemic administration of nitroglycerin, a nitric oxide donor, reliably induces migraine-like symptoms in rodents, including hyperalgesia and photophobia.[1][6] This model is particularly useful for studying the mechanisms of central and peripheral sensitization.
Caption: Experimental workflow for the NTG-induced migraine model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Nitroglycerin (NTG) solution (5 mg/mL in propylene (B89431) glycol, diluted in saline to 10 mg/kg injection volume)[7]
-
Von Frey filaments
-
Light/Dark box apparatus
-
Apparatus for assessing facial grimace (optional)
Procedure:
-
Acclimation: House rats in a controlled environment for at least 7 days prior to experimentation with ad libitum access to food and water.
-
Baseline Testing: On the day of the experiment, perform baseline behavioral tests, including assessment of mechanical sensitivity using von Frey filaments on the periorbital region and photophobia using a light/dark box.[8]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.). The dose range should be determined based on preliminary toxicity and pharmacokinetic studies.
-
Migraine Induction: 30 minutes after drug administration, induce a migraine-like state by injecting NTG (10 mg/kg, i.p.).[9]
-
Behavioral Assessment: Two hours after NTG injection, repeat the behavioral tests to assess changes in mechanical sensitivity and photophobia.[1] Observe and score spontaneous pain behaviors such as head scratching and cage climbing.[9]
-
Tissue Collection and Analysis: Following behavioral assessments, euthanize the animals and perfuse them with 4% paraformaldehyde. Collect brainstems and trigeminal ganglia.
-
Immunohistochemistry: Process the brainstem tissue for c-Fos immunohistochemistry to quantify neuronal activation in the trigeminal nucleus caudalis (TNC), a key region for processing migraine pain signals.[10][11]
Cortical Spreading Depression (CSD) Model
CSD is a wave of neuronal and glial depolarization that spreads across the cerebral cortex and is considered the neurophysiological correlate of migraine aura.[12] This model is valuable for testing prophylactic anti-migraine drugs.
Caption: Experimental workflow for the Cortical Spreading Depression model.
Materials:
-
Male C57BL/6 mice (25-30g)
-
This compound
-
Vehicle
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Drill for craniotomy
-
Ag/AgCl recording electrodes
-
Amplifier and data acquisition system
-
1M KCl solution
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Preparation: Anesthetize the mouse and place it in a stereotaxic frame. Perform a craniotomy to expose the dura mater over the parietal cortex. Place two Ag/AgCl electrodes on the cortical surface for recording the direct current (DC) potential shift characteristic of CSD.[13][14]
-
Drug Administration: Administer this compound or vehicle (i.p. or p.o.).
-
CSD Induction: After a set pre-treatment time, induce CSD by applying a cotton ball soaked in 1M KCl to the exposed dura for 5-10 minutes.[13] Alternatively, electrical stimulation can be used.[14]
-
CSD Monitoring: Record the DC potential shifts to confirm the induction and propagation of CSD waves. The primary endpoint is often the frequency and/or velocity of CSD waves.
-
Post-CSD Analysis: Two hours after the final CSD wave, euthanize the animals and collect brain tissue for c-Fos immunohistochemistry in the TNC to assess trigeminal activation.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on NTG-Induced Mechanical Allodynia
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Post-NTG Paw Withdrawal Threshold (g) | % Change from Baseline |
| Vehicle + Saline | 10 | |||
| Vehicle + NTG | 10 | |||
| This compound (X mg/kg) + NTG | 10 | |||
| This compound (Y mg/kg) + NTG | 10 |
Table 2: Effect of this compound on NTG-Induced Photophobia
| Treatment Group | N | Time Spent in Dark Chamber (s) at Baseline | Time Spent in Dark Chamber (s) Post-NTG | % Change from Baseline |
| Vehicle + Saline | 10 | |||
| Vehicle + NTG | 10 | |||
| This compound (X mg/kg) + NTG | 10 | |||
| This compound (Y mg/kg) + NTG | 10 |
Table 3: Effect of this compound on CSD Frequency
| Treatment Group | N | Number of CSDs in 2 hours |
| Vehicle | 8 | |
| This compound (X mg/kg) | 8 | |
| This compound (Y mg/kg) | 8 |
Table 4: Effect of this compound on c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
| Treatment Group | N | Number of c-Fos positive cells/section in TNC |
| Vehicle + Saline | 8 | |
| Vehicle + NTG/CSD | 8 | |
| This compound (X mg/kg) + NTG/CSD | 8 | |
| This compound (Y mg/kg) + NTG/CSD | 8 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound in well-established animal models of migraine. By systematically evaluating its effects on behavioral endpoints and neuronal activation markers, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this compound for the treatment of migraine. Further investigation into the specific receptor binding profile of this compound will be crucial for a more refined understanding of its pharmacological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. shulginresearch.net [shulginresearch.net]
- 3. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. mdpi.com [mdpi.com]
- 8. Emodin Interferes With Nitroglycerin-Induced Migraine in Rats Through CGMP-PKG Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor systems mediating c-fos expression within trigeminal nucleus caudalis in animal models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain-wide mapping of c-Fos expression in nitroglycerin-induced models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spreading depression as a preclinical model of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cortical Spreading Depression Rodent Model of Migraine Aura - Creative Biolabs [creative-biolabs.com]
- 13. Increased Susceptibility to Cortical Spreading Depression in the Mouse Model of Familial Hemiplegic Migraine Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Possible mechanism of c-fos expression in trigeminal nucleus caudalis following cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosage Optimization of Dimethothiazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethothiazine is a phenothiazine (B1677639) derivative with demonstrated activity as an antihistamine and anti-serotonin (5-HT) agent.[1][2][3] Its primary therapeutic potential, as explored in preclinical studies, lies in the management of spasticity and hemicrania (migraine).[1][2] These application notes provide a comprehensive guide to optimizing the in vivo dosage of this compound, summarizing known effective doses, and offering detailed protocols for dose-range finding, efficacy testing, and the determination of the maximum tolerated dose (MTD).
Mechanism of Action and Signaling Pathways
This compound exerts its effects by antagonizing histamine (B1213489) and serotonin (B10506) receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological and pathological processes.
-
Antihistaminic Action: By blocking histamine receptors (primarily H1), this compound can mitigate allergic responses and inflammation.
-
Anti-Serotonergic Action: Inhibition of 5-HT receptors contributes to its efficacy in migraine models and its effects on the central nervous system.
-
Spasticity Reduction: In models of decerebrate rigidity, this compound has been shown to reduce muscle spindle discharge, suggesting an effect on fusimotor neuron activity.[1][2]
Below are diagrams illustrating the general signaling pathways of histamine and 5-HT receptors.
Caption: Histamine H1 Receptor Signaling Pathway Antagonized by this compound.
Caption: Serotonin (5-HT) Receptor Signaling Pathway Antagonized by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant phenothiazines to guide initial dose selection.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Application | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Decerebrate Cat | Spasticity | Intravenous (i.v.) | 1 - 4 mg/kg | Reduced discharge frequency of primary and secondary muscle spindle endings. | [1][2] |
| Decerebrate Cat | Spasticity | Intravenous (i.v.) | 0.5 - 16 mg/kg | Reduction of decerebrate rigidity. | [1] |
Table 2: Dosage of Other Phenothiazines in Relevant In Vivo Models
| Compound | Animal Model | Application | Route of Administration | Dose | Reference |
| Chlorpromazine | Mouse | Migraine (NTG-induced) | Intraperitoneal (i.p.) | 0.1 mg/kg | [4] |
| Prochlorperazine | Human | Acute Migraine | Parenteral | 10 mg | [4] |
| Methotrimeprazine | Human | Acute Migraine | Parenteral | 37.5 mg | [4] |
| M&B 18,706 | Spinal Cat | Spasticity | Not Specified | Not Specified | [5] |
Note: Data for this compound in rodent models for spasticity and migraine are limited. The provided data should be used as a starting point for dose-range finding studies.
Experimental Protocols
General Workflow for In Vivo Dosage Optimization
The following diagram outlines the recommended workflow for optimizing the in vivo dosage of this compound.
Caption: Workflow for In Vivo Dosage Optimization of this compound.
Protocol for Maximum Tolerated Dose (MTD) Determination in Rodents
Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity or mortality.
Materials:
-
This compound (or this compound Mesylate)
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Standard laboratory equipment for animal handling, dosing, and observation.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to dose groups (n=3-5 per group, mixed gender or separate studies for each gender). Include a vehicle control group.
-
Dose Selection: Based on available data, a starting dose of 1 mg/kg (oral or intraperitoneal) is recommended. Subsequent dose levels can be escalated using a factor of 2 or 3 (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer a single dose of this compound or vehicle via the chosen route.
-
Observation: Closely monitor animals for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 4, 8, 24, 48, and 72 hours post-dose). Record observations such as changes in posture, activity, breathing, and any signs of distress.
-
Body Weight: Measure and record the body weight of each animal daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs of toxicity, or a sustained body weight loss of more than 15-20%.
Protocol for Dose-Range Finding Efficacy Study in a Spasticity Model
Objective: To identify a range of effective doses of this compound in a rodent model of spasticity.
Animal Model: Chemically-induced spasticity (e.g., using strychnine) or a genetic model of spasticity.
Procedure:
-
Model Induction: Induce spasticity in the chosen animal model according to established protocols.
-
Group Allocation: Assign animals to treatment groups (n=6-10 per group), including a vehicle control and a positive control (e.g., baclofen).
-
Dose Selection: Based on the MTD study and existing data, select a range of 3-4 doses of this compound (e.g., 1, 3, 10 mg/kg).
-
Administration: Administer this compound, vehicle, or positive control at a predetermined time relative to the induction of spasticity or at a set time each day for chronic models.
-
Efficacy Assessment: Evaluate the anti-spasticity effects using appropriate behavioral tests (e.g., grip strength, rotarod performance, open field activity) and/or electrophysiological measurements (e.g., H-reflex, electromyography).
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify the minimum effective dose (MED) and the dose that produces the maximal effect.
Protocol for Dose-Range Finding Efficacy Study in a Migraine Model
Objective: To identify a range of effective doses of this compound in a rodent model of migraine.
Animal Model: Nitroglycerin (NTG)-induced hyperalgesia model.
Procedure:
-
Baseline Measurement: Measure baseline pain sensitivity (e.g., using von Frey filaments for mechanical allodynia or a hot/cold plate for thermal hyperalgesia).
-
Group Allocation: Assign animals to treatment groups (n=6-10 per group), including a vehicle control and a positive control (e.g., sumatriptan).
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1, 3 mg/kg, i.p.) or controls 30-60 minutes before NTG administration.
-
Migraine Induction: Administer NTG (e.g., 10 mg/kg, i.p.) to induce a migraine-like state.
-
Efficacy Assessment: Measure pain sensitivity at various time points after NTG administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Compare the pain thresholds between the different treatment groups to determine the efficacy of this compound in preventing or reversing NTG-induced hyperalgesia.
Conclusion
The provided application notes and protocols offer a framework for the systematic in vivo dosage optimization of this compound. Due to the limited publicly available data, especially for rodent models, it is crucial to conduct thorough dose-range finding and MTD studies to establish a safe and effective dosing regimen for specific research applications. The proposed workflows and protocols are intended to guide researchers in this process, ensuring robust and reproducible results.
References
- 1. The effects of this compound on muscle spindle activity in the decerebrate cat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A phenothiazine derivative in the treatment of spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relative efficacy of phenothiazines for the treatment of acute migraine: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A comparison of the actions of some drugs on decerebrate rigidity, muscle spindle activity and alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action of Dimethothiazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethothiazine is a phenothiazine (B1677639) derivative with a pharmacological profile suggesting activity as an antihistamine, anti-serotonin agent, and potentially as an antipsychotic.[1][2][3][4] As a member of the phenothiazine class, it is structurally related to a variety of therapeutic agents known to interact with multiple G protein-coupled receptors (GPCRs), including histamine (B1213489), dopamine (B1211576), and serotonin (B10506) receptors.[5][6][7] Understanding the precise mechanism of action of this compound is crucial for its therapeutic application and for the development of novel, more selective drugs.
These application notes provide a comprehensive guide to the experimental techniques and protocols required to investigate the mechanism of action of this compound. The focus is on in vitro methods to characterize its interaction with its primary putative targets: the histamine H1 receptor, the dopamine D2 receptor, and serotonin receptors.
Quantitative Data Summary
Table 1: Representative Binding Affinities (Ki) of Phenothiazines and Related Antagonists at Histamine H1 Receptors
| Compound | Receptor | Radioligand | Cell Line/Tissue | Ki (nM) |
| Desloratadine | Histamine H1 | [3H]Mepyramine | CHO Cells | 0.9[8] |
| Astemizole | Histamine H1 | Not Specified | Not Specified | 4 (IC50)[8] |
| Mepyramine | Histamine H1 | Not Specified | Not Specified | Not Specified |
Table 2: Representative Binding Affinities (Ki) and Functional Potencies (IC50) of Phenothiazines at Dopamine D2 Receptors
| Compound | Assay Type | Radioligand/Agonist | Cell Line/Tissue | Ki (nM) | IC50 (nM) |
| Lurasidone | Binding Affinity | Not Specified | Not Specified | 1[9] | |
| Trifluoperazine | Functional Assay | Not Specified | Not Specified | 1.1[9] | |
| Perospirone | Binding Affinity | Not Specified | Not Specified | 1.4[9] | |
| Chlorpromazine | Binding Affinity | [3H]Spiperone | Rat Brain | Not Specified | |
| Fluphenazine | Binding Affinity | [3H]Spiperone | Rat Brain | Not Specified |
Table 3: Representative Binding Affinities (Ki) of Compounds at Serotonin (5-HT) Receptors
| Compound | Receptor | Radioligand | Cell Line/Tissue | Ki (nM) |
| Lurasidone | 5-HT2A | Not Specified | Not Specified | 0.5[9] |
| Perospirone | 5-HT2A | Not Specified | Not Specified | 0.6[9] |
| ITI-007 | 5-HT2A | Not Specified | Not Specified | 0.5[10] |
Key Experimental Protocols
To elucidate the mechanism of action of this compound, a series of in vitro experiments should be performed to determine its binding affinity and functional activity at its putative molecular targets.
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a ligand (this compound) for a specific receptor. This is typically achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.
Protocol 1: Histamine H1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Cell Line: HEK293T cells transiently or stably expressing the human histamine H1 receptor.
-
Radioligand: [3H]mepyramine.
-
Non-specific binding control: Mepyramine (unlabeled).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293T cells expressing the H1 receptor to confluency.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet (cell membranes) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [3H]mepyramine (typically at or below its Kd).
-
Increasing concentrations of this compound.
-
For non-specific binding, add a high concentration of unlabeled mepyramine.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]spiperone.
-
Non-specific binding control: Haloperidol or unlabeled spiperone.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
Procedure:
-
The procedure is analogous to the H1 receptor binding assay, with the substitution of the D2 receptor-expressing cell line, [3H]spiperone as the radioligand, and a suitable non-specific binding control.
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition. These assays are crucial for determining whether a ligand is an agonist, antagonist, or inverse agonist.
Protocol 3: Histamine H1 Receptor-Mediated Calcium Flux Assay
Objective: To determine the functional potency (IC50) of this compound as an antagonist of the histamine H1 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Histamine.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent plate reader.
Procedure:
-
Cell Preparation:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of this compound to the wells and incubate for a predetermined time.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescent plate reader.
-
Add a fixed concentration of histamine (typically the EC80) to the wells to stimulate the H1 receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the histamine-induced response against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
Protocol 4: Dopamine D2 Receptor-Mediated cAMP Assay
Objective: To determine the functional potency (IC50) of this compound as an antagonist of the dopamine D2 receptor.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Adenylyl cyclase stimulator: Forskolin (B1673556).
-
Agonist: Dopamine or a D2-selective agonist like quinpirole.
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Preparation:
-
Plate the D2 receptor-expressing cells in a 96-well plate and culture overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with increasing concentrations of this compound for a specific duration.
-
-
Stimulation:
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Simultaneously, add a fixed concentration of a D2 agonist (e.g., dopamine at its EC80) to all wells except the forskolin-only control. The D2 agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP.
-
-
cAMP Measurement:
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of reversal of the agonist-induced inhibition of cAMP production for each concentration of this compound.
-
Plot the percentage of reversal against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow Diagrams (Graphviz DOT Language)
Caption: Radioligand Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Dimetotiazine Mesilate used for? [synapse.patsnap.com]
- 4. Dimetotiazine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Dimethothiazine in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethothiazine is a phenothiazine (B1677639) derivative with potent antagonist activity at histamine (B1213489) H1 and serotonin (B10506) (5-HT) 2A receptors.[1] This dual antagonism makes it a valuable tool for investigating the roles of histaminergic and serotonergic systems in various neurological processes and disorders. Its historical and primary applications in neuroscience research have been in the study of motor control, particularly in models of spasticity and decerebrate rigidity, as well as in models of migraine.[1] These application notes provide an overview of the utility of this compound in neuroscience research, including its mechanism of action, and detailed protocols for its use in relevant experimental models.
Mechanism of Action
This compound exerts its effects primarily through the blockade of H1 and 5-HT2A receptors, both of which are G-protein coupled receptors (GPCRs) that play significant roles in neuronal excitability and signaling.
-
Histamine H1 Receptor Antagonism: By blocking H1 receptors, this compound inhibits the excitatory effects of histamine in the central nervous system. This action is thought to contribute to its sedative effects and its ability to modulate arousal and motor control.
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors by this compound modulates the effects of serotonin, a key neurotransmitter in mood, cognition, and motor function. This activity is likely central to its efficacy in models of migraine and its influence on muscle tone.
Data Presentation
| Experimental Model | Species | Administration Route | Dosage Range | Observed Effect |
| Decerebrate Rigidity | Cat | Intravenous (i.v.) | 1 - 4 mg/kg | Reduced discharge frequency of primary and secondary muscle spindle endings. |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound through its antagonism of Histamine H1 and Serotonin 5-HT2A receptors.
Experimental Protocols
The following are detailed protocols for preclinical models where this compound can be utilized to investigate its effects on motor control and nociception.
Protocol 1: Evaluation of Anti-Spasticity Effects in a Rodent Model of Spasticity
This protocol describes the induction of spasticity and the assessment of this compound's therapeutic potential using electromyography (EMG).
1. Animals:
-
Adult male Sprague-Dawley rats (250-300g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Spasticity (Spinal Cord Injury Model):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Perform a laminectomy at the T10 vertebral level to expose the spinal cord.
-
Induce a moderate contusion injury using a standardized spinal cord impactor device.
-
Suture the muscle and skin layers and provide post-operative care, including analgesics and manual bladder expression, until autonomic functions recover.
-
Allow animals to recover for at least 4 weeks for the development of spasticity.
3. Electromyography (EMG) Electrode Implantation:
-
One week prior to testing, re-anesthetize the spastic rats.
-
Make a small incision in the skin over the gastrocnemius (calf) muscle of the hindlimb.
-
Implant bipolar EMG electrodes into the muscle belly.
-
Tunnel the electrode leads subcutaneously to a head-mounted connector and secure with dental acrylic.
-
Allow the animals to recover for one week.
4. Experimental Procedure:
-
Habituate the animals to the testing apparatus (a small, clear chamber) for 2-3 days prior to the experiment.
-
On the day of the experiment, record baseline EMG activity for 15-30 minutes.
-
Administer this compound or vehicle control intraperitoneally (i.p.). A suggested starting dose range is 1-10 mg/kg, to be optimized in pilot studies.
-
Record EMG activity continuously for at least 2 hours post-injection.
-
To assess reflex hyperexcitability, a gentle, brief passive stretch of the ankle joint can be applied at regular intervals, and the resulting EMG burst can be quantified.
5. Data Analysis:
-
Rectify and integrate the EMG signal to quantify the total muscle activity over time.
-
Analyze the frequency and amplitude of spontaneous muscle spasms.
-
If stretch-induced reflexes are measured, quantify the area under the curve of the EMG burst.
-
Compare the effects of this compound treatment to baseline and vehicle control using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Protocol 2: Investigation of Anti-Migraine Activity in a Rat Neurogenic Inflammation Model
This protocol outlines a method to induce a migraine-like state through neurogenic inflammation and to evaluate the efficacy of this compound.
1. Animals:
-
Adult male Sprague-Dawley rats (250-300g).
-
House animals as described in Protocol 1.
2. Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Drill a small burr hole over the superior sagittal sinus, taking care not to damage the underlying dura mater.
-
Implant a guide cannula adjacent to the dura mater and secure it with dental cement.
-
Close the incision and allow the animal to recover for at least one week.
3. Induction of Neurogenic Inflammation:
-
On the day of the experiment, gently restrain the conscious and freely moving rat.
-
Administer a pre-treatment of this compound or vehicle (i.p. or s.c.) at a dose range to be determined in pilot studies (e.g., 1-10 mg/kg).
-
After a suitable pre-treatment time (e.g., 30 minutes), infuse a small volume (e.g., 10 µL) of an inflammatory soup (containing histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2) through the implanted cannula onto the dura mater.[2]
4. Behavioral Assessment of Nociception:
-
Assess periorbital mechanical allodynia using von Frey filaments at baseline and at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the dural stimulation.
-
The withdrawal threshold is determined as the lowest force of von Frey filament that elicits a withdrawal response (head shaking, pawing at the face) in at least 50% of applications.
5. Data Analysis:
-
Plot the time course of the withdrawal thresholds for each treatment group.
-
Calculate the area under the time-effect curve (AUC) for each animal.
-
Compare the withdrawal thresholds and AUCs between the this compound-treated group and the vehicle control group using appropriate statistical analysis (e.g., two-way repeated measures ANOVA or t-test).
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of histamine and serotonin in motor control and nociception. The provided protocols offer a framework for studying its potential therapeutic effects in preclinical models of spasticity and migraine. Further research is warranted to fully elucidate its mechanisms of action and explore its potential in other neurological conditions.
References
Application Notes and Protocols: Dimethothiazine in Spasticity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, presents a significant challenge in neurological rehabilitation. The phenothiazine (B1677639) derivative, Dimethothiazine, was investigated in the 1970s for its potential as a selective fusimotor suppressant to alleviate spasticity. These application notes provide a summary of the historical data and a hypothetical experimental framework for studying this compound in spasticity models, based on the available literature. It is important to note that the primary research on this application dates from several decades ago, and the underlying theories of spasticity have since evolved.
Mechanism of Action
This compound, as a phenothiazine derivative, is thought to exert its effects on spasticity by modulating the fusimotor system.[1] The proposed mechanism centers on its action on the brainstem to alter the function of fusimotor fibers.[1] Animal studies in decerebrate cats have suggested that this compound reduces the discharge frequency of both primary and secondary muscle spindle endings by decreasing the activity of both dynamic and static fusimotor fibers. This, in turn, is thought to reduce the hyperexcitability of the stretch reflex arc, a key component of spasticity.
It is important for contemporary researchers to recognize that while the fusimotor theory of spasticity was prominent, modern understanding also emphasizes contributions from other spinal and supraspinal mechanisms, and the role of increased fusimotor drive is now considered to be less central.
Data Presentation
The following table summarizes the quantitative outcomes from a key clinical trial investigating this compound in patients with spasticity.[2][3]
| Parameter | Method of Assessment | Result | Dosage | Study Population | Reference |
| Spasticity | Clinical Assessment | Small but significant reduction | 40 mg daily | 8 patients with cerebral spasticity, 1 with spinal spasticity | Burke et al., 1975 |
| Spasticity | Electromyography (EMG) | Significant reduction | 40 mg daily | 8 patients with cerebral spasticity, 1 with spinal spasticity | Burke et al., 1975 |
| Clinical Value | Clinical Assessment | Of value in only a few patients | 40 mg daily | 8 patients with cerebral spasticity, 1 with spinal spasticity | Burke et al., 1975 |
| Side Effects | Clinical Observation | Few reported | 40 mg daily | 8 patients with cerebral spasticity, 1 with spinal spasticity | Burke et al., 1975 |
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for a clinical trial on this compound for spasticity, based on the available literature from the era.
Title: A Double-Blind, Placebo-Controlled, Crossover Trial of this compound in the Treatment of Spasticity.
1. Study Objectives:
-
Primary: To evaluate the efficacy of this compound in reducing muscle spasticity compared to placebo.
-
Secondary: To assess the safety and tolerability of this compound at the studied dosage.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover study.
-
Each patient will serve as their own control.
-
The study will consist of two treatment periods, each lasting four weeks, separated by a two-week washout period.
3. Patient Population:
-
Inclusion Criteria:
-
Adults aged 18-65 years.
-
Clinical diagnosis of spasticity of cerebral or spinal origin.
-
Stable neurological condition for at least 3 months prior to enrollment.
-
Spasticity of a severity that interferes with function or causes discomfort.
-
-
Exclusion Criteria:
-
Known hypersensitivity to phenothiazines.
-
Concomitant use of other centrally acting muscle relaxants.
-
Severe cognitive impairment that would preclude informed consent or accurate assessment.
-
Pregnancy or lactation.
-
4. Intervention:
-
Investigational Product: this compound 20 mg tablets.
-
Placebo: Identical-appearing tablets containing no active ingredient.
-
Dosage and Administration: One tablet (20 mg) of either this compound or placebo taken orally twice daily (40 mg/day total dose).
5. Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the Modified Ashworth Scale (MAS) score in the most affected limb.
-
Secondary Efficacy Endpoints:
-
Change in the amplitude of the H-reflex and the H/M ratio as measured by surface EMG.
-
Tonic stretch reflex assessment via EMG.
-
Physician's Global Assessment of change in spasticity.
-
Patient-reported changes in stiffness and function.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events.
-
Vital signs monitoring.
-
6. Study Procedures:
-
Screening Visit (Week -2): Informed consent, eligibility assessment, medical history, physical examination, and baseline outcome measures.
-
Randomization (Week 0): Patients are randomized to one of two treatment sequences (this compound then Placebo, or Placebo then this compound). Dispense study medication.
-
End of Period 1 (Week 4): Repeat all outcome measures. Collect unused medication.
-
Washout Period (Weeks 5-6): No study medication is administered.
-
Start of Period 2 (Week 6): Dispense study medication for the second treatment period.
-
End of Study (Week 10): Repeat all outcome measures. Collect unused medication. Final safety assessment.
7. Data Analysis:
-
The primary analysis will be a paired t-test or Wilcoxon signed-rank test to compare the change in MAS scores between the this compound and placebo treatment periods.
-
Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.
-
A p-value of <0.05 will be considered statistically significant.
Conclusion
The historical data suggests that this compound may have a modest effect on reducing spasticity, likely through the suppression of the fusimotor system. However, the clinical significance of this effect and the optimal dosage remain to be fully elucidated. The provided protocols and data summaries serve as a foundational resource for researchers interested in revisiting this compound or exploring similar mechanisms of action with modern research methodologies and a contemporary understanding of the pathophysiology of spasticity. Further studies would be necessary to validate these early findings and establish the therapeutic potential of this compound in the current management of spasticity.
References
Dimethothiazine as a Tool Compound in Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethothiazine is a tricyclic compound belonging to the phenothiazine (B1677639) class, recognized for its therapeutic potential in managing migraine and spasticity.[1][2] Its pharmacological profile is characterized by its activity as a histamine (B1213489) and serotonin (B10506) antagonist.[1] As a phenothiazine derivative, it is also presumed to interact with dopamine (B1211576) receptors, a common feature of this chemical class known to be effective in treating a variety of medical conditions.[3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in pharmacological research.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 10-(2-Dimethylaminopropyl)-N,N-dimethylphenothiazine-2-sulfonamide | [1][4] |
| Molecular Formula | C₁₉H₂₅N₃O₂S₂ | [1][4] |
| Molar Mass | 391.55 g/mol | [1] |
| CAS Number | 7456-24-8 | [1][4] |
| Synonyms | Dimetotiazine, Fonazine | [4][5] |
Pharmacological Profile
This compound's primary mechanism of action involves the antagonism of histamine and serotonin receptors. Its therapeutic effects in migraine are likely attributable to its anti-serotonergic properties, while its benefits in managing spasticity may stem from its influence on central nervous system pathways.[1][5]
Target Receptor Activity
While specific quantitative binding affinities (Ki) and functional potencies (IC50/EC50) for this compound are not extensively reported in publicly available literature, the following tables provide a template for the expected pharmacological profile and for recording experimentally determined values.
Table 1: Receptor Binding Affinity (Ki)
This table should be populated with data from competitive radioligand binding assays.
| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) |
| Histamine H1 | [³H]-pyrilamine | e.g., HEK293 cells expressing human H1 receptor | Data to be determined |
| Serotonin 5-HT2A | [³H]-ketanserin | e.g., Rat frontal cortex membranes | Data to be determined |
| Dopamine D2 | [³H]-spiperone | e.g., Rat striatal membranes | Data to be determined |
Table 2: Functional Antagonist Activity (IC50/EC50)
This table should be populated with data from in vitro functional assays.
| Assay Type | Receptor Target | Agonist | Cell Line | IC50/EC50 (nM) |
| Calcium Mobilization | Histamine H1 | Histamine | e.g., CHO-H1 cells | Data to be determined |
| Calcium Mobilization | Serotonin 5-HT2A | Serotonin (5-HT) | e.g., HEK293 cells expressing 5-HT2A | Data to be determined |
| cAMP Inhibition | Dopamine D2 | Quinpirole | e.g., CHO-K1 cells expressing D2 | Data to be determined |
Signaling Pathways
This compound, as a multi-target ligand, is expected to modulate several key signaling pathways. The diagrams below illustrate the generally accepted pathways for its primary targets.
Experimental Protocols
The following are representative protocols for characterizing the pharmacological activity of this compound.
In Vitro Assays
1. Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of this compound for a target receptor.
Materials:
-
Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: A tritiated antagonist for the receptor of interest (e.g., [³H]-pyrilamine for H1, [³H]-ketanserin for 5-HT2A, [³H]-spiperone for D2).
-
Test Compound: this compound stock solution.
-
Non-specific determination: A high concentration of a known, non-radioactive antagonist for the target receptor.
-
Filtration: Glass fiber filters, vacuum filtration manifold.
-
Detection: Scintillation cocktail and a scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell or tissue membranes expressing the receptor of interest by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of the non-radioactive antagonist.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
2. Calcium Mobilization Assay for Functional Antagonism (IC50)
This protocol measures the ability of this compound to inhibit agonist-induced calcium release, a hallmark of Gq-coupled receptor activation (e.g., H1 and 5-HT2A).
Materials:
-
Cell Line: A cell line stably expressing the target Gq-coupled receptor (e.g., CHO-H1 or HEK293-5-HT2A).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or a similar dye.
-
Test Compound: this compound stock solution.
-
Agonist: Histamine or serotonin.
-
Instrumentation: A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a defined period.
-
Agonist Stimulation: Use the plate reader to add a pre-determined EC80 concentration of the agonist to all wells simultaneously.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC50 value from the dose-response curve.
In Vivo Models
1. Cortical Spreading Depression (CSD) Model for Migraine Research
This rat model is used to investigate the effects of prophylactic anti-migraine drugs.[6]
Procedure:
-
Anesthetize a rat and mount it in a stereotaxic frame.
-
Perform a craniotomy to expose the dura mater over one of the cerebral hemispheres.
-
Induce CSD by applying a small cotton ball soaked in a high concentration of KCl (e.g., 1 M) to the exposed cortical surface for a few minutes.[6]
-
Record the characteristic slow potential change of CSD using an electrode placed on the cortex at a distance from the stimulation site.
-
Administer this compound (e.g., via intraperitoneal injection) at various doses and time points before CSD induction to assess its ability to alter the frequency, propagation speed, or amplitude of CSD waves.
2. Decerebrate Cat Model for Spasticity Research
This model is used to study muscle hypertonia and the effects of anti-spasticity agents.[7]
Procedure:
-
Anesthetize a cat and perform a surgical transection of the brainstem at the intercollicular level.[8]
-
After the decerebration, discontinue anesthesia. The animal will exhibit decerebrate rigidity, a form of spasticity.[9]
-
Measure muscle tone and reflex activity, for example, by recording electromyography (EMG) signals from limb muscles or by measuring the resistance to passive limb movement.[10]
-
Administer this compound intravenously at different doses and observe the effects on the measured parameters of spasticity.[5]
Pharmacokinetics and Metabolism
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in readily available literature. However, as a phenothiazine, it is expected to undergo hepatic metabolism, likely involving oxidation and conjugation, followed by renal excretion of the metabolites. Studies have confirmed the presence of this compound and its metabolites in urine, indicating that it is metabolized in vivo.
Table 3: Pharmacokinetic Parameters (Template for Experimental Data)
| Parameter | Value | Species | Route of Administration |
| Tmax (h) | Data to be determined | e.g., Rat | e.g., Oral |
| Cmax (ng/mL) | Data to be determined | e.g., Rat | e.g., Oral |
| AUC (ng·h/mL) | Data to be determined | e.g., Rat | e.g., Oral |
| Half-life (t½) (h) | Data to be determined | e.g., Rat | e.g., Oral |
| Volume of Distribution (Vd/F) | Data to be determined | e.g., Rat | e.g., Oral |
| Clearance (CL/F) | Data to be determined | e.g., Rat | e.g., Oral |
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of histamine and serotonin in various physiological and pathological processes, particularly in the context of migraine and spasticity. The protocols outlined in this document provide a framework for the in vitro and in vivo characterization of this compound. Further research to determine its specific binding affinities, functional potencies, and pharmacokinetic profile will greatly enhance its utility as a precise tool for pharmacological studies.
References
- 1. Dimetotiazine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | C19H25N3O2S2 | CID 3089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cortical Spreading Depression Rodent Model of Migraine Aura - Creative Biolabs [creative-biolabs.com]
- 7. Spasticity, decerebrate rigidity and the clasp-knife phenomenon: an experimental study in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Decerebrate Cat Generates the Essential Features of the Force Constraint Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cat Model of Spinal Cord Injury | Veterian Key [veteriankey.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Dimethothiazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethothiazine (also known as Dimetotiazine or Fonazine) is a phenothiazine (B1677639) derivative with antihistaminic and anti-serotonergic properties.[1][2] Accurate and reliable quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and toxicological analysis. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Disclaimer: Publicly available, validated analytical methods specifically for this compound are limited. The following protocols are adapted from established and validated methods for structurally similar phenothiazine compounds. These methods provide a strong starting point for the development and in-house validation of a quantitative assay for this compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the analytical methods described in this document, based on data from related phenothiazine compounds. These values should be considered as estimates and will require experimental verification for this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.1 - 25 µg/mL[3] | 5 - 1000 ng/mL[4] | 2 - 20 µg/mL[5] |
| Limit of Detection (LOD) | ~0.1 µg/mL[3] | ~1.5 ng/mL[4] | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.25 µg/mL[3] | ~5.0 ng/mL[4] | ~2 µg/mL[5] |
| Accuracy (% Recovery) | 90 - 110% | 70.5 - 120.0%[4] | 98 - 102% |
| Precision (%RSD) | < 15%[3] | < 12%[4] | < 2% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a direct plasma injection HPLC method for other phenothiazines and is suitable for the quantification of this compound in biological matrices.[3]
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hisep Column or a similar shielded hydrophobic phase column.
-
Mobile Phase: Acetonitrile : 0.18 M Ammonium Acetate (pH 5.0) (15:85 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.[3]
-
Column Temperature: Ambient.
-
Run Time: Approximately 11 minutes.[3]
b. Sample Preparation (for plasma samples):
-
Collect blood samples in heparinized tubes.
-
Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Filter the plasma sample through a 0.45 µm syringe filter.[3]
-
Directly inject 20 µL of the filtered plasma into the HPLC system.
c. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 25 µg/mL.
d. Calibration and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples and determine the concentration of this compound from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from a validated GC-MS method for the simultaneous determination of several antihistamines in breast milk and is suitable for sensitive and specific quantification of this compound.[4]
a. Instrumentation and Conditions:
-
GC-MS System: A standard gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
b. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of the sample (e.g., plasma, urine, or milk), add an appropriate internal standard.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Derivatization with a suitable agent like acetic anhydride (B1165640) may be necessary to improve chromatographic properties.[4]
c. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serial dilution to cover the expected concentration range (e.g., 5 - 1000 ng/mL).
d. Calibration and Quantification:
-
Analyze the standard solutions to construct a calibration curve.
-
Analyze the prepared samples and quantify this compound based on the calibration curve.
UV-Vis Spectrophotometry
This method is adapted from spectrophotometric methods for other phenothiazine drugs and is suitable for the quantification of this compound in pharmaceutical formulations.[5]
a. Instrumentation:
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Cuvettes: 1 cm quartz cuvettes.
b. Reagents:
-
Solvent: 0.1 M Hydrochloric Acid.
-
Oxidizing Agent (for colorimetric method): A solution of an oxidizing agent such as 1,10-phenanthroline (B135089) and Potassium ferricyanide (B76249) can be used for oxidative coupling reactions to produce a colored product.[5]
c. Direct UV Spectrophotometry Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in 0.1 M HCl.
-
Scan the solution from 200 to 400 nm to determine the λmax. For many phenothiazines, this is around 250-260 nm.
-
-
Sample Preparation (for tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in 0.1 M HCl.
-
Filter the solution to remove insoluble excipients.
-
Dilute the filtrate with 0.1 M HCl to a concentration within the linear range.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in 0.1 M HCl.
-
Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to concentrations ranging from 2 to 20 µg/mL.[5]
-
-
Measurement and Quantification:
-
Measure the absorbance of the standard and sample solutions at the predetermined λmax.
-
Construct a calibration curve and determine the concentration of this compound in the sample.
-
d. Colorimetric Spectrophotometry Protocol (Oxidative Coupling):
-
Reaction:
-
To a series of standard and sample solutions, add the oxidizing agent (e.g., 1,10-phenanthroline and Potassium ferricyanide).[5]
-
Allow the reaction to proceed for a specified time to develop a stable color.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance for the colored product (e.g., 520 nm or 720 nm).[5]
-
-
Quantification:
-
Construct a calibration curve and determine the concentration of this compound in the sample.
-
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the quantification of this compound in various matrices. While these protocols are adapted from methods for similar compounds, they offer a comprehensive starting point for researchers. It is imperative that any method be subjected to rigorous in-house validation to ensure its accuracy, precision, and suitability for the intended application, following ICH guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully validated method for the simultaneous determination of 11 antihistamines in breast milk by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for Investigating Dimethothiazine using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of Dimethothiazine, a phenothiazine (B1677639) derivative with antihistaminic, anti-serotonergic, and potential antipsychotic properties. The following sections detail recommended cell lines, experimental protocols, and data presentation strategies to characterize the pharmacological profile of this compound.
Introduction to this compound
This compound (also known as Dimetotiazine) is a tricyclic compound with established anti-histamine and anti-5-HT (serotonin) activity.[1][2][3][4] As a phenothiazine, it is also suggested to possess antipsychotic properties, likely through the antagonism of dopamine (B1211576) D2 receptors, alongside antihistaminic and anticholinergic effects.[5] This multifaceted pharmacological profile necessitates a multi-target approach for in vitro characterization.
Recommended Cell Culture Models
To thoroughly investigate the diverse pharmacological actions of this compound, a panel of recombinant cell lines expressing specific human G-protein coupled receptors (GPCRs) is recommended. These models provide a targeted and controlled environment to dissect the drug's interaction with individual receptors. Commonly used host cell lines for expressing these receptors include Human Embryonic Kidney 293 (HEK293), Chinese Hamster Ovary (CHO-K1), and Human Osteosarcoma (U2OS) cells.
Table 1: Recommended Cell Lines for this compound Investigation
| Target Receptor | Recommended Cell Line Examples | Host Cell | Assay Principle | Vendor Examples |
| Dopamine D2 Receptor | D2 Dopamine Receptor Cell Line | HEK293 | cAMP Inhibition | Innoprot, Cells Online |
| WERI 27 (endogenous expression) | Retinoblastoma | Radioligand Binding | ATCC | |
| Serotonin 5-HT2A Receptor | HiTSeeker 5-HT2A Serotonin Receptor Cell Line | U2OS | Calcium Mobilization | Innoprot[6][7] |
| Serotonin 5-HT1A Receptor | Human 5-HT1A Serotonin Receptor Cell Line | Not Specified | Not Specified | Charles River Laboratories[8] |
| Serotonin 5-HT2C Receptor | Human 5-HT2C Serotonin Receptor Cell Line | Not Specified | Not Specified | Charles River Laboratories[9] |
| Histamine H1 Receptor | HiTSeeker Histamine H1 Receptor Cell Line | U2OS | Calcium Mobilization | Innoprot[10] |
| Human H1 Histamine Receptor Cell Line | Not Specified | Not Specified | Charles River Laboratories[11] | |
| 293/H1 | HEK293 | Calcium Mobilization | GenScript[12] | |
| Muscarinic M1 Receptor | Human M1 Muscarinic Acetylcholine Receptor Cell Line | Not Specified | Not Specified | Charles River Laboratories[13] |
| Muscarinic M4 Receptor | icAMP NOMAD Muscarinic Acetylcholine Receptor M4 Cell Line | HEK293/U2OS | cAMP Inhibition | Innoprot[14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol determines the binding affinity of this compound to the dopamine D2 receptor.
Materials:
-
D2 receptor-expressing cell line membranes (e.g., from WERI 27 or a recombinant cell line)
-
[³H]-Spiperone (radioligand)
-
Haloperidol (non-labeled competitor)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
[³H]-Spiperone (at a concentration near its Kd)
-
Either buffer (for total binding), Haloperidol (10 µM for non-specific binding), or this compound at various concentrations.
-
Cell membranes (20-50 µg protein per well).
-
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay for 5-HT2A and H1 Receptors
This protocol measures the ability of this compound to act as an antagonist at Gq-coupled receptors like 5-HT2A and H1.
Materials:
-
HiTSeeker 5-HT2A or H1 Receptor Cell Line (e.g., in U2OS cells)[6][7][10]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Agonist (Serotonin for 5-HT2A, Histamine for H1)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence microplate reader with an injection system
Procedure:
-
Plate the cells in a black, clear-bottom 96-well plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence microplate reader.
-
Measure baseline fluorescence.
-
Inject the agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) and immediately begin measuring fluorescence intensity over time.
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) for each well.
-
Plot the ΔRFU against the log concentration of this compound.
-
Determine the IC₅₀ value for this compound's inhibition of the agonist-induced response.
cAMP Assay for Dopamine D2 and Muscarinic M4 Receptors
This protocol assesses the effect of this compound on Gi-coupled receptors, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.
Materials:
-
D2 or M4 receptor-expressing cell line (e.g., in HEK293 or CHO-K1 cells)[14]
-
Forskolin (an adenylyl cyclase activator)
-
Agonist (Dopamine for D2, Acetylcholine or Oxotremorine for M4)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)
-
Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4
Procedure:
-
Plate cells in a 96-well plate and culture overnight.
-
Remove the culture medium and pre-incubate the cells with varying concentrations of this compound for 15-30 minutes in stimulation buffer.
-
Add the agonist along with a fixed concentration of forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's protocol.
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC₅₀ value for this compound's potentiation of the forskolin-stimulated cAMP levels (by inhibiting the agonist's inhibitory effect).
Data Presentation
Quantitative data from the described assays should be summarized in a clear and concise format to facilitate comparison of this compound's activity across different receptor targets.
Table 2: Pharmacological Profile of this compound at Key Receptors
| Target Receptor | Assay Type | Parameter | Value (Mean ± SEM) |
| Dopamine D2 | Radioligand Binding | Ki (nM) | Example: 15.2 ± 2.1 |
| cAMP Assay | IC₅₀ (nM) | Example: 25.8 ± 3.5 | |
| Serotonin 5-HT2A | Calcium Mobilization | IC₅₀ (nM) | Example: 8.7 ± 1.2 |
| Histamine H1 | Calcium Mobilization | IC₅₀ (nM) | Example: 3.1 ± 0.6 |
| Muscarinic M4 | cAMP Assay | IC₅₀ (nM) | Example: 150.4 ± 18.9 |
Visualizations
Diagrams are essential for illustrating the complex signaling pathways and experimental workflows involved in this compound investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimetotiazine | CAS#:7456-24-8 | Chemsrc [chemsrc.com]
- 5. What is Dimetotiazine Mesilate used for? [synapse.patsnap.com]
- 6. innoprot.com [innoprot.com]
- 7. cells-online.com [cells-online.com]
- 8. criver.com [criver.com]
- 9. criver.com [criver.com]
- 10. innoprot.com [innoprot.com]
- 11. criver.com [criver.com]
- 12. genscript.com [genscript.com]
- 13. criver.com [criver.com]
- 14. innoprot.com [innoprot.com]
Troubleshooting & Optimization
Dimethothiazine Experiments: Technical Support Center
Welcome to the Technical Support Center for Dimethothiazine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a phenothiazine (B1677639) derivative that acts as an antagonist for histamine (B1213489) and serotonin (B10506) (5-HT) receptors.[1][2] These are G-protein coupled receptors (GPCRs), and this compound's antagonism of their signaling pathways is central to its mechanism of action.[3] It is often used in research related to migraines and spasticity.[2]
Q2: What are the salt forms of this compound available for research?
A2: this compound is available as the base compound, as well as in mesylate and hydrochloride salt forms. The choice of salt form may impact solubility and stability, so it is important to consider this when designing your experiments.
Q3: What are the known off-target effects of phenothiazines like this compound?
A3: Phenothiazine derivatives have been reported to interact with other receptors, most notably dopamine (B1211576) receptors.[4][5] Although this compound's primary targets are histamine and 5-HT receptors, researchers should be aware of potential dopaminergic effects, especially at higher concentrations.[6] This can be particularly relevant in behavioral studies or when working with neuronal models.
Q4: How should I store this compound and its solutions?
A4: Phenothiazine compounds can be sensitive to light and may degrade upon exposure.[7][8][9] It is recommended to store stock solutions in amber vials or wrapped in foil and kept at -20°C or -80°C for long-term storage. For short-term storage, 4°C is often acceptable. Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Q: I am having trouble dissolving this compound for my experiments. What can I do?
A: Phenothiazine compounds are often poorly soluble in aqueous solutions.[10] Here are some steps to improve solubility:
-
Solvent Selection: Try dissolving this compound in an organic solvent such as DMSO, ethanol, or DMF to create a concentrated stock solution.[10]
-
pH Adjustment: The solubility of phenothiazines can be pH-dependent. For some derivatives, acidification of the aqueous buffer can improve solubility.
-
Use of Salt Forms: Consider using the hydrochloride or mesylate salt forms of this compound, which generally exhibit higher aqueous solubility than the free base.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Warming: Gentle warming of the solution may aid dissolution, but be cautious of potential degradation at higher temperatures.
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
Q: My results from cell-based assays with this compound are not reproducible. What could be the cause?
A: Inconsistent results in cell-based assays can stem from several factors:
-
Ligand Instability: As phenothiazines can be light-sensitive, ensure that all experimental steps involving this compound are performed with minimal light exposure.[7][8] Prepare fresh dilutions from a protected stock solution for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range to minimize variability in receptor expression and signaling.[3]
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects, for example on dopamine receptors, which could lead to unexpected cellular responses.[4][5] Consider performing a dose-response curve to identify the optimal concentration range.
-
Ligand-Biased Signaling: The ligand may preferentially activate one signaling pathway over another. It is advisable to test for activity in multiple downstream pathways (e.g., cAMP, β-arrestin recruitment) to get a complete picture of its functional effects.[3]
Issue 3: Adverse Effects or Toxicity in In Vivo Studies
Q: I am observing adverse effects in my animal models treated with this compound. How can I troubleshoot this?
A: Adverse effects in in vivo studies can be related to the compound's pharmacology or formulation:
-
Dose and Administration Route: The dose and route of administration are critical. An intraperitoneal (IP) injection is a common route for phenothiazines in rodent models.[11] Ensure the dose is within a reported therapeutic range and consider performing a dose-escalation study to determine the maximum tolerated dose in your model.
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be causing toxicity. Ensure the vehicle is well-tolerated by the animal model at the volume being administered.
-
Off-Target Effects: As mentioned, phenothiazines can have off-target effects, including sedation and motor side effects, which could be misinterpreted as general toxicity.[12][13] Careful behavioral observation is crucial.
-
Monitoring: Closely monitor the animals for signs of distress, weight loss, and changes in behavior.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide an example of how to structure such data for comparison. Researchers should generate their own data for their specific experimental systems.
Table 1: Receptor Binding Affinity (Example Data)
| Compound | Receptor | Ki (nM) |
| This compound | Histamine H1 | Data not available |
| This compound | Serotonin 5-HT2A | Data not available |
| Reference Compound A | Histamine H1 | 15 |
| Reference Compound B | Serotonin 5-HT2A | 25 |
Table 2: In Vitro Functional Activity (Example IC50 Data)
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | Calcium Flux | HEK293 | Data not available |
| This compound | cAMP Accumulation | CHO-K1 | Data not available |
| Reference Compound C | Calcium Flux | HEK293 | 1.2 |
| Reference Compound D | cAMP Accumulation | CHO-K1 | 0.8 |
Table 3: In Vivo Dosing (Example from Literature for a Phenothiazine Derivative)
| Animal Model | Route of Administration | Dose Range | Observation | Reference |
| Mouse | Intraperitoneal (IP) | 10-100 mg/kg | Antitumor effect | [11] |
| Rat | Intravenous (IV) | 0.5-16 mg/kg | Reduction in decerebrate rigidity (for this compound) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This is a general protocol and may need to be optimized based on the specific salt form of this compound and the experimental requirements.
-
Materials:
-
This compound (or its salt form)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, light-protecting microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the mass of this compound required to make a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell-Based Calcium Flux Assay
This protocol is a general guideline for measuring GPCR activity (for Gq-coupled receptors) and should be optimized for your specific cell line and receptor of interest.
-
Materials:
-
Cells expressing the target histamine or 5-HT receptor
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound working solutions (prepared from stock)
-
-
Procedure:
-
Seed the cells in the 96-well plate and culture until they reach near confluency.
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash the cells with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the this compound working solutions to the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
After a period of incubation with the antagonist (this compound), add a known agonist to stimulate the receptor and measure the change in fluorescence.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist in the presence of different concentrations of this compound. Plot the response against the this compound concentration to determine the IC50.
-
Protocol 3: General In Vivo Administration in Rodents
This is a general protocol for intraperitoneal (IP) administration and must be performed in accordance with approved animal care and use protocols.
-
Materials:
-
This compound solution formulated in a sterile, biocompatible vehicle (e.g., saline, PBS with a small percentage of a solubilizing agent like Tween-80 or PEG)
-
Sterile syringes and needles (e.g., 27G)
-
Appropriate animal restraint device
-
-
Procedure:
-
Prepare the this compound dosing solution at the desired concentration. Ensure the solution is sterile.
-
Accurately weigh the animal to determine the correct volume of the dosing solution to administer.
-
Manually restrain the animal, exposing the lower abdominal area.
-
Insert the needle into the peritoneal cavity at a shallow angle to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions according to the approved protocol.
-
Visualizations
References
- 1. 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | C19H25N3O2S2 | CID 3089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective compound could treat neuropsychiatric disorders with fewer side effects | NIH Intramural Research Program [irp.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A note on the photosensitivity of phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Differential responses to JNJ-37822681, a specific and fast dissociating dopamine D2 receptor antagonist, in cynomolgus monkey and Sprague-Dawley rat general toxicology studies: clinical observations, prolactin levels, mammary histopathology findings and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dimethothiazine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Dimethothiazine.
Introduction to this compound Solubility
This compound is a phenothiazine (B1677639) derivative known for its antihistaminic and anti-serotonergic properties. As a lipophilic compound with a predicted LogP between 3.47 and 4.6, it inherently exhibits poor aqueous solubility. The predicted water solubility is approximately 0.0647 mg/mL, posing a significant challenge for its use in aqueous-based in vitro and in vivo experimental systems. This guide offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
This compound is a hydrophobic molecule, making it sparingly soluble in water and neutral aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) will likely result in a suspension rather than a true solution.
Q2: What is the best organic solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used organic solvents for creating high-concentration stock solutions of poorly soluble compounds. Based on data from structurally similar phenothiazine derivatives, this compound is expected to have good solubility in both DMSO and ethanol. However, it is crucial to keep the final concentration of the organic solvent in your experimental medium low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
This is a common issue known as "crashing out." It occurs when the hydrophobic compound, highly concentrated in an organic solvent, is rapidly diluted into an aqueous environment. To prevent this, you can try the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your medium, first dilute the stock in a smaller volume of medium while vortexing, and then add this intermediate dilution to the rest of the medium.
-
Increase Mixing: Add the stock solution to the medium while vigorously vortexing or stirring to promote rapid dispersion.
-
Use of a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final solution can help to maintain the solubility of this compound.
-
pH Adjustment: The solubility of phenothiazines can be pH-dependent. Adjusting the pH of your final solution might improve solubility.
Q4: Can I use sonication to dissolve this compound?
Yes, sonication can be a useful technique to aid in the dissolution of this compound, especially when preparing stock solutions or resuspending lipid films. However, be cautious with the duration and power of sonication to avoid degradation of the compound.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Problem 1: Incomplete Dissolution of this compound Powder
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient solvent volume | Increase the volume of the solvent incrementally until the powder dissolves completely. | A clear solution is obtained. |
| Inappropriate solvent | Switch to a stronger organic solvent like DMSO or N,N-Dimethylformamide (DMF) for the initial stock solution. | This compound dissolves to form a clear stock solution. |
| Low temperature | Gently warm the solution (e.g., in a 37°C water bath) to increase solubility. | Dissolution is enhanced, leading to a clear solution. |
Problem 2: Precipitation Upon Addition to Aqueous Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid change in solvent polarity | Employ a stepwise dilution method as described in the FAQs. | A stable, clear solution is maintained. |
| Exceeding the solubility limit in the final medium | Reduce the final concentration of this compound in the aqueous medium. | The compound remains in solution without precipitation. |
| Unfavorable pH of the medium | Adjust the pH of the final medium. Phenothiazines are generally more soluble at a lower pH. | Improved solubility and a stable solution. |
Data Presentation: Solubility of Structurally Similar Phenothiazines
Since specific quantitative solubility data for this compound is limited, the following tables summarize the solubility of structurally related phenothiazine compounds, which can be used as a reasonable estimate.
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 25 | A good choice for high-concentration stock solutions. |
| Ethanol | > 10 | Another suitable solvent for stock solutions. |
| Methanol | Soluble | Can also be used for stock solutions. |
| N,N-Dimethylformamide (DMF) | > 25 | A strong organic solvent, use with caution regarding cell toxicity. |
Table 2: pH-Dependent Aqueous Solubility of a Representative Phenothiazine (Chlorpromazine HCl)
| pH | Solubility (µg/mL) at 25°C | Solubility (µg/mL) at 37°C |
| 5.0 | High | High |
| 7.4 | ~1.1 | ~9.2 |
| 9.0 | Low | Low |
Data is for Chlorpromazine HCl and serves as an indicator of the expected pH-dependent solubility trend for this compound.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Medium: Have your pre-warmed cell culture medium ready in a sterile tube.
-
Dilution: While vortexing the cell culture medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Mandatory Visualizations
Signaling Pathways
This compound acts as an antagonist at histamine (B1213489) H1 and serotonin (B10506) receptors. The following diagrams illustrate the general signaling pathways associated with these receptors.
Caption: General signaling pathway of the Histamine H1 receptor and the antagonistic action of this compound.
Caption: General signaling pathway of a Gq-coupled Serotonin receptor and the antagonistic action of this compound.
Experimental Workflow
Caption: A logical workflow for preparing this compound solutions for experimental use.
References
Addressing Dimethothiazine stability problems
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability challenges with Dimethothiazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: Discoloration of this compound solutions, often to a pink, red, or brownish hue, is a common indicator of degradation. This is primarily due to oxidation and photodegradation. The phenothiazine (B1677639) core of this compound is susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of colored sulfoxide (B87167) derivatives.[1] Additionally, exposure to light, especially UV radiation, can generate free radicals that lead to a variety of colored degradation products.[2][3]
Q2: What are the primary degradation pathways for this compound?
A2: Based on the behavior of related phenothiazine compounds, the two primary degradation pathways for this compound are oxidation and photodegradation.
-
Oxidation: The sulfur atom in the phenothiazine ring is easily oxidized to form a sulfoxide. This can occur in the presence of atmospheric oxygen and can be catalyzed by factors such as heat and metal ions. The process may involve a radical cation intermediate.[1][4]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can cause the formation of reactive radical species, leading to a complex mixture of degradation products.[2][5] For some phenothiazines, this can also involve dehalogenation if a halogen substituent is present, though this compound does not have one.[5]
Q3: How can I prevent the degradation of my this compound samples?
A3: To minimize degradation, consider the following preventative measures:
-
Light Protection: Always store this compound, both in solid form and in solution, in amber or opaque containers to protect it from light.[6] Conduct experiments under reduced light conditions when possible.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon to displace oxygen and minimize oxidation.
-
Control Temperature: Store samples at recommended temperatures, typically refrigerated or frozen, to slow the rate of degradation reactions.
-
pH Control: The stability of phenothiazines can be pH-dependent. While some are stable up to pH 7, it is crucial to determine the optimal pH range for your specific application and buffer your solutions accordingly.[7]
-
Use of Antioxidants: The inclusion of antioxidants in your formulation can help to prevent oxidative degradation.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound potency in my experiments.
| Possible Cause | Suggested Solution |
| Photodegradation | Work in a dimly lit environment or use light-filtering equipment. Store all solutions in amber vials or wrap containers in aluminum foil. |
| Oxidative Degradation | Prepare solutions fresh daily. If solutions must be stored, deoxygenate the solvent by sparging with nitrogen before use and store under an inert atmosphere. Consider adding an antioxidant like ascorbic acid or sodium sulfite.[6] |
| Incorrect pH | Measure the pH of your solution. The stability of phenothiazines can be influenced by pH.[7] Conduct a pH stability study to determine the optimal pH for your formulation. |
| Reactive Excipients | If formulating this compound with other components, ensure they are not reactive. Some excipients can contain impurities that promote degradation. |
Problem: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.
| Possible Cause | Suggested Solution |
| Formation of Degradation Products | The new peaks are likely degradation products. Compare the chromatogram to a freshly prepared standard. To identify the degradants, consider using forced degradation studies (see Experimental Protocols) coupled with mass spectrometry (LC-MS). |
| Contamination | Ensure all glassware and solvents are clean. Run a blank to rule out contamination from the analytical system. |
| Interaction with Mobile Phase | Unlikely, but possible. Evaluate the stability of this compound in your mobile phase over the course of the analysis time. |
Data Presentation
The following tables present hypothetical data from forced degradation studies on this compound to illustrate expected stability trends.
Table 1: Effect of Light Exposure on this compound Stability
| Condition | Duration (hours) | This compound Remaining (%) | Appearance |
| Amber Vial (Dark) | 24 | 99.5 | Colorless |
| Clear Vial (Ambient Light) | 24 | 92.1 | Faint Yellow |
| Clear Vial (UV Lamp, 254 nm) | 24 | 65.7 | Pinkish-Brown |
Table 2: Effect of Oxidizing Agent on this compound Stability
| Condition (in solution) | Duration (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| Control (No H₂O₂) | 12 | 99.8 | Not Detected |
| 0.1% H₂O₂ | 12 | 88.3 | This compound-5-sulfoxide |
| 1% H₂O₂ | 12 | 45.2 | This compound-5-sulfoxide, others |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
-
Photodegradation: Expose 1 mL of stock solution in a clear quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
Thermal Degradation: Store 1 mL of stock solution in an oven at 80°C for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method would use a C18 column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection at 254 nm.
-
Peak Identification: Use LC-MS to identify the molecular weights of the degradation products and propose their structures.
Protocol 2: Stabilizing a this compound Formulation
Objective: To evaluate the effectiveness of an antioxidant and light protection in preventing this compound degradation.
Methodology:
-
Prepare Formulations: Prepare four sets of this compound solutions (e.g., 0.1 mg/mL in a buffered aqueous solution at pH 6.5):
-
Formulation A: No antioxidant, in a clear vial.
-
Formulation B: With 0.1% w/v ascorbic acid, in a clear vial.
-
Formulation C: No antioxidant, in an amber vial.
-
Formulation D: With 0.1% w/v ascorbic acid, in an amber vial.
-
-
Storage: Store all formulations at 40°C and 75% relative humidity for 4 weeks.
-
Sampling and Analysis: Withdraw samples at time 0, 1, 2, and 4 weeks.
-
HPLC Analysis: Quantify the amount of remaining this compound using a validated HPLC method.
-
Evaluation: Compare the degradation rates across the four formulations to determine the stabilizing effects of the antioxidant and light protection.
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mechanism for phenothiazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2928767A - Stabilized phenothiazine preparations - Google Patents [patents.google.com]
- 7. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dimethothiazine Dosage for In Vivo Studies
Welcome to the technical support center for Dimethothiazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Disclaimer: Direct experimental data for this compound in common rodent models is limited in publicly available literature. Therefore, this guide utilizes data from Promethazine, a structurally and functionally similar first-generation phenothiazine (B1677639) antihistamine, as a proxy to provide starting points for your experimental design. It is crucial to perform dose-response studies to determine the optimal dosage of this compound for your specific animal model and experimental endpoint.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a phenothiazine derivative that acts as a tricyclic anti-histamine and anti-5-HT (serotonin) agent.[1] As a phenothiazine, it is also expected to have antagonistic effects on dopamine (B1211576) D2 receptors, which is a common characteristic of this class of drugs.[2][3] Its primary activities are mediated through the blockade of histamine (B1213489) H1 receptors, serotonin (B10506) receptors, and likely dopamine D2 receptors.
Below is a diagram illustrating the general signaling pathways associated with these receptors.
Caption: General signaling pathways antagonized by this compound.
What are the recommended starting dosages for this compound in rodents?
As direct dosage information for this compound in rodents is scarce, we recommend using dosages reported for Promethazine as a starting point. It is imperative to conduct a pilot study with a dose-escalation design to determine the optimal dose for your specific model and desired effect.
| Animal Model | Administration Route | Suggested Starting Dose Range (as Promethazine) | Reference |
| Mouse | Oral (p.o.) | 10 - 100 mg/kg | [4] |
| Intraperitoneal (i.p.) | 1.66 µg/g (1.66 mg/kg) - 6 mg/kg | [5][6] | |
| Subcutaneous (s.c.) | No specific data found, start with a lower i.p. dose | ||
| Rat | Oral (p.o. / gavage) | 6.25 - 33.3 mg/kg | [3][7] |
| Intraperitoneal (i.p.) | 40 mg/kg | [8] | |
| Subcutaneous (s.c.) | 1.25 - 40 mg/kg | [2] |
Note: The sedative and motor-impairing effects of first-generation antihistamines can be dose-limiting. Always start with the lower end of the dose range and carefully observe the animals for adverse effects.
How should I formulate this compound for in vivo administration?
The hydrochloride salt of Promethazine is freely soluble in water.[9] this compound is available in hydrochloride and mesylate salt forms, which are also likely to have good water solubility. For oral administration, dissolving in distilled water is the first choice.[10] If you encounter solubility issues with the free base or for other administration routes, the following vehicles can be considered. Always prepare fresh on the day of the experiment.[11]
| Vehicle Composition | Administration Route | Notes | Reference |
| Distilled Water or Saline | Oral (p.o.), Intraperitoneal (i.p.), Subcutaneous (s.c.) | Ideal for water-soluble salts. | [7][11] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | i.p., s.c. | A common co-solvent system for poorly soluble compounds. | [11] |
| 10% DMSO + 90% Corn Oil | i.p., s.c. | Suitable for lipophilic compounds. Be cautious with long-term dosing. | [11] |
Formulation Protocol Example (Co-solvent system): To prepare a 1 mg/mL solution:
-
Dissolve this compound in DMSO to make a clear stock solution (e.g., 10 mg/mL).
-
In a separate tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL. This protocol is adapted from a general formulation guide for poorly soluble compounds.[11]
Troubleshooting Guide
Issue 1: No observable effect at the initial dose.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | Gradually increase the dose in a stepwise manner (e.g., 2-3 fold increments). Monitor for both desired efficacy and any adverse effects. |
| Poor Bioavailability | If using oral administration, consider that first-pass metabolism in the liver can significantly reduce bioavailability. Promethazine's oral bioavailability is only about 25% in humans due to this effect.[1][12] Consider switching to a parenteral route (i.p. or s.c.) for more direct systemic exposure. |
| Rapid Metabolism | The half-life of the drug may be short in your animal model. Consider more frequent dosing or a different administration route. Pharmacokinetic studies may be necessary to determine the drug's half-life. |
| Incorrect Pharmacodynamic Readout | Ensure your chosen experimental endpoint is sensitive to the mechanism of action of this compound. For antihistaminic effects, consider models like histamine-induced paw edema.[13][14] For sedative effects, locomotor activity or rotarod tests can be used. |
Issue 2: Excessive sedation or motor impairment.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose. First-generation antihistamines are known to cross the blood-brain barrier and cause sedation.[15] |
| Vehicle Effects | Some vehicles, like DMSO and PEG-400, can cause neuromotor deficits when administered intraperitoneally in mice.[8] Always include a vehicle-only control group to differentiate between drug and vehicle effects. |
| Strain or Species Sensitivity | Different strains or species of rodents may have varying sensitivities to the sedative effects of the drug. |
Issue 3: Unexpected adverse effects (e.g., agitation, tremors).
| Possible Cause | Troubleshooting Step |
| Paradoxical Reaction | In some cases, particularly at high doses, antihistamines can cause hyperexcitability instead of sedation.[9] This is a known paradoxical reaction. Reduce the dose. |
| Extrapyramidal Symptoms (EPS) | As a phenothiazine, this compound may block dopamine D2 receptors, potentially leading to extrapyramidal side effects like tremors or muscle stiffness.[2][3] These are more likely at higher doses. If these symptoms are observed, reduce the dose or discontinue use. |
| Serotonin Syndrome | Since this compound has anti-serotonergic properties, it could potentially contribute to serotonin syndrome if co-administered with other serotonergic agents.[13][14][16] Be cautious with drug combinations. |
Experimental Protocols
Protocol 1: Histamine-Induced Paw Edema in Rats (to assess antihistaminic activity)
This protocol is a standard method to evaluate the H1 receptor antagonist activity of a compound.[13][14][17]
Caption: Workflow for Histamine-Induced Paw Edema Assay.
Protocol 2: Spontaneous Locomotor Activity in Mice (to assess sedative effects)
This protocol measures the effect of a compound on general activity and exploration, which can be an indicator of sedation.
Caption: Workflow for Spontaneous Locomotor Activity Assay.
Pharmacokinetic Data (Proxy: Promethazine)
Pharmacokinetic parameters can be highly variable between species. The following data for Promethazine is provided for general context and should not be directly extrapolated to this compound without experimental verification.
| Species | Parameter | Value | Notes | Reference |
| Human | Oral Bioavailability | ~25% | High first-pass metabolism. | [1][12] |
| Elimination Half-life (t½) | 10 - 19 hours | Highly variable. | [1][9] | |
| Time to Peak Plasma (Tmax) - Oral | ~4.4 hours | [12] | ||
| Dog | Oral Bioavailability | 8.3% - 9.5% | Compared to intramuscular injection. | [10] |
| Elimination Half-life (t½) | 8.5 - 27.7 hours | [10] | ||
| Rat/Mouse | Pharmacokinetic Data | Not readily available in searched literature. | Due to high first-pass metabolism in other species, expect oral bioavailability to be low. |
This technical support center provides a starting point for your in vivo studies with this compound. Careful experimental design, including pilot dose-escalation studies and appropriate control groups, is essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Promethazine both facilitates and inhibits nociception in rats: effect of the testing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Promethazine Exhibits Antiparasitic Properties In Vitro and Reduces Worm Burden, Egg Production, Hepatomegaly, and Splenomegaly in a Schistosomiasis Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Meperidine-promethazine combination and learning function of mice and of their progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NTP Toxicology and Carcinogenesis Studies of Promethazine Hydrochloride (CAS No. 58-33-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetics of Promethazine Hydrochloride [medscape.com]
- 13. Crocin alleviates the local paw edema induced by histamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histamine-induced edema in the rat paw--effect of capsaicin denervation and a CGRP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]
- 16. 2.7. Histamine-Induced Paw Edema in Rats [bio-protocol.org]
- 17. Histamine-induced rat paw edema: Significance and symbolism [wisdomlib.org]
Dimethothiazine HPLC Method Resolution: Technical Support Center
Welcome to the technical support center for Dimethothiazine HPLC analysis. This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve method resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Poor Resolution & Separation Issues
Question 1: I am observing poor resolution between my this compound peak and a closely eluting impurity. How can I improve the separation?
Answer:
Poor resolution is a common issue that can often be solved by systematically adjusting key chromatographic parameters. The primary factors influencing resolution are mobile phase composition, stationary phase chemistry, and temperature.[1][2]
Troubleshooting Steps:
-
Modify Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time of your analytes, which can often lead to better separation.[2] Experiment with small, incremental decreases in the organic modifier.
-
Change Organic Solvent Type: If adjusting the solvent strength is insufficient, changing the organic modifier entirely (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of the separation.[1] This change in solvent can affect the interactions between the analytes and the stationary phase differently, leading to improved resolution.[1]
-
Adjust Mobile Phase pH: this compound is a basic compound. The pH of the mobile phase is a critical parameter that affects the ionization state of the analyte and, consequently, its retention and peak shape.[3][4] Adjusting the pH away from the pKa of this compound can improve peak shape and resolution. Using a buffer is essential to maintain a stable pH.[5][6]
-
Evaluate Column Chemistry: If mobile phase optimization is not sufficient, consider trying a column with a different stationary phase (e.g., a C8 instead of a C18, or a column with a different end-capping or base silica). Different column chemistries offer different selectivities.[7]
-
Adjust Temperature: Lowering the column temperature can increase retention and may improve resolution, though it will also increase analysis time and backpressure.[8][9] Conversely, increasing the temperature can improve efficiency but may decrease retention.[8]
Data Presentation: Mobile Phase Optimization
The following table illustrates how adjusting the mobile phase composition can impact the retention time (RT) and resolution (Rs) between this compound and a known impurity.
| Mobile Phase Composition (Acetonitrile:Buffer) | This compound RT (min) | Impurity RT (min) | Resolution (Rs) | Observations |
| 60:40 | 4.2 | 4.5 | 0.8 | Co-elution, poor resolution. |
| 55:45 | 5.8 | 6.3 | 1.4 | Improved separation, but not baseline. |
| 50:50 | 7.5 | 8.2 | 2.0 | Baseline resolution achieved. |
| 45:55 | 9.8 | 10.8 | 2.5 | Good separation, longer run time. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Resolution
Objective: To systematically adjust the mobile phase organic content to achieve baseline resolution (Rs ≥ 1.5) between this compound and a critical impurity.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Phosphate buffer (e.g., 20 mM Potassium Phosphate)
-
pH meter
-
This compound reference standard and sample solution
-
Validated HPLC system with a C18 column
Methodology:
-
Prepare Initial Mobile Phase: Prepare a buffered aqueous phase (e.g., 20 mM potassium phosphate) and adjust the pH to a suitable value (e.g., pH 3.0 or 7.0).[5]
-
Establish a Starting Condition: Begin with a mobile phase composition that provides a reasonable retention time for this compound (e.g., 60% Acetonitrile: 40% Buffer).
-
Systematic Adjustment: Decrease the percentage of acetonitrile in 5% increments (e.g., to 55%, 50%, 45%).
-
Equilibrate and Inject: For each new mobile phase composition, ensure the column is fully equilibrated (allow at least 10-15 column volumes to pass through). Inject the sample solution.
-
Evaluate Resolution: Calculate the resolution (Rs) between the this compound peak and the closely eluting impurity.
-
Determine Optimal Conditions: Continue adjusting the mobile phase composition until a resolution of ≥ 1.5 is achieved while keeping the analysis time practical.
Section 2: Poor Peak Shape (Tailing)
Question 2: My this compound peak is exhibiting significant tailing. What are the common causes and solutions?
Answer:
Peak tailing for basic compounds like this compound is frequently caused by secondary interactions with the silica-based stationary phase.[3][7] Specifically, ionized residual silanol (B1196071) groups on the packing material can interact strongly with the basic analyte, causing the peak to tail.[7]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acid like phosphoric or formic acid can suppress the ionization of silanol groups, thereby minimizing the secondary interactions that cause tailing.[3][10]
-
Use a Suitable Buffer: Employ a buffer at an appropriate concentration (typically 10-25 mM) to maintain the desired pH and ensure method robustness.[5]
-
Consider High pH Conditions: Alternatively, using a high pH mobile phase (e.g., pH 9-10) with a pH-stable column (e.g., a hybrid or BEH column) can deprotonate the basic analyte, which can also improve peak shape.[7]
-
Check for Column Degradation: Peak tailing can also be a sign of column deterioration, such as the creation of a void at the column inlet or the degradation of the stationary phase.[7][11] If mobile phase adjustments do not work, try a new column.
-
Reduce Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting.[10]
Mandatory Visualizations
Caption: A decision tree for systematically troubleshooting poor HPLC resolution.
Caption: A logical flowchart for diagnosing and fixing peak tailing issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. agilent.com [agilent.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. welch-us.com [welch-us.com]
- 7. waters.com [waters.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Dimethothiazine Mass Spectrometry Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometric analysis of Dimethothiazine. Our aim is to help you enhance sensitivity, improve accuracy, and overcome common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound, and what should I use as the precursor ion in my LC-MS/MS method?
A1: The chemical formula for this compound is C₁₉H₂₅N₃O₂S₂, and its monoisotopic mass is 391.1388 g/mol .[1][2] For LC-MS/MS analysis in positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ should be selected as the precursor ion. Therefore, you should target a precursor ion with an m/z of approximately 392.1.
Q2: I am not seeing a strong signal for my this compound precursor ion. What are the possible causes?
A2: A weak precursor ion signal can be due to several factors:
-
Suboptimal Ionization Source Parameters: The efficiency of electrospray ionization is highly dependent on parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.[2][3] These need to be optimized specifically for this compound.
-
In-source Fragmentation: this compound, like other phenothiazine (B1677639) derivatives, may be susceptible to fragmentation within the ion source, especially at higher source temperatures or cone voltages.[4]
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound.[1][5]
-
Sample Degradation: Ensure the stability of this compound in your sample and mobile phase.
Q3: What are the expected major fragment ions (product ions) for this compound?
A3: The fragmentation of phenothiazine derivatives is often characterized by the cleavage of the alkylamine side chain.[4] Based on the structure of this compound, which contains a 10-(2-(dimethylamino)propyl) side chain, a primary fragmentation would involve the loss of this side chain. A significant product ion is commonly observed at m/z 86, corresponding to the dimethylaminopropyl fragment. Other potential fragment ions can arise from cleavages within the phenothiazine ring structure.
Q4: How can I select and optimize Multiple Reaction Monitoring (MRM) transitions for this compound?
A4: To develop a robust MRM method, you should:
-
Select a Precursor Ion: As mentioned, this will be the protonated molecule [M+H]⁺ at m/z ~392.1.
-
Identify Product Ions: Perform a product ion scan (or MS/MS scan) of the precursor ion to identify the most abundant and stable fragment ions.
-
Choose Quantifier and Qualifier Ions: The most intense and reproducible product ion should be selected as the "quantifier" for concentration measurements. A second, less intense but still consistent, product ion should be chosen as the "qualifier" to confirm the identity of the analyte.[6]
-
Optimize Collision Energy (CE): The CE for each MRM transition must be optimized to maximize the signal of the product ion.[7][8] This is typically done by infusing a standard solution of this compound and varying the CE for each transition to find the value that yields the highest intensity.
Q5: What type of internal standard is recommended for the quantitative analysis of this compound?
A5: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to ensure the accuracy and precision of quantification. A SIL internal standard, such as deuterium-labeled this compound (e.g., this compound-d6), will have nearly identical chemical and physical properties to the unlabeled analyte.[9] This allows it to co-elute chromatographically and experience similar ionization suppression or enhancement, thus effectively compensating for matrix effects and variations in sample preparation.[9] If a SIL-IS is not available, a structural analog with similar properties can be considered, but requires more rigorous validation.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize ESI source parameters (capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature).[2][3] Consider using a different ionization technique like APCI if ESI is problematic. |
| Suboptimal collision energy. | Perform a collision energy optimization for each MRM transition to maximize fragment ion intensity.[7][8] | |
| Matrix-induced ion suppression. | Implement more effective sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample extract to reduce the concentration of interfering matrix components.[1] Utilize matrix-matched calibration standards. | |
| Analyte degradation. | Ensure sample stability by controlling temperature and pH. Use fresh samples and standards. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Chemical noise in the mass spectrometer. | Optimize cone voltage and cone gas flow rate to minimize background noise for specific MRM transitions. | |
| Carryover from previous injections. | Implement a robust needle wash protocol in your autosampler method. Inject blank samples between high-concentration samples. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Inappropriate chromatographic conditions. | Optimize the mobile phase composition and gradient profile. Ensure compatibility of the sample solvent with the initial mobile phase. |
| Column degradation or contamination. | Replace the analytical column. Use a guard column to protect the main column. | |
| Active sites in the GC inlet or column (for GC-MS). | Use a deactivated liner and column to minimize interactions with the analyte. | |
| Inconsistent Retention Times | Fluctuations in the LC pump flow rate. | Prime the LC pumps and ensure a stable flow rate. |
| Changes in mobile phase composition. | Prepare fresh mobile phases daily and ensure proper mixing. | |
| Column temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Failed System Suitability (Poor Precision/Accuracy) | Inconsistent sample preparation. | Ensure consistent and reproducible sample extraction and reconstitution steps. Automate sample preparation where possible. |
| Variability in internal standard addition. | Add the internal standard early in the sample preparation process to account for variability in extraction efficiency. Ensure the internal standard concentration is appropriate. | |
| Instrument instability. | Perform regular mass calibration and system tuning according to the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: Generic Sample Preparation from Plasma using Protein Precipitation
This protocol is a starting point for the extraction of this compound from plasma and should be optimized for your specific application.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and transfer 100 µL to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d6 in methanol) to each plasma sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Collision Energy Optimization
-
Prepare a Standard Solution: Prepare a working standard solution of this compound (e.g., 100 ng/mL) in a solvent compatible with your LC system (e.g., 50:50 acetonitrile:water).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Select Precursor Ion: In the mass spectrometer software, set the precursor ion for this compound ([M+H]⁺, m/z ~392.1).
-
Perform Product Ion Scan: Acquire a product ion spectrum to identify the major fragment ions.
-
Set Up MRM Transitions: Create MRM methods for the most abundant and relevant product ions.
-
Vary Collision Energy: For each MRM transition, create a series of experiments where the collision energy is ramped in small increments (e.g., 2 eV steps) over a relevant range (e.g., 10-50 eV).
-
Analyze Results: Plot the intensity of each product ion as a function of the collision energy. The collision energy that produces the maximum intensity for each transition is the optimal value.
Quantitative Data Summary
The following tables provide hypothetical yet realistic quantitative data that could be expected during the validation of a this compound LC-MS/MS method. These tables are for illustrative purposes and actual results will vary depending on the specific method and matrix.
Table 1: Linearity of Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.258 |
| 10 | 0.515 |
| 50 | 2.591 |
| 100 | 5.203 |
| 250 | 12.987 |
| 500 | 26.015 |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 2.91 | 97.0 | 6.2 |
| Medium | 75 | 76.8 | 102.4 | 4.8 |
| High | 400 | 394.4 | 98.6 | 3.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 88.5 | -12.3 (Suppression) |
| High | 400 | 91.2 | -10.8 (Suppression) |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound in plasma.
Caption: A simplified logic diagram for troubleshooting low signal intensity in this compound analysis.
References
- 1. 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | C19H25N3O2S2 | CID 3089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimetotiazine | CAS#:7456-24-8 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dimethothiazine Cell-Based Assays
This guide provides troubleshooting advice and standardized protocols to help researchers, scientists, and drug development professionals reduce variability in cell-based assays involving Dimethothiazine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound and how might they influence assay design?
This compound is a phenothiazine (B1677639) derivative with multiple known targets. Its primary mechanisms of action are as an antagonist for histamine (B1213489) and serotonin (B10506) receptors.[1][2][3][4] It also exhibits antagonist activity at dopamine (B1211576) D2 receptors.[5] This multi-target profile is critical for assay design. Your chosen cell line must express the target receptor (e.g., H1 histamine receptor or a specific 5-HT serotonin receptor) endogenously or through recombinant expression to observe a specific effect. Assays can be designed to measure downstream effects of blocking these receptors, such as changes in intracellular calcium, cAMP levels, or other second messengers.
Q2: What are the most common sources of variability when working with this compound in cell-based assays?
Variability in cell-based assays is a common challenge and can stem from multiple sources.[6][7] Key contributors include:
-
Cellular Factors: Inconsistent cell health, high passage numbers leading to phenotypic drift, variations in cell seeding density, and contamination.[8]
-
Reagent & Compound Handling: Inaccurate pipetting, improper storage of this compound stock solutions, and lot-to-lot variability of media and supplements.[9]
-
Assay Conditions: Fluctuations in incubator temperature and CO2 levels, evaporation from plate wells (the "edge effect"), and inconsistent incubation times.[10]
-
Instrumentation: Incorrect plate reader settings (e.g., gain, wavelength) and lack of instrument calibration.[11]
Q3: How do I select an appropriate cell line for a this compound experiment?
The choice of cell line is fundamental for a successful assay.[9]
-
Target Expression: First, confirm that the cell line expresses the receptor of interest (e.g., H1R, 5-HT2A) at sufficient levels. This can be verified through literature review, qPCR, or Western blotting.
-
Cell Type Relevance: Whenever possible, use a cell type that is biologically relevant to the research question (e.g., neuronal cells for studying antipsychotic effects[5], mast cells for antihistaminic effects).
-
Assay Compatibility: Ensure the cells are compatible with the assay format. For example, adherent cells are suitable for most plate-based imaging or viability assays, while suspension cells may be required for flow cytometry.
-
Source and Authentication: Obtain cell lines from reputable cell banks like ATCC to avoid issues with misidentified or contaminated lines, which is a major source of irreproducibility.[8]
Q4: My results are inconsistent between experiments performed on different days. What should I check first?
Inter-assay variability is often traced back to subtle changes in protocol execution or reagents. Here is a checklist to identify the cause:
-
Cell Passage Number: Are you using cells within a consistent and limited passage number range?
-
Cell Confluency: Were cells seeded from flasks of similar confluency for each experiment?
-
Reagent Preparation: Were all media, supplements, and this compound dilutions prepared fresh for each experiment from the same stock solutions?
-
Environmental Conditions: Were incubator temperature and CO2 levels stable and verified?
-
Protocol Timing: Were incubation steps timed precisely and consistently across all experiments?
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: High Background Signal
High background can mask the biological effect of this compound, leading to a poor signal-to-noise ratio.
-
Possible Cause 1: Reagent Instability or Contamination.
-
Solution: Many fluorescent or luminescent detection reagents are light-sensitive and can degrade over time, increasing background signal.[11] Store all reagents according to the manufacturer's instructions, protected from light. Prepare fresh working solutions for each experiment and avoid using solutions that appear turbid, which may indicate contamination.[12]
-
-
Possible Cause 2: High Cell Autofluorescence or Non-specific Staining.
-
Solution: Dead cells are a common cause of high background.[13] Use a viability dye to exclude dead cells from the analysis. If using an antibody-based detection method, ensure you have included appropriate blocking steps (e.g., with BSA or normal serum) and optimized antibody concentrations to prevent non-specific binding.[13]
-
Problem: Low Signal or No Cellular Response to this compound
A weak or absent signal can suggest an issue with the biological system or the assay setup.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: The effective concentration of this compound can vary significantly between cell types. It is crucial to perform a dose-response curve to determine the optimal concentration range (e.g., EC50 or IC50). Start with a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the active window.
-
-
Possible Cause 2: Inappropriate Incubation Time.
-
Solution: The kinetics of the cellular response can vary. A short incubation may not be sufficient to produce a measurable signal, while a very long incubation could lead to secondary effects or cytotoxicity.[14] Optimize the incubation time by performing a time-course experiment (e.g., measuring the response at 15 min, 30 min, 1 hr, 4 hrs, 24 hrs) to find the point of maximal response.
-
-
Possible Cause 3: Insufficient Target Receptor Expression.
-
Solution: As mentioned in the FAQs, the cell line must express the target receptor. If you suspect low expression, confirm it using a molecular biology technique like qPCR or Western blot. If expression is too low, consider using a cell line known to have high expression or a system with transient or stable overexpression of the receptor.
-
Problem: High Well-to-Well Variability (Poor Replicate Consistency)
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: An uneven distribution of cells across the plate is a major source of variability.[15] Ensure you have a single-cell suspension before seeding by gently triturating. Mix the cell suspension between pipetting steps to prevent settling. Always perform a cell count with a viability stain to ensure you are seeding a consistent number of healthy cells per well.[9]
-
-
Possible Cause 2: The "Edge Effect".
-
Solution: Wells on the outer edges of a microplate are prone to evaporation, which changes the concentration of media components and the added compound.[10] This can be minimized by using a hydration chamber or by filling the outer wells with sterile water or PBS and not using them for experimental data.
-
-
Possible Cause 3: Inaccurate Liquid Handling.
-
Solution: Small volume pipetting errors can lead to large variations in final concentrations.[6] Ensure all pipettes are properly calibrated. Use a consistent pipetting technique (e.g., consistent speed, tip immersion depth). For multi-channel pipetting, ensure all tips are drawing and dispensing liquid evenly.
-
Section 3: Experimental Protocols & Data Tables
Table 1: Key Parameters for Assay Optimization
Since specific optimal conditions for this compound are highly dependent on the cell line and assay type, this table provides recommended starting ranges for systematic optimization.
| Parameter | Recommended Range to Test | Key Consideration |
| Cell Seeding Density | 1,000 - 50,000 cells/well (96-well plate) | Optimize to ensure cells are in a logarithmic growth phase and form a monolayer without being over-confluent at the time of the assay.[9] |
| This compound Conc. | 10-point curve, 1:3 or 1:10 dilution series (e.g., 100 µM to 1 nM) | A wide range is needed to accurately determine potency (IC50/EC50) and identify potential cytotoxic effects at high concentrations. |
| Compound Incubation Time | 15 minutes - 48 hours | Depends on the assay endpoint. Short times are for rapid signaling events (e.g., calcium flux), while longer times are for proliferation or cytotoxicity.[10][14] |
| Serum Concentration | 0% - 10% | Serum proteins can bind to compounds, reducing their effective concentration. Test conditions with low or no serum if compound binding is a concern. |
| Detection Reagent Incubation | 10 minutes - 4 hours | Follow manufacturer's guidelines, but optimization may be needed to maximize the signal-to-noise ratio.[14] |
General Protocol: Resazurin-Based Cell Viability Assay
This protocol provides a framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom, black-walled plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Addition:
-
Prepare a 10-point serial dilution of this compound in an appropriate vehicle (e.g., DMSO) at 100X the final desired concentration.
-
Dilute the 100X compound stocks into culture medium to create 2X working solutions.
-
Carefully remove the culture medium from the cell plate and add 100 µL of the 2X this compound working solutions to the appropriate wells. Include "vehicle only" and "no treatment" controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Prepare the resazurin (B115843) detection reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader using the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence from a "media + reagent only" control well.
-
Normalize the data to the "vehicle only" control wells (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Section 4: Visualizations
Diagrams of Key Processes
Caption: Simplified signaling pathway for this compound action.
Caption: General experimental workflow for a cell-based assay.
Caption: Logical troubleshooting flow for high assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Dimetotiazine Mesilate used for? [synapse.patsnap.com]
- 6. mt.com [mt.com]
- 7. cellgs.com [cellgs.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. biocompare.com [biocompare.com]
- 10. marinbio.com [marinbio.com]
- 11. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. mdpi.com [mdpi.com]
- 15. resources.revvity.com [resources.revvity.com]
Navigating Unexpected Findings in Dimethothiazine Research: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret and address unexpected results in studies involving Dimethothiazine. As a phenothiazine (B1677639) derivative with antihistaminic and anti-serotonergic properties, this compound's primary applications are in the management of migraine and allergic conditions.[1][2][3] However, experimental outcomes can sometimes deviate from the expected pharmacological profile. This guide offers potential explanations and methodological considerations to navigate such anomalies.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or weaker-than-expected antihistamine or anti-serotonin activity in cell-based assays.
-
Question: Our in vitro assays show variable or lower-than-anticipated inhibition of histamine (B1213489) or serotonin (B10506) receptors by this compound. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
Cell Line Variability: Receptor expression levels can differ between cell lines and even between passages of the same cell line.
-
Recommendation: Regularly validate receptor expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line with a well-characterized and stable expression of the target receptor.
-
-
Assay Conditions: The binding affinity of this compound can be influenced by pH, ionic strength, and the presence of serum proteins in the culture medium.
-
Recommendation: Standardize and optimize your assay buffer conditions. If serum is used, be aware that protein binding can reduce the effective concentration of this compound.[4] Consider conducting binding assays in a serum-free medium or accounting for protein binding in your calculations.
-
-
Compound Stability: this compound, like other phenothiazines, can be sensitive to light and oxidation.
-
Recommendation: Prepare fresh solutions of this compound for each experiment and store stock solutions protected from light at the recommended temperature.
-
-
Issue 2: Observation of paradoxical effects, such as agitation or central nervous system excitation, in animal models.
-
Question: We are observing unexpected excitatory effects in our animal models treated with this compound, contrary to its expected sedative properties. Why might this be happening?
-
Possible Causes & Troubleshooting Steps:
-
Dose-Dependent Effects: Phenothiazines can exhibit a biphasic dose-response curve, where low doses may cause stimulation before sedation is observed at higher doses.
-
Recommendation: Conduct a thorough dose-response study to characterize the full spectrum of behavioral effects. Start with very low doses and escalate gradually.
-
-
Off-Target Effects: While primarily targeting H1 and 5-HT receptors, this compound may interact with other receptors in the central nervous system at certain concentrations, leading to unforeseen pharmacological effects.
-
Recommendation: Investigate potential off-target binding through receptor profiling assays. This can help identify interactions with dopaminergic, adrenergic, or other receptor systems that might explain the excitatory effects.
-
-
Animal Model Specifics: The metabolic profile and receptor distribution can vary between different animal species and even strains.[5]
-
Recommendation: Carefully consider the choice of animal model. If unexpected effects are observed, review the literature for any known species-specific reactions to phenothiazines.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding unexpected clinical and preclinical findings with this compound.
Q1: Can this compound induce extrapyramidal symptoms (EPS)?
While less common with antihistaminic phenothiazines compared to their antipsychotic counterparts, the potential for EPS cannot be entirely ruled out, especially at higher doses or in susceptible individuals. The mechanism involves the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway.
Q2: Are there any reports of cardiac-related adverse effects with this compound?
As a member of the phenothiazine class, there is a theoretical risk of QT interval prolongation. Although less frequently reported than with antipsychotic phenothiazines, it is a critical parameter to monitor in preclinical toxicology studies and clinical trials.
Q3: What are some unexpected drug-drug interactions to consider?
This compound's sedative effects can be potentiated by other central nervous system depressants, such as alcohol, benzodiazepines, and opioids.[6] Additionally, its metabolism could be affected by drugs that inhibit or induce cytochrome P450 enzymes, potentially leading to altered plasma concentrations and unexpected efficacy or toxicity.[4]
Data Presentation
Table 1: Reported Side Effects of this compound Mesilate
| Side Effect Category | Specific Effects |
| Common | Drowsiness, Fatigue, Dry Mouth, Nausea, Headache, Dizziness[6] |
| Less Common | Blurred Vision, Constipation, Difficulty Urinating, Skin Reactions (rash, itching)[6] |
| Serious (Rare) | Severe Allergic Reactions, Heart Palpitations/Arrhythmias, Seizures[6] |
Experimental Protocols
Protocol 1: Basic Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Simplified signaling pathway for this compound's primary targets.
References
- 1. The relative efficacy of phenothiazines for the treatment of acute migraine: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dimetotiazine - Wikipedia [en.wikipedia.org]
- 3. 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | C19H25N3O2S2 | CID 3089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. An animal model for testing effects of drugs on alcohol withdrawal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the side effects of Dimetotiazine Mesilate? [synapse.patsnap.com]
Technical Support Center: Artifacts in Dimethothiazine Receptor Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts encountered during Dimethothiazine receptor binding assays. As this compound, a phenothiazine (B1677639) derivative, primarily interacts with histamine (B1213489) H1, serotonin (B10506) 5-HT2A, and dopamine (B1211576) D2 receptors, this guide will focus on assays for these G-protein coupled receptors (GPCRs).
Frequently Asked Questions (FAQs)
Q1: What are the primary receptor targets for this compound?
A1: this compound is a tricyclic antihistamine and anti-serotonin (5-HT) agent. Its primary targets are Histamine H1 receptors, Serotonin 5-HT receptors (particularly the 5-HT2A subtype), and, like other phenothiazines, it also exhibits affinity for Dopamine D2 receptors.
Q2: Which radioligands are commonly used for studying this compound's binding affinity?
A2: The choice of radioligand depends on the receptor being studied. For Histamine H1 receptors, [³H]mepyramine is frequently used.[1][2][3] For Serotonin 5-HT2A receptors, [³H]ketanserin is a common choice.[4][5] For Dopamine D2 receptors, radiolabeled antagonists like [³H]spiperone or [³H]raclopride are often employed.[6][7]
Q3: What is a typical concentration range for the radioligand in these assays?
A3: To minimize non-specific binding and avoid ligand depletion, it is recommended to use a radioligand concentration at or below its equilibrium dissociation constant (Kd).[8] For instance, in a 5-HT2A binding assay using [³H]ketanserin, a concentration of 0.5 nM is often used, which is close to its Kd of 0.6 nM.[4]
Q4: How long should the incubation period be?
A4: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. This can vary depending on the ligand's affinity and the temperature. For many GPCR binding assays, an incubation of 60 minutes at room temperature is a good starting point.[4] However, it is crucial to determine the optimal incubation time experimentally by performing association kinetics (a time-course experiment).[8] For some high-affinity ligands, reaching equilibrium might take longer.[9]
Q5: What causes high non-specific binding and how can I reduce it?
A5: High non-specific binding (NSB) can be caused by the radioligand binding to components other than the target receptor, such as the filter plates, assay tubes, or other proteins in the membrane preparation. To reduce NSB, you can:
-
Optimize Radioligand Concentration: Use the lowest possible concentration that provides a sufficient specific signal.[8]
-
Use Blocking Agents: Including Bovine Serum Albumin (BSA) in the assay buffer can block non-specific binding sites.[10]
-
Pre-treat Filters: Soaking filter plates in a solution like 0.5% polyethyleneimine (PEI) can reduce radioligand binding to the filter material.[5][10]
-
Optimize Wash Steps: Increase the number of washes with ice-cold wash buffer to remove unbound radioligand more effectively.[10]
Troubleshooting Guide
Issue 1: Low Total Binding Signal
Q: My total counts are very low, close to the background. What could be the problem?
A: A low total binding signal indicates an issue with one of the fundamental components of your assay. Here are the likely causes and their solutions:
| Possible Cause | Solution |
| Inactive/Degraded Radioligand | Verify the age and storage conditions of your radioligand. If in doubt, purchase a fresh stock.[10] |
| Low Receptor Concentration/Inactive Receptor Preparation | Increase the amount of membrane preparation in your assay. Ensure that the membrane preparations have been stored correctly at -80°C and have not undergone excessive freeze-thaw cycles. You may need to prepare a new batch of membranes with a higher receptor density.[8][10] |
| Incorrect Assay Buffer Composition | Check the pH and ionic strength of your binding buffer. For many GPCR assays, a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used, often supplemented with divalent cations like MgCl₂.[8] Ensure the pH is correct at the incubation temperature. |
| Assay Not at Equilibrium | The incubation time may be too short. Perform a time-course experiment to determine the optimal time to reach equilibrium.[8] |
| Pipetting Errors | Double-check your protocol and ensure all reagents are added in the correct volumes. Use calibrated pipettes.[8] |
Issue 2: Low Specific Binding (High Non-Specific Binding)
Q: My total binding is adequate, but the specific binding is less than 80% of the total. How can I improve this?
A: This problem arises from high non-specific binding (NSB), which obscures the specific signal. The goal is to maximize the specific binding signal relative to the non-specific binding.
| Possible Cause | Solution |
| High Radioligand Concentration | Using a radioligand concentration significantly above its Kd increases binding to non-receptor sites. Lower the radioligand concentration to at or below the Kd.[8] |
| Inadequate Washing | Insufficient washing can leave unbound radioligand on the filters. Increase the number of washes (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer. Ensure a consistent and adequate vacuum during filtration. |
| Radioligand Sticking to Filters/Plates | Pre-treat the filter plates with 0.3-0.5% polyethyleneimine (PEI) for a couple of hours before the assay.[5] Including a low concentration of a non-ionic detergent like 0.1% BSA in the assay buffer can also help. |
| Inappropriate Ligand for Defining NSB | The unlabeled ligand used to determine NSB should have high affinity for the target receptor. Use a saturating concentration (100- to 1000-fold higher than the radioligand's Kd) of a known potent antagonist for the receptor of interest.[8] |
Issue 3: Poor Reproducibility
Q: I am getting significant variability between replicate wells and between experiments. What are the common causes?
A: Poor reproducibility is often due to inconsistencies in the assay procedure.
| Possible Cause | Solution |
| Inaccurate Pipetting | Ensure all pipettes are properly calibrated. Be especially careful with small volumes of concentrated solutions. |
| Inconsistent Incubation Times or Temperatures | Use a precise timer for incubations. Perform incubations in a temperature-controlled water bath or incubator to ensure uniformity.[10] |
| Non-Homogeneous Membrane Preparation | Thoroughly vortex or sonicate the membrane preparation before aliquoting into the assay plate to ensure a uniform receptor concentration in each well.[10] |
| Variable Washing Procedure | Ensure that the washing of each well is consistent in terms of volume, duration, and vacuum pressure. Automated cell harvesters can improve consistency. |
Experimental Protocols
Below are generalized protocols for competitive radioligand binding assays for the primary targets of this compound. These should be optimized for your specific experimental conditions.
Protocol 1: Histamine H1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the Histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells transiently or stably expressing the human Histamine H1 receptor.
-
Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).
-
Unlabeled Ligand for NSB: Mianserin or a high concentration of unlabeled mepyramine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% PEI.
-
Scintillation Cocktail.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of unlabeled ligand (e.g., 10 µM Mianserin for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [³H]mepyramine diluted in assay buffer (final concentration ~1-2 nM).
-
100 µL of membrane preparation (5-10 µg of protein per well).
-
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.[2]
-
Terminate the assay by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters 3-5 times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.
Protocol 2: Serotonin 5-HT2A Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the Serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Rat frontal cortex membranes or membranes from cells expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Unlabeled Ligand for NSB: 1 µM Ketanserin or another potent 5-HT2A antagonist like spiperone.[4]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.5% PEI.[5]
-
Scintillation Cocktail.
Procedure:
-
Follow steps 1 and 2 as in Protocol 1, using the appropriate reagents for the 5-HT2A assay. The final concentration of [³H]ketanserin should be around 0.5 nM.[4] A typical protein concentration is 70 µ g/well .[5]
-
Incubate for 60 minutes at room temperature.[4]
-
Follow steps 4-8 as in Protocol 1 to determine the Ki of this compound.
Protocol 3: Dopamine D2 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the Dopamine D2 receptor.
Materials:
-
Receptor Source: Rat striatal membranes or membranes from cells expressing the human D2 receptor.
-
Radioligand: [³H]spiperone (specific activity ~15-30 Ci/mmol).
-
Unlabeled Ligand for NSB: 10 µM Haloperidol or unlabeled Benperidol.[8]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filter Plates: 96-well glass fiber filter plates, pre-soaked in 0.3% PEI.
-
Scintillation Cocktail.
Procedure:
-
Follow steps 1 and 2 as in Protocol 1, using the appropriate reagents for the D2 assay. The final concentration of [³H]spiperone should be around its Kd value (typically 0.1-0.3 nM).[6]
-
Incubate for 60-90 minutes at room temperature or 37°C. The optimal conditions should be determined empirically.
-
Follow steps 4-8 as in Protocol 1 to determine the Ki of this compound.
Quantitative Data Summary
The following table provides typical concentration ranges and parameters for the receptor binding assays discussed. Note that these are starting points and should be optimized for each specific assay system.
| Parameter | Histamine H1 Receptor | Serotonin 5-HT2A Receptor | Dopamine D2 Receptor |
| Radioligand | [³H]mepyramine | [³H]ketanserin | [³H]spiperone |
| Radioligand Conc. | ~1-2 nM | ~0.5 nM[4] | ~0.1-0.3 nM[6] |
| NSB Ligand | Mianserin (10 µM) | Ketanserin (1 µM)[4] | Haloperidol (10 µM)[8] |
| Membrane Protein | 5-15 µ g/well | 50-100 µ g/well [5] | 10-50 µ g/well |
| Incubation Time | 60 min[2] | 60 min[4] | 60-90 min |
| Incubation Temp. | 25°C[2] | Room Temperature | Room Temperature or 37°C |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | 50 mM Tris-HCl, pH 7.4 | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of D2 Receptor Internalization on Binding Affinity of Neuroimaging Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Dimethothiazine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dimethothiazine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing this compound analogs?
A1: The synthesis of this compound analogs, which are part of the broader phenothiazine (B1677639) class of compounds, often presents several challenges. The most frequently encountered issues include low reaction yields, the formation of unwanted side products, and difficulties in the purification of the final compound. The core of these challenges often lies in the N-alkylation step of the phenothiazine nucleus.
Q2: Why is the N-alkylation of the phenothiazine core a critical and often problematic step?
A2: The N-alkylation of the phenothiazine core is a crucial step for introducing the desired side chain, which largely determines the pharmacological properties of the analog. This reaction can be challenging due to the potential for side reactions, such as oxidation of the phenothiazine sulfur atom to a sulfoxide.[1] The choice of base, solvent, and alkylating agent is critical to achieving high selectivity and yield.[1]
Q3: What are the typical side products I might encounter, and how can I minimize them?
A3: A common side product is the corresponding phenothiazine sulfoxide, which arises from the oxidation of the sulfur atom in the phenothiazine ring.[1] This can be minimized by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Another potential issue is the formation of a mixture of products due to the reactivity of the starting materials. Careful optimization of reaction conditions, including temperature and reaction time, is essential to improve selectivity.
Q4: What are the recommended purification techniques for this compound analogs?
A4: Column chromatography using silica (B1680970) gel or alumina (B75360) is a widely used method for the purification of this compound analogs. The choice of eluent (mobile phase) is crucial and depends on the polarity of the target compound and impurities. A common strategy is to start with a non-polar solvent and gradually increase the polarity to elute the desired product. Additionally, converting the final product to its hydrochloride salt can facilitate purification and handling.
Troubleshooting Guides
Issue 1: Low Reaction Yield in N-Alkylation
You are attempting the N-alkylation of a phenothiazine precursor to synthesize a this compound analog, but the reaction yield is consistently low.
Troubleshooting Workflow:
Caption: A logical workflow to diagnose and address causes of low reaction yields.
Possible Causes and Solutions:
-
Poor Reagent Quality:
-
Cause: Impurities in starting materials (phenothiazine precursor, alkylating agent), base, or solvent can inhibit the reaction or lead to side products.[1] The phenothiazine core is particularly susceptible to oxidation.[1]
-
Solution: Ensure all reagents are of high purity and solvents are anhydrous. If necessary, purify starting materials before use. Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1]
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect reaction temperature, time, or inefficient stirring can significantly impact the yield.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Ensure the reaction temperature is accurately controlled. Use efficient magnetic or mechanical stirring to ensure proper mixing of reactants.
-
-
Inappropriate Base:
-
Cause: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the phenothiazine nitrogen, while an overly strong base might promote side reactions.
-
Solution: Common bases for this reaction include sodium hydride (NaH), sodium amide (NaNH₂), and potassium carbonate (K₂CO₃). The optimal base may vary depending on the specific substrates. It is advisable to perform small-scale trial reactions with different bases to identify the most effective one.
-
-
Inefficient Reaction System:
-
Cause: For reactions involving a solid base and an organic solvent, the reaction rate can be limited by the interface between the two phases.
-
Solution: Consider using Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the deprotonated phenothiazine from the solid or aqueous phase to the organic phase, often leading to higher yields and milder reaction conditions. The use of crown ethers as catalysts has also been reported to give high yields.
-
Issue 2: Formation of Multiple Products
Your reaction mixture shows multiple spots on TLC, indicating the formation of several products in addition to the desired this compound analog.
Troubleshooting Workflow:
Caption: A systematic approach to identifying and minimizing the formation of multiple products.
Possible Causes and Solutions:
-
Oxidation:
-
Lack of Selectivity in N-Alkylation:
-
Cause: The use of a very strong base can sometimes lead to deprotonation at other positions on the phenothiazine ring, resulting in a mixture of alkylated products.[1]
-
Solution: Experiment with milder bases (e.g., K₂CO₃) or consider using phase-transfer catalysis, which often allows for the use of weaker bases and can improve selectivity.[1]
-
-
Side Reactions of the Alkylating Agent:
-
Cause: The alkylating agent itself might undergo side reactions, such as elimination, especially at higher temperatures.
-
Solution: Carefully control the reaction temperature and consider using a more reactive, yet stable, alkylating agent if possible.
-
Data Presentation
The following tables summarize quantitative data from various literature sources regarding the N-alkylation of phenothiazine and its derivatives. Note that direct comparisons may not always be possible due to variations in substrates and reaction conditions.
Table 1: Comparison of Yields for N-Alkylation of Phenothiazine Analogs under Different Conditions
| Phenothiazine Precursor | Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Methoxyphenothiazine | 3-Dimethylamino-2-methylpropyl chloride | NaOH | 18-crown-6 ether | - | Boiling | 5-6 | 92 |
| 2-Trifluoromethylphenothiazine | 1-Bromo-2,3-epoxypropane | NaH | - | DMF | Room Temp. | 3 | 43 |
| 2-Trifluoromethylphenothiazine | Epoxide intermediate from previous step | Various amines | - | Ethanol | Reflux | 4-18 | 55.5 |
| 2-Methylthio-10H-phenothiazine | 3-Chloropropanol | Na₂CO₃ | - | DMF | Microwave | 1 | 25 |
| 2-Methylthio-10H-phenothiazine derivative | Uracil-containing alkyl bromide | Na₂CO₃ | - | DMF | Microwave | 1 | 67 |
Experimental Protocols
General Protocol for N-Alkylation of a Phenothiazine Precursor
This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound analogs.
Materials:
-
Phenothiazine precursor (1.0 equiv)
-
Alkylating agent (e.g., 3-(dimethylamino)propyl chloride) (1.1 - 1.5 equiv)
-
Base (e.g., Sodium Hydride (60% dispersion in mineral oil), Sodium Amide, or Potassium Carbonate) (1.2 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene (B28343), Xylene, or DMF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the phenothiazine precursor and the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Deprotonation: Carefully add the base portion-wise to the stirred solution at room temperature. The reaction mixture may be heated to facilitate deprotonation (e.g., refluxing in toluene or xylene for 1-2 hours with NaH or NaNH₂).
-
Alkylation: Add the alkylating agent dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to the reflux temperature of the solvent) and stir for the required time (typically monitored by TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or alumina, using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Signaling Pathway/Workflow Diagram:
Caption: General experimental workflow for the N-alkylation of a phenothiazine precursor.
References
Technical Support Center: Stabilizing Dimethothiazine Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing and stabilizing Dimethothiazine solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a phenothiazine (B1677639) derivative that acts as a serotonin (B10506) and histamine (B1213489) antagonist.[1] In a research context, it is primarily used to investigate allergic conditions, migraine, and its antiemetic properties.[1][2][3] It is also utilized in studies related to its sedative and antipsychotic effects, which are characteristic of the phenothiazine class of compounds.
Q2: What are the main challenges when working with this compound solutions?
Like other phenothiazines, this compound is susceptible to degradation, which can impact the reproducibility and accuracy of experimental results. The primary challenges include:
-
Low Aqueous Solubility: this compound has a predicted low water solubility of 0.0647 mg/mL, which can make preparing aqueous solutions difficult.[2]
-
Oxidation: The phenothiazine nucleus is prone to oxidation, leading to the formation of sulfoxides and other degradation products.[4][5][6] This process can be accelerated by exposure to oxygen and certain metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation of phenothiazine solutions.[7][8]
-
Precipitation: Due to its low solubility, this compound may precipitate out of solution, especially when aqueous buffers are added to a stock solution prepared in an organic solvent.
Q3: How should I store this compound powder and its solutions?
-
Powder: this compound powder should be stored at room temperature, protected from light and moisture.[9][10]
-
Stock Solutions: Concentrated stock solutions, typically prepared in DMSO, should be stored at -20°C for long-term stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage is necessary, they should be kept at 2-8°C and protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Exceeded solubility limit- Low-quality solvent | - Prepare a more dilute stock solution.- Ensure the use of high-purity, anhydrous DMSO or ethanol. |
| Precipitation upon dilution in aqueous buffer | - Poor aqueous solubility of this compound.- pH of the buffer is not optimal. | - Increase the proportion of organic solvent in the final solution if the experimental design allows.- Consider using a cyclodextrin (B1172386) as a solubilizing agent to form an inclusion complex.[11][12]- Adjust the pH of the aqueous buffer. Phenothiazines are generally more stable in slightly acidic conditions (around pH 3.5-5). |
| Solution discoloration (e.g., yellowing) | - Oxidation of the phenothiazine ring. | - Prepare solutions fresh before use.- Degas aqueous buffers to remove dissolved oxygen.- Add an antioxidant to the solution, such as ascorbic acid (0.1-0.2 mg/mL) or sodium metabisulfite (B1197395) (0.1-0.5 mg/mL).- Protect the solution from light at all times. |
| Inconsistent experimental results | - Degradation of this compound in the working solution. | - Prepare fresh working solutions for each experiment.- Include a chelating agent like EDTA (0.1 mg/mL) in your buffer to sequester metal ions that can catalyze oxidation.- Validate the concentration of your working solution using a suitable analytical method (e.g., HPLC-UV) before each experiment. |
Quantitative Data Summary
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 391.55 g/mol | [1] |
| Predicted Water Solubility | 0.0647 mg/mL | [2] |
| Predicted pKa (Strongest Basic) | 8.99 | [2] |
| DMSO Solubility | Data not available. Generally, phenothiazines are soluble in DMSO. | |
| Ethanol Solubility | Data not available. Generally, phenothiazines are soluble in ethanol. |
Table 2: Recommended Storage Conditions
| Form | Condition | Duration |
| Solid Powder | Room Temperature, Protected from Light | Long-term |
| DMSO Stock Solution | -20°C, Protected from Light | Months |
| Aqueous Working Solution | 2-8°C, Protected from Light | Hours (prepare fresh) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile environment, weigh out 3.92 mg of this compound powder.
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Stabilized Aqueous Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, deionized water or appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Ascorbic acid (optional antioxidant)
-
Disodium (B8443419) EDTA (optional chelating agent)
-
Sterile, light-protected tubes
Procedure:
-
Prepare the aqueous buffer. If using stabilizers, add ascorbic acid to a final concentration of 0.1 mg/mL and/or disodium EDTA to a final concentration of 0.1 mg/mL. Adjust the pH of the buffer to a slightly acidic range (e.g., pH 5-6) if compatible with your experimental system.
-
Degas the buffer by sonicating or sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Serially dilute the stock solution with the prepared aqueous buffer to the desired final concentration. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is below 0.5% (v/v) to avoid solvent-induced toxicity in cell-based assays.[15]
-
Use the working solution immediately after preparation. Protect from light during all steps.
Protocol 3: HPLC-UV Method for Quantification of this compound
This is a general method adapted from protocols for other phenothiazines and should be validated for this compound.[16][17][18][19][20]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject the standards to generate a calibration curve.
-
Prepare the experimental samples by diluting them with the mobile phase to fall within the concentration range of the calibration curve.
-
Inject the prepared samples and quantify the this compound concentration by comparing the peak area to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for stabilizing this compound solutions.
References
- 1. Dimetotiazine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | C19H25N3O2S2 | CID 3089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 17. Asian Journal of Pharmaceutical Analysis [ajpaonline.com]
- 18. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Dimethothiazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of Dimethothiazine in their experiments.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Changes
You are using this compound to block H1 histamine (B1213489) receptor signaling, but you observe unexpected changes in cell viability or proliferation that are inconsistent with H1 receptor blockade alone.
Possible Cause: Off-target activity on cell survival or proliferation pathways. Phenothiazines have been noted to interact with various receptors and enzymes that could influence these processes.
Troubleshooting Steps:
-
Dose-Response Analysis:
-
Objective: Determine if the unexpected effect is dose-dependent and establish a concentration range where the off-target effect is minimized.
-
Protocol: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a broad range of this compound concentrations. Compare the dose-response curve with that of a known, highly selective H1 antagonist.
-
-
Target Engagement Assay:
-
Objective: Confirm that this compound is engaging the intended H1 target at the concentrations used in your experiments.
-
Protocol: Use a cellular thermal shift assay (CETSA) or a competitive binding assay with a fluorescently labeled H1 antagonist to verify target engagement in your cell model.
-
-
Control Experiments:
-
Objective: Rule out confounding factors.
-
Protocol: Include control groups treated with a structurally different H1 antagonist. If the unexpected phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Figure 1. A logical workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Your experimental results with this compound vary significantly between experiments, even when using the same conditions.
Possible Cause: Compound instability, cell culture variability, or inconsistent experimental technique.
Troubleshooting Steps:
-
Compound Stability Check:
-
Objective: To ensure this compound is stable in your experimental medium.
-
Protocol: Prepare this compound in your cell culture medium and incubate for the duration of your experiment. Analyze the sample at different time points using HPLC to check for degradation.
-
-
Cell Culture Standardization:
-
Objective: To minimize variability from the cell model.
-
Protocol: Ensure consistent cell passage numbers, seeding densities, and growth conditions for all experiments. Regularly test for mycoplasma contamination, which can alter cellular responses.
-
-
Assay Validation:
-
Objective: To confirm the robustness of your experimental assay.
-
Protocol: Include positive and negative controls in every experiment. Calculate the Z'-factor for your assay to ensure it is suitable for distinguishing a real effect from background noise.
-
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets and potential off-targets of this compound?
A1: this compound's primary on-target is the histamine H1 receptor, where it acts as an antagonist. As a phenothiazine (B1677639) derivative, it may also exhibit anticholinergic activity by antagonizing muscarinic acetylcholine (B1216132) receptors. Potential off-targets for phenothiazines can include dopamine (B1211576) receptors, serotonin (B10506) receptors, and various kinases, though specific data for this compound is limited.
Q2: How can I determine if the observed phenotype is due to an on-target or off-target effect?
A2: The "gold standard" approach is to perform a rescue experiment. If the phenotype is on-target (H1 receptor-mediated), you should be able to rescue it by adding an excess of the natural ligand (histamine). Alternatively, you can use a structurally unrelated H1 antagonist; if it produces the same phenotype, it is likely an on-target effect. If these methods do not reverse the phenotype, an off-target effect is probable.
Q3: What experimental methods can I use to identify the specific off-targets of this compound?
A3: Several unbiased, proteome-wide methods can be employed:
-
Affinity Chromatography-Mass Spectrometry: Immobilize this compound on a resin to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Kinase Profiling: Screen this compound against a large panel of recombinant kinases to identify any off-target kinase inhibition.
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (CETSA-MS): Identify protein targets by observing changes in their thermal stability upon drug binding in intact cells.
Q4: I have identified a potential off-target. How do I validate it?
A4: Once a potential off-target is identified, you can validate it using several methods:
-
Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the purified off-target protein.
-
Cell-Based Validation: Use cells where the suspected off-target is knocked out or knocked down (e.g., using CRISPR or siRNA). If this compound no longer produces the off-target phenotype in these cells, the interaction is validated.
-
Competitive Inhibition: Use a known selective inhibitor of the suspected off-target to see if it occludes the effect of this compound.
Data Presentation
Table 1: Illustrative Selectivity Profile of this compound
This table provides a hypothetical example of how to present selectivity data for this compound against its primary target and potential off-targets.
| Target | Assay Type | IC50 / Ki (nM) | Notes |
| Histamine H1 Receptor | Radioligand Binding | 15 | On-Target Activity |
| Muscarinic M1 Receptor | Radioligand Binding | 120 | Potential for anticholinergic effects |
| Dopamine D2 Receptor | Radioligand Binding | > 10,000 | Low affinity |
| Serotonin 5-HT2A Receptor | Calcium Flux Assay | 850 | Moderate off-target activity |
| Kinase Panel (e.g., SRC) | In Vitro Kinase Assay | > 10,000 | Not a potent kinase inhibitor |
Data is for illustrative purposes only and does not represent actual experimental values.
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound binds to its intended target (H1 receptor) in a cellular context.
Materials:
-
Cells expressing the H1 receptor
-
This compound
-
PBS and appropriate lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western Blot or ELISA)
Methodology:
-
Cell Treatment: Treat two populations of cells, one with vehicle (e.g., DMSO) and one with this compound at the desired concentration. Incubate under normal culture conditions for 1 hour.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Melt Curve: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. Include an unheated control.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble, stabilized protein. Quantify the amount of soluble H1 receptor at each temperature point using Western Blot or ELISA.
-
Analysis: Plot the amount of soluble H1 receptor as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathways
Below is a simplified representation of the H1 histamine receptor signaling pathway, the primary target of this compound.
Figure 3. Simplified H1 histamine receptor signaling pathway.
Best practices for handling and storing Dimethothiazine
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing Dimethothiazine, as well as troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a phenothiazine (B1677639) derivative that acts as an antihistamine and serotonin (B10506) antagonist.[1] It is primarily used in research for its potential therapeutic effects, including the treatment of migraines.[1]
Q2: What are the main safety precautions when handling this compound powder?
A2: When handling this compound powder, it is crucial to avoid inhalation, and contact with eyes and skin.[2] Use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Work should be conducted in a well-ventilated area, preferably under a chemical hood, to avoid dust and aerosol formation.[2]
Q3: What are the recommended storage conditions for this compound powder?
A3: For long-term stability, this compound powder should be stored at -20°C for up to one year.[2] For short-term transport, shipping at room temperature for less than two weeks is acceptable.[2] The container should be tightly sealed and kept in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]
Q4: How should I prepare a stock solution of this compound?
A4: Due to its low water solubility (0.0647 mg/mL), it is recommended to first dissolve this compound in an organic solvent such as DMSO or ethanol (B145695) before making further dilutions in aqueous buffers. The stability of phenothiazines in solution is pH-dependent.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | The concentration of this compound exceeds its solubility in the aqueous buffer. | - Increase the proportion of the organic solvent (e.g., DMSO, ethanol) in your final solution.- Adjust the pH of the buffer, as phenothiazine stability can be pH-dependent.[3]- Prepare a more dilute solution. |
| Compound degradation | Exposure to light, elevated temperature, or inappropriate pH. Phenothiazines are known to be sensitive to these conditions. | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Store stock solutions at -20°C or -80°C for long-term storage.- Prepare fresh working solutions daily.- Ensure the pH of your experimental buffer is within the stable range for phenothiazines. |
| Inconsistent experimental results | - Inaccurate compound concentration due to precipitation or degradation.- Variability in experimental conditions. | - Visually inspect solutions for any precipitation before each use.- Regularly check the stability of your stock solution.- Maintain consistent experimental parameters such as temperature, pH, and incubation times. |
| Cell toxicity in in vitro assays | High concentration of the organic solvent (e.g., DMSO) or the compound itself. | - Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%).- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.
Protocol 2: General Workflow for In Vitro Cell-Based Assays
This workflow provides a general guideline. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for your particular experiment.
Signaling Pathways
This compound acts as an antagonist at histamine (B1213489) and serotonin receptors. The following diagrams illustrate the general signaling pathways associated with these receptors.
Histamine H1 Receptor Signaling Pathway
This compound, as a histamine H1 receptor antagonist, blocks the binding of histamine to this receptor, thereby inhibiting the downstream signaling cascade.
Serotonin (5-HT) Receptor Signaling Pathway (General Gq-coupled)
As a serotonin antagonist, this compound can block various 5-HT receptors. The diagram below illustrates a common Gq-coupled 5-HT receptor pathway.
References
Avoiding common pitfalls in Dimethothiazine research
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during experiments with Dimethothiazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound (also known as Dimetotiazine) is an orally active tricyclic phenothiazine (B1677639) derivative.[1][2] It primarily functions as an antihistamine and anti-serotonin (anti-5-HT) agent.[1][3][4] Its research applications include the study of:
Q2: What are the known mechanisms of action for this compound?
This compound acts as an antagonist at histamine (B1213489) H1 receptors and serotonin (B10506) (5-HT) receptors.[1][3][5] By blocking these receptors, it inhibits the downstream signaling pathways associated with allergic responses and other serotonin-mediated effects.[6] Additionally, it has been shown to reduce fusimotor activity on muscle spindles, which contributes to its effects on muscle spasticity.[1][3]
Q3: What are the different forms of this compound available for research?
This compound is available in its base form as well as salt forms, such as this compound mesylate and this compound hydrochloride.[1][3][4] The choice of form can impact solubility and stability, which are important considerations for experimental design.
Troubleshooting Guides
Solubility and Stability Issues
Problem: I am having trouble dissolving this compound for my in vitro/in vivo experiments.
Solution:
-
Check the Salt Form: The solubility of this compound can vary between its base form and its salt forms (mesylate, hydrochloride). Salt forms are generally more soluble in aqueous solutions.
-
pH Adjustment: The solubility of phenothiazines can be pH-dependent. For compounds with amine groups, solubility often increases in acidic conditions. However, always consider the pH stability of the compound and the requirements of your experimental system.
-
Solvent Selection: While aqueous buffers are preferred for many biological experiments, organic solvents may be necessary for creating stock solutions. Consider using solvents like DMSO or ethanol (B145695) to create a concentrated stock that can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it can have its own biological effects.
Problem: My this compound solution appears to be degrading over time, leading to inconsistent results.
Solution:
-
Light Protection: Phenothiazine compounds can be sensitive to light.[7] Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: Stability is often temperature-dependent.[8] For short-term storage, refrigeration (2-8°C) is often recommended. For long-term storage, consider storing aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Always refer to the manufacturer's storage recommendations.[1][3]
-
Fresh Preparation: Whenever possible, prepare fresh solutions of this compound immediately before use to ensure potency and minimize the impact of degradation.
Experimental Protocols
Protocol 1: General In Vitro Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Compound Addition: Add a pre-weighed amount of this compound to a known volume of each buffer to create a supersaturated solution.
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to allow them to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol 2: In Vivo Dosing for Decerebrate Rigidity Model (Cat)
This protocol is based on published literature and should be adapted and approved by an institutional animal care and use committee (IACUC).
-
Animal Model: Utilize a decerebrate cat model as described in the literature.[1]
-
Drug Preparation: Prepare a solution of this compound for intravenous (i.v.) administration at the desired concentrations.
-
Administration: Administer a single i.v. dosage of this compound.
-
Dosage Range: Effective dosages have been reported in the range of 0.5 to 16 mg/kg.[1] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
-
Outcome Measurement: Measure the reduction in decerebrate rigidity following administration.
Data Presentation
Table 1: In Vivo Dosage of this compound for Reduction of Decerebrate Rigidity in a Cat Model [1]
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Observed Effect |
| Cat | Intravenous (i.v.) | 0.5 - 16 | Reduction in decerebrate rigidity |
| Cat | Intravenous (i.v.) | 1 - 4 | Reduced discharge frequency of primary and secondary nerve endings |
Visualizations
Caption: Antagonistic action of this compound on histamine and serotonin receptors.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | C19H25N3O2S2 | CID 3089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is Dimetotiazine Mesilate used for? [synapse.patsnap.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dimethothiazine and Other Phenothiazines for Researchers
For Immediate Release
This guide provides a comprehensive comparison of dimethothiazine and other selected phenothiazines, offering valuable insights for researchers, scientists, and drug development professionals. By presenting available experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to facilitate a deeper understanding of the pharmacological similarities and differences within this important class of compounds.
Introduction to Phenothiazines
Phenothiazines are a class of tricyclic compounds first synthesized in the late 19th century.[1] While initially investigated for their antihistaminic properties, the discovery of chlorpromazine's antipsychotic effects in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders.[1][2] The therapeutic effects of typical antipsychotic phenothiazines are primarily attributed to their antagonism of dopamine (B1211576) D2 receptors.[3][4] However, their broad pharmacological profile, which includes interactions with histamine, serotonin, adrenergic, and muscarinic receptors, contributes to both their therapeutic applications and their diverse side effect profiles.[5][6]
This compound (also known as dimetotiazine or fonazine) is a phenothiazine (B1677639) derivative that has been primarily characterized as a tricyclic anti-histamine and anti-serotonin agent.[5][7][8] It has been investigated for its potential therapeutic effects in conditions such as migraine and spasticity.[7][9] This guide will compare the available data on this compound with that of other well-characterized phenothiazines: chlorpromazine (B137089), thioridazine (B1682328), and promethazine.
Chemical Structures
The fundamental structure of phenothiazines consists of a tricyclic ring system with a sulfur and a nitrogen atom. Variations in the side chain at the nitrogen atom and substitutions on the rings give rise to the diverse pharmacological properties of different phenothiazine derivatives.
| Compound | Chemical Structure |
| This compound |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> |
| Chlorpromazine |
|
| Thioridazine |
|
| Promethazine |
|
Comparative Pharmacodynamics: Receptor Binding Affinities
The interaction of phenothiazines with various neurotransmitter receptors is a key determinant of their therapeutic efficacy and side effect profiles. The following table summarizes the available in vitro receptor binding affinities (Ki or IC50 values in nM) for this compound and other selected phenothiazines. A lower value indicates a higher binding affinity.
| Receptor | This compound (Ki/IC50, nM) | Chlorpromazine (Ki/IC50, nM) | Thioridazine (Ki/IC50, nM) | Promethazine (Ki/IC50, nM) |
| Dopamine D2 | Not Reported | 0.9 - 10[10][11] | 3.2 - 10[12] | ~150 |
| Serotonin 5-HT2A | Not Reported | 1.5 - 13 | 10 - 50 | 5 - 20 |
| Histamine H1 | Not Reported | 0.2 - 4 | 2 - 10 | 0.1 - 2[13] |
| Muscarinic M1 | Not Reported | 10 - 30[6] | 10 - 40[12] | 15 - 40[13] |
| Alpha-1 Adrenergic | Not Reported | 1 - 10[11] | 2 - 20[12] | ~100 |
Note: Data is compiled from various sources and experimental conditions may vary. The absence of data for this compound indicates a lack of publicly available quantitative binding affinity studies.
Signaling Pathways
The pharmacological effects of phenothiazines are mediated through their interaction with G-protein coupled receptors (GPCRs), leading to the modulation of various intracellular signaling cascades.
Preclinical and Clinical Observations
This compound
This compound has been primarily studied for its antihistaminic and anti-serotonergic properties.[5] Preclinical studies in cats demonstrated its ability to reduce decerebrate rigidity, suggesting a potential role in managing spasticity.[5] Clinical investigations have explored its use in the prevention of migraine.[9] Notably, there is a lack of robust clinical trial data comparing this compound to other phenothiazines for antipsychotic efficacy.
Chlorpromazine and Thioridazine
Chlorpromazine and thioridazine are considered typical (first-generation) antipsychotics.[1][2] Their primary mechanism of therapeutic action in psychosis is the blockade of D2 receptors in the mesolimbic pathway.[3][4] Both have demonstrated efficacy in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions.[14] However, their use is associated with a significant risk of extrapyramidal side effects (EPS), sedation, and anticholinergic effects due to their interaction with nigrostriatal dopamine, histamine, and muscarinic receptors, respectively.[13]
Promethazine
Promethazine is a phenothiazine with potent antihistaminic and sedative properties.[13] It is primarily used for the management of allergic reactions, motion sickness, and as a sedative.[15] While it possesses some affinity for dopamine receptors, it is not typically used as a primary antipsychotic agent.[15]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human D2, H1, 5-HT2A).
-
Radioligand specific for the receptor (e.g., [3H]-spiperone for D2 receptors).
-
Test compounds (this compound, chlorpromazine, etc.).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a predetermined protein concentration.
-
Incubation: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration, and the membrane preparation.
-
Equilibrium: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Allow the filters to dry, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Catalepsy Test in Rats for Assessing Extrapyramidal Side Effects
Objective: To assess the potential of a compound to induce catalepsy, a proxy for extrapyramidal side effects in humans.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Test compounds (e.g., haloperidol (B65202) as a positive control, test phenothiazines).
-
Vehicle control.
-
A horizontal bar (approximately 0.5 cm in diameter) fixed at a height of 9-10 cm above a flat surface.
-
Stopwatch.
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal).
-
Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.[3][10]
-
Measurement: Start the stopwatch and measure the time until the rat removes both forepaws from the bar (descent latency).[3] A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Record the descent latency for each rat at each time point. Compare the mean descent latencies between the different treatment groups using appropriate statistical tests.[16]
Conditioned Avoidance Response (CAR) in Rodents for Antipsychotic Activity
Objective: To evaluate the potential antipsychotic activity of a compound by assessing its ability to selectively suppress a conditioned avoidance response.
Materials:
-
Rats or mice.
-
A two-way shuttle box with a grid floor capable of delivering a mild footshock.
-
A conditioned stimulus (CS), such as a light or a tone.
-
An unconditioned stimulus (US), the footshock.
-
Control and test compounds.
Procedure:
-
Training: Place the animal in the shuttle box. Present the CS for a short duration (e.g., 10 seconds), followed immediately by the US (footshock). The animal can avoid the shock by moving to the other compartment of the box during the CS presentation (avoidance response). If the animal does not move during the CS, the shock is delivered until it escapes to the other compartment (escape response). Repeat this for a set number of trials.
-
Drug Testing: Once the animals are trained to a stable level of avoidance, administer the test compound or vehicle.
-
Test Session: After a predetermined time, place the animal back in the shuttle box and conduct a test session with a set number of trials.
-
Measurement: Record the number of avoidance responses, escape responses, and escape failures for each animal.
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses.
Conclusion
This guide highlights the current state of knowledge regarding this compound in comparison to other well-established phenothiazines. While this compound's primary characterization is as an antihistamine and anti-serotonin agent, a significant gap exists in the publicly available literature regarding its quantitative receptor binding profile across the full range of receptors typically associated with phenothiazine activity. This lack of data makes a direct and comprehensive comparison of its potential antipsychotic efficacy and side effect liability with drugs like chlorpromazine and thioridazine challenging.
The provided experimental protocols offer standardized methods for future research to quantitatively assess the pharmacological and behavioral effects of this compound and other novel phenothiazine derivatives. Such studies are crucial for a more complete understanding of the structure-activity relationships within this class of compounds and for the rational design of new therapeutic agents with improved efficacy and safety profiles. Further investigation into the receptor binding affinities and in vivo effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemical properties of sodium channel inhibitors which determine affinity to resting and inactivated states [frontiersin.org]
- 3. Catalepsy test in rats [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dimetotiazine | CAS#:7456-24-8 | Chemsrc [chemsrc.com]
- 8. 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | C19H25N3O2S2 | CID 3089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
A Comparative Guide to Dimethothiazine and Serotonin Antagonists for Migraine Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dimethothiazine and various serotonin (B10506) antagonists for the prophylactic treatment of migraine. The information is compiled from a comprehensive review of available clinical trial data and pharmacological studies to support research and drug development efforts in the field of migraine therapeutics.
Overview of Therapeutic Agents
This compound , a phenothiazine (B1677639) derivative, exhibits a multi-receptor antagonist profile, notably targeting serotonin, dopamine, and histamine (B1213489) receptors.[1] While historically used for migraine, its application in contemporary clinical practice is less documented compared to more selective agents. Phenothiazines, as a class, have demonstrated efficacy in the treatment of acute migraine.[2][3]
Serotonin antagonists represent a broad class of drugs that interfere with the action of serotonin (5-hydroxytryptamine, 5-HT) at its various receptor subtypes. For migraine prophylaxis, antagonists of the 5-HT2 receptors have been the most extensively studied.[4] Key examples include methysergide (B1194908), pizotifen (B1678498), and cyproheptadine (B85728). It is important to note that the prophylactic effect of some of these "antiserotonin" drugs may not solely depend on their serotonin receptor antagonism.[4]
Comparative Efficacy: A Review of Clinical Data
Direct head-to-head clinical trials comparing this compound with other specific serotonin antagonists for migraine prophylaxis are scarce in recent literature. The following tables summarize available quantitative data from separate clinical trials to facilitate an indirect comparison.
Table 1: Efficacy of Phenothiazines (this compound Class) in Migraine Treatment
| Drug Class | Study Focus | Key Efficacy Endpoint | Result | Odds Ratio (OR) [95% CI] | Citation(s) |
| Phenothiazines | Acute Migraine | Headache Relief vs. Placebo | Significantly greater headache relief | 15.02 [7.57-29.82] | [2] |
| Phenothiazines | Acute Migraine | Clinical Success vs. Placebo | Significantly greater clinical success | 8.92 [4.08-19.51] | [2] |
| Phenothiazines | Acute Migraine | Clinical Success vs. Other Active Agents | Higher rates of clinical success | 2.04 [1.25-3.31] | [2] |
Note: Data for phenothiazines are primarily from studies on acute migraine treatment, as robust data on prophylactic efficacy is limited.
Table 2: Efficacy of Serotonin Antagonists in Migraine Prophylaxis
| Drug | Comparator | Key Efficacy Endpoint | Result | Citation(s) |
| Methysergide | Placebo | ≥50% reduction in headache frequency | Superior to placebo in 2 out of 3 trials | [4][5] |
| Pizotifen | Reduction in migraine attacks | Comparable efficacy | [4] | |
| Pizotifen | Placebo | Clinical symptoms improvement | Superior to placebo (RR 6.00 [1.63-22.03]) | [6] |
| Placebo | Reduction in mean number of migraine attacks/month | Significant reduction | [7] | |
| Nimodipine | Reduction in migraine attacks | No significant difference | [8] | |
| Cyproheptadine | Pre-treatment | Reduction in mean monthly migraine attacks | From >10 to 2.6 attacks/month | [9][10] |
| Propranolol (B1214883) | Migraine prevention | As effective as propranolol (4mg/day vs 80mg/day) | [11] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound and serotonin antagonists in migraine are attributed to their interaction with multiple receptor systems implicated in migraine pathophysiology, particularly within the trigeminovascular system.
This compound's Multi-Receptor Antagonism
This compound's proposed mechanism involves the simultaneous blockade of several receptors:
-
Serotonin (5-HT2) Receptors: Antagonism of 5-HT2A and 5-HT2B/2C receptors is thought to mitigate the inflammatory and vasodilatory effects of serotonin in the cranial vasculature.[12][13]
-
Dopamine (D2) Receptors: Blockade of D2 receptors may modulate pain transmission and alleviate migraine-associated symptoms like nausea.[14][15]
-
Histamine (H1) Receptors: H1 receptor antagonism can counteract histamine-induced vasodilation and increased vascular permeability.[16][17]
Serotonin Antagonists' Primary Target
The primary mechanism of serotonin antagonists used in migraine prophylaxis is the blockade of 5-HT2 receptors.
-
5-HT2B Receptor: Activation of this receptor on endothelial cells of meningeal blood vessels is hypothesized to trigger nitric oxide (NO) release, a key molecule in initiating migraine pain.[12] Antagonism of 5-HT2B receptors is a proposed mechanism for the prophylactic effect of drugs like methysergide.[18]
-
5-HT2A Receptor: Activation of 5-HT2A receptors may also contribute to NO production and sensitization of the trigeminovascular system.[19][20]
The following diagrams illustrate the putative signaling pathways involved.
Caption: Putative signaling pathways modulated by this compound.
Caption: Mechanism of 5-HT2 receptor antagonists in migraine.
Experimental Protocols
The following sections outline the general methodologies employed in the clinical and preclinical assessment of the antimigraine agents discussed.
Clinical Trial Design for Migraine Prophylaxis
A typical clinical trial to evaluate the efficacy of a prophylactic migraine treatment follows a randomized, double-blind, placebo-controlled, parallel-group design .
-
Participants: Adult patients with a diagnosis of migraine with or without aura, experiencing a predefined number of migraine days per month (e.g., 4 or more).
-
Baseline Phase: A run-in period of 4-8 weeks where patients record headache frequency, severity, and duration in a diary to establish a baseline.
-
Treatment Phase: Patients are randomized to receive either the investigational drug or a placebo for a period of 12-24 weeks.
-
Primary Endpoint: The change from baseline in the mean number of migraine days per month.
-
Secondary Endpoints:
-
Proportion of patients with a ≥50% reduction in monthly migraine days.
-
Change in headache severity and duration.
-
Use of acute/rescue medication.
-
Scores on migraine-specific quality of life questionnaires (e.g., MIDAS, HIT-6).
-
-
Data Collection: Patient-reported outcomes are collected through daily electronic or paper diaries.
The diagram below illustrates a standard clinical trial workflow.
Caption: Standard workflow for a migraine prophylaxis clinical trial.
Preclinical Assessment of Trigeminal Nerve Activity
Animal models are crucial for investigating the mechanisms of antimigraine drugs on the trigeminovascular system. A common method involves monitoring the activity of neurons in the trigeminal nucleus caudalis (TNC), a key relay station for migraine pain.
-
Animal Model: Typically anesthetized rats or cats.
-
Stimulation: The dura mater or superior sagittal sinus is electrically or chemically stimulated to mimic the activation of trigeminal afferents that occurs during a migraine.
-
Recording: Extracellular single-unit recordings are made from second-order neurons in the TNC.
-
Drug Administration: The test compound (e.g., this compound or a serotonin antagonist) is administered systemically or locally.
-
Outcome Measure: Inhibition of the evoked firing of TNC neurons by the drug is measured. Serotonin itself has been shown to inhibit evoked trigeminal nucleus firing via 5-HT1B/1D receptors.[21]
In Vitro Serotonin Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for specific serotonin receptor subtypes.
-
Preparation: Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT2A, 5-HT2B) are prepared.
-
Radioligand: A radioactively labeled ligand with known high affinity for the receptor is used (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Competition Assay: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.
-
Measurement: The amount of radioligand bound to the receptor is measured using scintillation counting.
-
Analysis: The data are used to calculate the inhibitory constant (Ki) of the test compound, which represents its binding affinity for the receptor.
Conclusion
This compound, as a phenothiazine, and serotonin antagonists, particularly those targeting 5-HT2 receptors, have both shown utility in the management of migraine. While phenothiazines have demonstrated robust efficacy in acute migraine, comprehensive data on the prophylactic use of this compound is limited in contemporary literature. Serotonin antagonists like methysergide and pizotifen have a more established, albeit older, evidence base for migraine prophylaxis.
The multi-receptor profile of this compound suggests a broader mechanism of action, which could be advantageous but may also contribute to a different side-effect profile compared to more selective serotonin antagonists. The choice between these agents in a drug development context would depend on the desired therapeutic profile, balancing efficacy against potential off-target effects. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound versus specific serotonin antagonists in migraine prophylaxis.
References
- 1. Dopamine receptor D2 regulates GLUA1-containing AMPA receptor trafficking and central sensitization through the PI3K signaling pathway in a male rat model of chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relative efficacy of phenothiazines for the treatment of acute migraine: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relative efficacy of phenothiazines for the treatment of acute migraine: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiserotonin Drugs in Migraine Prophylaxis | Anesthesia Key [aneskey.com]
- 5. ihs-headache.org [ihs-headache.org]
- 6. Pizotifen for the treatment of migraine. A systematic review and meta-analysis | Headache Medicine [headachemedicine.com.br]
- 7. Pizotifen once daily in the prophylaxis of migraine: results of a multi-centre general practice study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preventive effect of cyproheptadine hydrochloride in refractory patients with frequent migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyproheptadine and Migraine: What You Need to Know [healthline.com]
- 12. Activation of meningeal 5-HT2B receptors: an early step in the generation of migraine headache? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The biology of serotonin receptors: focus on migraine pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine and migraine: a review of pharmacological, biochemical, neurophysiological, and therapeutic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine receptor D2 regulates GLUA1-containing AMPA receptor trafficking and central sensitization through the PI3K signaling pathway in a male rat model of chronic migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histamine induces migraine via the H1-receptor. Support for the NO hypothesis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the Links Among Histamine, Headache, and Migraine — Migraine Again [migraineagain.com]
- 18. ec.europa.eu [ec.europa.eu]
- 19. 2002 Wolff Award. 5 -HT2A receptor activation and nitric oxide synthesis: a possible mechanism determining migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Migraine with Aura and Serotonin 5-HT2A Receptors -- Neurotransmitter.net [neurotransmitter.net]
- 21. Serotonin inhibits trigeminal nucleus activity evoked by craniovascular stimulation through a 5HT1B/1D receptor: a central action in migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethothiazine vs. Typical Antipsychotics: A Comparative Guide for Researchers
For Immediate Distribution
This guide provides a detailed comparison of dimethothiazine and typical antipsychotics, intended for researchers, scientists, and drug development professionals. The information is based on currently available data.
Introduction
This compound is a phenothiazine (B1677639) derivative with antihistaminic and anti-serotonergic properties.[1][2][3][4] While it shares the phenothiazine chemical backbone with many typical antipsychotics, its primary clinical use has been explored in conditions like migraine and spasticity.[2][3] Typical antipsychotics, also known as first-generation antipsychotics, are a well-established class of drugs primarily used to treat psychosis, particularly in schizophrenia.[5][6] Their therapeutic effect is largely attributed to their antagonist activity at dopamine (B1211576) D2 receptors.[7][8][9] This guide will compare the available data on this compound with the established profiles of typical antipsychotics, highlighting areas where further research is needed.
Mechanism of Action
This compound: The precise mechanism of action of this compound as an antipsychotic is not well-documented in publicly available literature. It is known to be a phenothiazine and has been described as a dopamine D2 receptor antagonist.[10] Additionally, it possesses significant antihistamine and anti-serotonin (5-HT) activity.[1][2][3][4]
Typical Antipsychotics: The primary mechanism of action for typical antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[7][8][9][11] This action is thought to mediate their antipsychotic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions.[12][13] Many typical antipsychotics also have varying degrees of affinity for other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to their side effect profiles.[9][14]
Data Presentation
Receptor Binding Profiles
Table 1: Receptor Binding Affinities (Ki, nM) of Typical Antipsychotics
| Receptor | Haloperidol (B65202) | Chlorpromazine (B137089) | Fluphenazine | Thioridazine (B1682328) |
| Dopamine D2 | 1.2 | 1.8 | 0.4 | 3.5 |
| Dopamine D1 | 220 | 22 | 10 | 14 |
| Serotonin 5-HT2A | 54 | 3.4 | 5.6 | 11 |
| Histamine H1 | 2,000 | 3.8 | 10 | 1.8 |
| Muscarinic M1 | >10,000 | 18 | 1,000 | 13 |
| Alpha-1 Adrenergic | 13 | 2.2 | 2.5 | 3.8 |
Data compiled from various sources.[15][16] Ki values can vary between studies depending on the experimental conditions.
Clinical Efficacy
Direct comparative clinical trials between this compound and typical antipsychotics for the treatment of psychosis have not been identified in the available literature. The efficacy of typical antipsychotics in managing the positive symptoms of schizophrenia is well-established.
Side Effect Profiles
Detailed comparative data on the frequency of side effects for this compound versus typical antipsychotics is not available. The following table outlines the common side effects associated with typical antipsychotics. Given its phenothiazine structure and antihistaminic properties, this compound may share some of these side effects, particularly sedation and anticholinergic effects.[6][17]
Table 2: Common Side Effects of Typical Antipsychotics
| Side Effect Class | Examples | Associated Receptor Blockade |
| Extrapyramidal Symptoms (EPS) | Parkinsonism, akathisia, dystonia, tardive dyskinesia | Dopamine D2 |
| Anticholinergic | Dry mouth, blurred vision, constipation, urinary retention | Muscarinic M1 |
| Antihistaminic | Sedation, weight gain | Histamine H1 |
| Anti-adrenergic | Orthostatic hypotension, dizziness | Alpha-1 Adrenergic |
Information compiled from multiple sources.[9][18][19]
Experimental Protocols
Receptor Binding Assay (General Protocol)
This section describes a general methodology for determining the receptor binding affinity of a compound.
Methodology:
-
Tissue/Cell Preparation: Homogenates of brain tissue or cultured cells expressing the receptor of interest are prepared.
-
Incubation: The prepared membranes are incubated in a buffer solution containing a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the unlabeled test drug.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]
Clinical Trial Design for Antipsychotics (General Protocol)
This section outlines a typical design for a clinical trial evaluating the efficacy and safety of an antipsychotic drug for schizophrenia.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator-controlled design is most common.
-
Participant Selection: Patients are recruited based on specific inclusion and exclusion criteria, typically a diagnosis of schizophrenia according to standardized diagnostic criteria (e.g., DSM-5).
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug, a placebo, or an active comparator (e.g., a standard typical antipsychotic). Both the participants and the investigators are blinded to the treatment assignment.
-
Treatment Period: The treatment duration is typically several weeks to months.
-
Efficacy Assessments: Efficacy is assessed at baseline and at regular intervals throughout the trial using standardized rating scales, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).[14]
-
Safety and Tolerability Assessments: Adverse events are systematically recorded at each visit. This includes monitoring for extrapyramidal symptoms using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS). Physical examinations, vital signs, and laboratory tests are also conducted.
-
Statistical Analysis: The primary outcome is typically the change from baseline in the total score of a validated efficacy scale. Statistical methods are used to compare the treatment groups.
Conclusion
This compound, a phenothiazine derivative, exhibits antihistaminic and anti-serotonergic properties and is presumed to have dopamine D2 receptor antagonist activity. However, a comprehensive comparison with typical antipsychotics is hampered by the lack of publicly available, direct comparative studies and quantitative data on its receptor binding profile and clinical effects in psychosis.
Typical antipsychotics have a well-defined mechanism of action centered on D2 receptor blockade, with extensive data on their efficacy and side effect profiles. While effective for positive symptoms of schizophrenia, their use is often limited by a significant burden of extrapyramidal and other side effects.
Future research should focus on elucidating the full receptor binding profile of this compound and conducting well-controlled clinical trials to directly compare its efficacy and safety with established typical antipsychotics. Such studies are essential to determine its potential role, if any, in the management of psychotic disorders.
References
- 1. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shulginresearch.net [shulginresearch.net]
- 3. A comparison of thiothixene with chlorpromazine in the treatment of mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorpromazine versus atypical antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schizophrenia Trials: Overcoming Methodological Challenges to Enhance Study Success - Cambridge Cognition [cambridgecognition.com]
- 7. researchgate.net [researchgate.net]
- 8. Chlorpromazine (Thoradol, Thorazine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Haloperidol versus thioridazine for hospitalized psychogeriatric patients: double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of tiospirone vs. haloperidol and thioridazine in a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychiatrist.com [psychiatrist.com]
- 13. Randomized Controlled Trials for Schizophrenia: Study Designs Targeted to Distinct Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Haloperidol, Promethazine, Trifluoperazine, and Chlorpromazine in Terms of Velocity and Durability of the Sedation among Acute Aggressive Patients: A Randomized Clinical Trial | Semantic Scholar [semanticscholar.org]
- 15. mims.com [mims.com]
- 16. Chlorpromazine: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 17. Quantitative prediction model for affinity of drug–target interactions based on molecular vibrations and overall system of ligand-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conceptual and methodological issues in the design of clinical trials of antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. psychiatrist.com [psychiatrist.com]
Validating the In Vivo Efficacy of Dimethothiazine: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of Dimethothiazine, a phenothiazine (B1677639) derivative. It is intended for researchers, scientists, and drug development professionals, offering an objective look at its performance, supported by established experimental protocols and data presentation.
Introduction to this compound
This compound (also known as Dimetotiazine) is a tricyclic phenothiazine compound noted for its potent antihistaminic and anti-serotonergic (anti-5-HT) activities.[1][2][3] Like other drugs in its class, it also possesses antiemetic (anti-nausea and vomiting) and antipsychotic properties, which are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors.[4][5][6] Its therapeutic potential has been explored in the management of migraine, spasticity, and allergic conditions.[1][4] This guide will focus on the validation of its antiemetic effects, a common indication for phenothiazines, and compare its potential efficacy against other established agents.
Mechanism of Action: A Multi-Receptor Antagonist
The therapeutic effects of this compound stem from its ability to block several key neurotransmitter receptors in the central and peripheral nervous systems. Its primary mechanisms include:
-
Dopamine D2 Receptor Antagonism: This action in the chemoreceptor trigger zone (CTZ) of the brainstem is the principal source of its antiemetic effect.[5][6]
-
Histamine H1 Receptor Antagonism: Contributes to its sedative and anti-allergic properties.[1][5]
-
Serotonin (5-HT) Receptor Antagonism: This activity may contribute to its efficacy in treating migraines and nausea.[1][2]
The signaling pathway below illustrates the antagonist action of this compound at these key receptors.
Caption: this compound's multi-receptor antagonist signaling pathway.
In Vivo Efficacy Validation: Antiemetic Models
To validate the antiemetic efficacy of a compound like this compound, preclinical animal models that can exhibit a vomiting reflex are essential. The ferret is considered a gold-standard model for this purpose.[7][8] A common approach is to induce emesis with a chemical agent and measure the ability of the test compound to suppress retching and vomiting.
The diagram below outlines a typical experimental workflow for assessing the in vivo antiemetic efficacy of a test compound.
Caption: Standard experimental workflow for in vivo antiemetic efficacy testing.
Objective: To determine the in vivo antiemetic efficacy of this compound compared to a standard treatment (e.g., Ondansetron, a 5-HT3 antagonist) in a cisplatin-induced emesis model in ferrets.
-
Animal Model: Male ferrets (N=6-8 per group), weighing 1-1.5 kg.
-
Acclimation: Animals are acclimated for at least one week prior to the experiment, with free access to food and water.
-
Grouping and Dosing:
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., saline or 0.5% methylcellulose) subcutaneously (SC).
-
Group 2 (this compound): Receives this compound at a clinically relevant dose (e.g., 5 mg/kg, SC).
-
Group 3 (Comparator): Receives Ondansetron (e.g., 1 mg/kg, SC).
-
-
Emesis Induction: 30 minutes after the administration of the test compound or vehicle, all animals are administered cisplatin (5 mg/kg, intraperitoneally) to induce emesis.
-
Observation Period: Each animal is placed in an individual observation cage and videotaped for a period of 4 hours post-cisplatin administration.
-
Endpoint Measurement: The following parameters are quantified by a blinded observer:
-
Latency to the first retch/vomit.
-
Total number of retches (rhythmic abdominal contractions without expulsion of gastric contents).
-
Total number of vomits (forceful expulsion of gastric contents).
-
Total number of emetic episodes (sum of retches and vomits).
-
-
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance between groups is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered significant.
Comparative Efficacy Data
While direct, modern comparative studies on this compound are limited, the following table presents illustrative data based on the known properties of phenothiazines versus a standard 5-HT3 antagonist in a preclinical model. This data is structured to reflect typical outcomes from an in vivo antiemetic study.
| Treatment Group (Dose) | N | Latency to First Emetic Episode (min) | Total Emetic Episodes (Mean ± SEM) | % Reduction in Emetic Episodes |
| Vehicle Control | 8 | 45 ± 5 | 25 ± 3 | - |
| This compound (5 mg/kg) | 8 | 95 ± 12 | 10 ± 2 | 60% |
| Ondansetron (1 mg/kg) | 8 | 120 ± 15 | 5 ± 1 | 80% |
| *Statistically significant difference compared to Vehicle Control (p < 0.05) |
-
For Nausea and Vomiting: 5-HT3 receptor antagonists (e.g., Ondansetron, Granisetron) and NK1 receptor antagonists (e.g., Aprepitant) are newer classes of drugs that have become the standard of care for chemotherapy-induced and post-operative nausea and vomiting, often showing higher efficacy and a more favorable side-effect profile compared to older phenothiazines.[8]
-
For Migraine: Meta-analyses of clinical trials have shown that phenothiazines as a class are more effective than placebo and demonstrate higher rates of clinical success compared to other active agents like metoclopramide (B1676508) for acute migraine.[9][10][11] However, triptans (e.g., Sumatriptan) and CGRP inhibitors are now first-line therapies for many patients.
-
For Allergic Conditions: While effective, the sedative properties of first-generation antihistamines like this compound have led to the widespread adoption of second-generation, non-sedating antihistamines (e.g., Loratadine, Cetirizine) for the management of allergies.[12][13]
Conclusion
This compound is a multi-receptor antagonist with established mechanisms for its antiemetic, antimigraine, and antihistaminic effects. Based on the actions of the phenothiazine class, it is expected to demonstrate efficacy in preclinical in vivo models of emesis. However, a comprehensive validation of its efficacy relative to modern, more selective agents is lacking in recent literature. Future research should focus on direct, head-to-head in vivo studies to precisely position this compound's therapeutic potential against current standards of care.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Dimetotiazine Mesilate used for? [synapse.patsnap.com]
- 6. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 9. The relative efficacy of phenothiazines for the treatment of acute migraine: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The relative efficacy of phenothiazines for the treatment of acute migraine: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review: phenothiazines relieve acute migraine headaches in the ED and are better than other active agents for some outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alternative Medications for Medications Included in the Use of High-Risk Medications in the Elderly and Potentially Harmful Drug–Disease Interactions in the Elderly Quality Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
A Comparative Analysis of Dimethothiazine and its Phenothiazine Analogs in Drug Research
Dimethothiazine, also known by trade names such as Fonazine and Migristene, is a phenothiazine (B1677639) derivative recognized for its antihistaminic and anti-serotonin properties, leading to its use in the treatment of migraine.[1][2][3] Its mechanism of action, like other phenothiazines, is linked to its interaction with various neurotransmitter receptors. This guide explores the structure-activity relationships within the phenothiazine class to infer how structural modifications might impact the activity of this compound analogs and presents comparative data from other phenothiazines to illustrate key performance metrics.
Structural and Functional Overview of this compound
This compound is chemically identified as 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide. The core tricyclic phenothiazine structure is a common scaffold for a variety of pharmacologically active compounds.[4] The biological activity of phenothiazine derivatives is significantly influenced by the nature of the substituent at the 2-position of the phenothiazine ring and the composition of the aminoalkyl side chain at the 10-position.[5]
In this compound, the sulfonamide group at the 2-position and the N,N-dimethyl-2-propylamine side chain at the 10-position are key determinants of its pharmacological profile. Structure-activity relationship (SAR) studies on phenothiazines suggest that electron-withdrawing groups at the 2-position can enhance activity.[5] The nature of the side chain is crucial for receptor interaction and overall potency.
Comparative Performance Data of Phenothiazine Analogs
Due to the limited availability of direct comparative studies on this compound analogs, this section presents data from other relevant phenothiazine antihistamines, trimeprazine (B1682546) and promethazine, to exemplify the types of in vitro comparisons valuable for drug development professionals.[6] These compounds share the phenothiazine core but differ in their side chains, leading to variations in receptor binding affinities and functional inhibition.
| Parameter | Trimeprazine (Alimemazine) | Promethazine |
| Receptor/Assay | Kᵢ (nM) | Kᵢ (nM) |
| Histamine (B1213489) H₁ Receptor | 0.72 | 0.24, 0.33 |
| Dopamine (B1211576) D₂ Receptor | - | 260 |
| Muscarinic M₂ Receptor | 38 | 12 |
| Functional Inhibition | IC₅₀ (nM) | IC₅₀ (µM) |
| Anti-IgE-induced histamine release | 19 | - |
| Various Cancer Cell Lines | - | 27.34 - 74.79 |
Table 1: Comparative Receptor Binding Affinities (Kᵢ) and Functional Inhibition (IC₅₀) of Trimeprazine and Promethazine. It is important to note that these values are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, they should be interpreted as indicative rather than as a direct, side-by-side comparison from a single study.[6]
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the replication and further investigation of the properties of these compounds.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Preparation of Cell Membranes: Cell membranes expressing the receptor of interest (e.g., histamine H₁, dopamine D₂, muscarinic M₂) are prepared from cultured cells or animal tissues.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-pyrilamine for H₁ receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., trimeprazine or promethazine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo clearance.
-
Incubation: The test compound is incubated with liver microsomes (or other metabolic enzyme preparations) and NADPH (as a cofactor) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant (k). The in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ) are then calculated.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental procedures.
Caption: Simplified signaling pathway of the Histamine H₁ receptor and the antagonistic action of this compound.
Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.
Caption: Experimental workflow for determining the in vitro metabolic stability of a compound.
References
- 1. Dimetotiazine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | C19H25N3O2S2 | CID 3089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR of phenothiazine.pptx [slideshare.net]
- 6. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for Phenothiazine Drugs: A Focus on Dimethothiazine Analogs
A comprehensive review of analytical techniques for the quantification of phenothiazine (B1677639) drugs, with a special focus on validated methods for the structural analogs of Dimethothiazine, namely Promethazine (B1679618) and Thioridazine. This guide is intended for researchers, scientists, and drug development professionals.
Due to a lack of publicly available, direct cross-validation studies for this compound, this guide presents a comparative analysis of commonly employed and validated analytical methods for its close structural analogs. The data herein is collated from individual validation reports for Promethazine and Thioridazine and serves as a representative guide for the analytical methodologies applicable to this class of compounds. The presented techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for HPLC, GC-MS, and UV-Vis spectrophotometry methods as reported for Promethazine and Thioridazine. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method.
Table 1: HPLC Method Performance for Promethazine and Thioridazine
| Performance Parameter | Promethazine HCl[1][2][3][4] | Thioridazine HCl[5][6] |
| Linearity (Range) | 0.2 - 1.5 µg/mL | 50 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9998 |
| Accuracy (% Recovery) | 100.06 - 100.08% | 99.81 - 100.6% |
| Precision (% RSD) | 0.29 - 0.36% | 0.8 - 1.9% |
| Limit of Detection (LOD) | 0.04 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.07 µg/mL | Not Reported |
Table 2: GC-MS Method Performance for Promethazine
| Performance Parameter | Promethazine[7] |
| Linearity (Range) | Not explicitly stated, but used for quantification |
| Correlation Coefficient (r²) | 0.92 (compared to HPLC-ED) |
| Accuracy (% Recovery) | Not Reported |
| Precision (% RSD) | Not Reported |
| Limit of Detection (LOD) | 0.5 ng/mL in plasma |
| Limit of Quantification (LOQ) | Not Reported |
Table 3: UV-Vis Spectrophotometry Method Performance for Promethazine and Thioridazine
| Performance Parameter | Promethazine HCl[8] | Thioridazine HCl[9][10][11] |
| Linearity (Range) | 0.125 - 12 µg/mL | 0.8 - 5.6 µg/mL (AM) / 4 - 24 µg/mL (BPB) |
| Correlation Coefficient (r²) | 0.9996 | > 0.9989 |
| Accuracy (% Recovery) | 98.7 - 103.6% | 98.12 - 102.55% |
| Precision (% RSD) | < 2% | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
AM: Amaranth dye method; BPB: Bromophenol blue method
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline typical experimental protocols for the HPLC, GC-MS, and UV-Vis spectrophotometry methods discussed.
High-Performance Liquid Chromatography (HPLC) Protocol for Promethazine HCl[1][2]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector set at 254 nm.
-
Column: Vancomycin Chirobiotic V column (250 x 4.6 mm).
-
Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (B128534) (100:0.1:0.1, v/v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Internal Standard: Acetyl salicylic (B10762653) acid.
-
Sample Preparation: For syrup formulations, a 5 mL sample is extracted with triethylamine and methanol. The extract is then diluted with methanol, and the internal standard is added before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Promethazine[7]
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Plasma samples containing promethazine require an extraction step to isolate the analyte.
-
Detection: The mass spectrometer is operated in selected-ion monitoring (SIM) mode for high specificity.
-
Quantification: The concentration of promethazine is determined by comparing the peak area of the analyte to that of an internal standard.
UV-Visible Spectrophotometry Protocol for Promethazine HCl[8][9]
-
Instrument: A UV-Vis spectrophotometer.
-
Solvent: Phosphate buffer saline (pH 7.4).
-
Wavelength of Maximum Absorbance (λmax): 251 nm.
-
Standard Preparation: A stock solution of Promethazine HCl is prepared in the solvent and then serially diluted to create a calibration curve.
-
Sample Preparation: The pharmaceutical dosage form is dissolved in the solvent, filtered, and diluted to a concentration within the linear range of the calibration curve.
-
Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the general workflows for the analytical methods described and the logical process for method cross-validation.
References
- 1. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HPLC determination of the content and the related substances of t...: Ingenta Connect [ingentaconnect.com]
- 7. Determination of promethazine in human plasma by automated high-performance liquid chromatography with electrochemical detection and by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [PDF] TWO SELECTIVE SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF THIORIDAZINE HYDROCHLORIDE IN TABLETS AND IN BIOLOGICAL FLUIDS | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Spectrophotometric Determination of Thioridazine Hydrochloride in Tablets and Biological Fluids by Ion-Pair and Oxidation Reactions | Semantic Scholar [semanticscholar.org]
Dimethothiazine Research: A Comparative Analysis of Efficacy and Reproducibility
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dimethothiazine's research findings against alternative treatments for migraine and spasticity. The following sections detail available quantitative data, experimental methodologies, and a discussion on the reproducibility of these findings.
This compound is a phenothiazine (B1677639) derivative that has been investigated for its therapeutic potential in migraine and spasticity. Its mechanism of action is primarily attributed to its antagonist activity at serotonin (B10506) and histamine (B1213489) receptors. As a member of the phenothiazine class, it also shares properties with other drugs in this category, including effects on dopamine (B1211576) and adrenergic receptors.
Performance Comparison
Due to the limited availability of recent, direct comparative clinical trials for this compound, this guide presents data on the broader phenothiazine class for migraine and compares this compound's historical findings for spasticity with more commonly used alternatives.
Migraine
Phenothiazines, as a class, have demonstrated efficacy in the treatment of acute migraine. A meta-analysis of randomized controlled trials (RCTs) showed that phenothiazines are significantly more effective than placebo for headache relief and achieving clinical success.[1][2] When compared to other active treatments, phenothiazines showed a higher rate of clinical success.[1][2]
A direct comparison between the phenothiazine prochlorperazine (B1679090) and the commonly used migraine medication sumatriptan (B127528) suggested that intravenous prochlorperazine with diphenhydramine (B27) was more effective in reducing pain intensity in an emergency department setting.
| Treatment Comparison | Outcome Measure | Result | Certainty of Evidence |
| Phenothiazines vs. Placebo | Headache Relief (at 2 hours) | Odds Ratio: 15.0 (95% CI: 7.6 to 29.8)[1][2] | High |
| Clinical Success (at 2 hours) | Odds Ratio: 8.9 (95% CI: 4.1 to 19.5)[1][2] | High | |
| Phenothiazines vs. Active Comparators (e.g., metoclopramide) | Clinical Success (at 2 hours) | Odds Ratio: 2.0 (95% CI: 1.3 to 3.3)[1][2] | Moderate |
| Prochlorperazine vs. Sumatriptan | Mean Pain Reduction (100mm VAS) | 73mm vs. 50mm | Low (single study) |
Table 1: Comparative Efficacy of Phenothiazines for Acute Migraine.
Spasticity
This compound has been studied in the context of spasticity, including in children with cerebral palsy.[3] However, a double-blind crossover trial of a phenothiazine derivative in adults with cerebral and spinal spasticity found only a small, though statistically significant, reduction in spasticity that was not clinically valuable for most patients.
Current standard treatments for spasticity include baclofen (B1667701) and tizanidine (B1208945). A meta-analysis of comparative studies has shown that tizanidine and baclofen have comparable efficacy in reducing muscle tone.
| Treatment | Condition | Outcome Measure | Result |
| Phenothiazine Derivative | Cerebral and Spinal Spasticity | Clinical and Electromyographic Assessment | Small, statistically significant reduction in spasticity |
| Tizanidine vs. Baclofen | Spasticity (Multiple Sclerosis or Cerebrovascular Lesions) | Ashworth Scale | No significant difference in efficacy |
Table 2: Efficacy in Spasticity.
Experimental Protocols
Reproducibility of research findings is critically dependent on the detailed reporting of experimental methods. Below are representative protocols for key assays used in the pharmacological evaluation of phenothiazines.
Radioligand Binding Assay for Receptor Affinity
This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound (like this compound) for a specific receptor (e.g., dopamine D2 receptor).
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor)
-
Radioligand (e.g., [³H]-Spiperone)
-
Test compound (this compound)
-
Non-specific binding control (e.g., haloperidol)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the target receptor and stored at -80°C. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).[4][5][6]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[4]
Radioligand Binding Assay Workflow
In Vivo Electrophysiological Recording of Muscle Spindle Afferents
This protocol describes the in vivo recording of muscle spindle afferent activity in an animal model, such as a cat, to assess the effects of a drug like this compound on proprioceptive feedback.
Objective: To measure the firing rate of muscle spindle afferents in response to muscle stretch and the modulation of this activity by a test compound.
Materials:
-
Anesthetized animal (e.g., decerebrate cat)
-
Dissection tools
-
Micromanipulators and microelectrodes
-
Amplifier and data acquisition system
-
Muscle stretcher
-
Test compound (this compound) for administration
Procedure:
-
Animal Preparation: The animal is anesthetized and prepared for surgery. A laminectomy is performed to expose the dorsal roots of the spinal cord.[7][8][9]
-
Muscle and Nerve Exposure: A target muscle (e.g., in the hindlimb) and its nerve are carefully dissected.
-
Electrode Placement: A microelectrode is inserted into a dorsal root filament containing afferent fibers from the target muscle.
-
Afferent Identification: Single afferent units are identified based on their response to muscle stretch and probing of the muscle belly.
-
Baseline Recording: The baseline firing rate of the identified muscle spindle afferent is recorded during controlled muscle stretches (e.g., ramp-and-hold stretches).
-
Drug Administration: The test compound (this compound) is administered, typically intravenously.
-
Post-Drug Recording: The firing rate of the same afferent unit is recorded again during the same controlled muscle stretches.
-
Data Analysis: The firing frequency before and after drug administration is compared to determine the effect of the compound on muscle spindle sensitivity.
In Vivo Muscle Spindle Recording Workflow
Signaling Pathways
This compound's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter systems. As a serotonin and histamine antagonist, it blocks the signaling of these neurotransmitters at their respective receptors. The diagram below illustrates a simplified representation of these pathways.
This compound's Antagonist Action
Reproducibility of Findings
The reproducibility of research findings is a cornerstone of scientific progress.[10] However, a "reproducibility crisis" has been noted in preclinical research, with many studies being difficult to replicate.[11] This can be due to a variety of factors, including insufficient detail in published methods, biological variability, and lack of standardized reagents and protocols.[12][13][14]
Specific studies on the reproducibility of this compound research are not available. However, the general principles of enhancing reproducibility are applicable. These include:
-
Transparent Reporting: Adherence to reporting guidelines, such as the ARRIVE guidelines for animal research, ensures that all aspects of the study design and methodology are clearly documented.[12][13][14][15]
-
Rigorous Study Design: This includes appropriate randomization, blinding, and statistical analysis to minimize bias.[12][13][14]
For older drugs like this compound, the original research may not have been conducted with the same level of rigor and transparency that is expected today. This makes it challenging to fully assess the reproducibility of the initial findings. Future research on this compound or related compounds should adhere to modern standards of reproducibility to ensure the robustness of the data.[17][18]
References
- 1. The relative efficacy of phenothiazines for the treatment of acute migraine: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The relative efficacy of phenothiazines for the treatment of acute migraine: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of this compound in the treatment of childhood cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spinal projection of spindle afferents of the longissimus lumborum muscles of the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROJECTION TO CEREBRAL CORTEX OF LARGE MUSCLE-SPINDLE AFFERENTS IN FORELIMB NERVES OF THE CAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Projection to cerebral cortex of large muscle-spindle afferents in forelimb nerves of the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Reproducibility through Rigor and Transparency | Grants & Funding [grants.nih.gov]
- 11. cos.io [cos.io]
- 12. rethinkingclinicaltrials.org [rethinkingclinicaltrials.org]
- 13. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 14. diabetologia-journal.org [diabetologia-journal.org]
- 15. researchgate.net [researchgate.net]
- 16. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 17. Recommendations to enhance rigor and reproducibility in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
A Head-to-Head Comparison of Migraine Prophylactics: Evaluating Dimethothiazine Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dimethothiazine and other established prophylactic treatments for migraine. While this compound, a phenothiazine (B1677639) derivative with serotonin (B10506) and histamine (B1213489) antagonist properties, has been investigated for migraine prevention, publicly available, peer-reviewed clinical trial data is notably scarce compared to contemporary migraine prophylactics.[1][2][3] This report synthesizes the limited information on this compound and presents a detailed, evidence-based comparison with widely used prophylactic agents: the beta-blocker propranolol (B1214883), the anticonvulsant topiramate (B1683207), the tricyclic antidepressant amitriptyline (B1667244), and the newer class of Calcitonin Gene-Related Peptide (CGRP) antagonists.
Overview of Prophylactic Agents for Migraine
Prophylactic, or preventive, treatment is recommended for individuals who experience frequent or severe migraine attacks that significantly impact their quality of life. The primary goal of prophylactic therapy is to reduce the frequency, severity, and duration of migraine attacks, and to improve the responsiveness to acute treatments.[4][5] The choice of a prophylactic agent is guided by its efficacy, side-effect profile, and the patient's comorbidities.[6]
Propranolol: A non-selective beta-blocker, propranolol is a well-established first-line prophylactic treatment for migraine.[6][7] Its mechanism in migraine prevention is not fully elucidated but is thought to involve modulation of adrenergic and serotonergic neurotransmission.
Topiramate: An anticonvulsant, topiramate is another first-line option for migraine prophylaxis.[6][8] Its efficacy is believed to stem from its effects on voltage-gated sodium and calcium channels, enhancement of GABA-ergic activity, and inhibition of carbonic anhydrase.
Amitriptyline: A tricyclic antidepressant, amitriptyline is frequently used off-label for migraine prevention.[9][10] Its prophylactic effects are attributed to its potent anticholinergic and serotonin-norepinephrine reuptake inhibition properties.
CGRP Antagonists: This newer class of drugs specifically targets the CGRP pathway, which is known to be a key player in the pathophysiology of migraine. This class includes monoclonal antibodies (erenumab, fremanezumab, galcanezumab) and small molecule antagonists or "gepants" (atogepant).[11][12][13]
Quantitative Comparison of Efficacy and Safety
The following tables summarize the quantitative data from clinical trials for the established migraine prophylactic agents. Due to the lack of available data, this compound is not included in this direct comparison.
Table 1: Efficacy of Migraine Prophylactic Drugs
| Drug Class | Drug | Mean Reduction in Monthly Migraine Days (MMDs) from Baseline | ≥50% Responder Rate |
| Beta-Blocker | Propranolol | ~1.3 - 1.5 days more than placebo[14][15] | ~40-50%[7][15] |
| Anticonvulsant | Topiramate (100 mg/day) | ~1.14 - 2 days more than placebo[8][16] | ~37-54%[8][16][17] |
| Tricyclic Antidepressant | Amitriptyline | Statistically significant improvement over placebo at 8 weeks[18][19] | 25% (vs. 5% for placebo) at 8 weeks in one study[10][18] |
| CGRP Antagonist (mAb) | Erenumab (70mg/140mg) | 3.2-3.7 days (vs. 1.8 for placebo)[20][21][22] | 43.3-50% (vs. 26.6% for placebo)[21][22] |
| CGRP Antagonist (mAb) | Fremanezumab | 3.7-4.1 days more than placebo[23][24] | 34% (vs. 9% for placebo)[23][25] |
| CGRP Antagonist (mAb) | Galcanezumab | 4.1-5.7 days (vs. traditional oral preventives)[26] | 46.6% (vs. 34.5% for traditional oral preventives)[26][27] |
| CGRP Antagonist (Gepant) | Atogepant (B605675) (60mg) | 4.2 days (vs. 1.85-2.5 for placebo)[13][28][29] | ~61% (vs. 29% for placebo)[29][30] |
Table 2: Common Adverse Events of Migraine Prophylactic Drugs
| Drug Class | Drug | Common Adverse Events |
| Beta-Blocker | Propranolol | Fatigue, dizziness, bradycardia, hypotension, sleep disturbances. |
| Anticonvulsant | Topiramate | Paresthesia, fatigue, nausea, cognitive impairment (e.g., memory difficulty), weight loss.[8] |
| Tricyclic Antidepressant | Amitriptyline | Dry mouth, drowsiness, weight gain, constipation, blurred vision.[9] |
| CGRP Antagonist (mAbs) | Erenumab, Fremanezumab, Galcanezumab | Injection site reactions, constipation (erenumab).[31] |
| CGRP Antagonist (Gepant) | Atogepant | Nausea, constipation, fatigue.[28] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are representative experimental protocols for the key studies cited.
Propranolol: Representative Placebo-Controlled Trial
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[7][32]
-
Patient Population: Adults with a history of episodic migraine (4-14 migraine days per month) for at least one year.
-
Methodology: Following a 4-week baseline period to record migraine frequency, patients are randomized to receive either propranolol (titrated to a target dose, e.g., 160 mg/day) or a matching placebo. The treatment duration is typically 12-26 weeks.
-
Primary Endpoint: Mean change from baseline in the number of monthly migraine days.
-
Secondary Endpoints: 50% responder rate, reduction in acute medication use, and changes in headache severity and duration.[7]
Topiramate: Representative Placebo-Controlled Trial
-
Study Design: A 26-week, randomized, double-blind, placebo-controlled study.[17]
-
Patient Population: Patients aged 12 to 65 years with a history of migraine (3 to 12 migraines per month, but ≤15 headache days per month) according to International Headache Society criteria.
-
Methodology: After a 28-day baseline period, participants are randomized to receive placebo or topiramate at doses of 50, 100, or 200 mg/day. The dose is titrated by 25 mg per week over 8 weeks, followed by an 18-week maintenance phase.
-
Primary Endpoint: Reduction in mean monthly migraine frequency.
-
Secondary Endpoints: Responder rate (≥50% reduction in monthly migraine frequency), change in migraine days per month, and change in rescue medication days per month.[17]
CGRP Monoclonal Antibody (Erenumab - STRIVE Trial): Representative Placebo-Controlled Trial
-
Study Design: A global Phase 3, multicenter, randomized, 24-week, double-blind, placebo-controlled study.[20][33]
-
Patient Population: 955 adult patients with episodic migraine (experiencing an average of 8.3 migraine days per month at baseline).[20]
-
Methodology: Patients were randomized in a 1:1:1 ratio to receive once-monthly subcutaneous injections of placebo, erenumab 70 mg, or erenumab 140 mg for 6 months.
-
Primary Endpoint: Change in mean monthly migraine days from baseline over the last three months of the double-blind treatment phase (months 4, 5, and 6).[20][33]
-
Secondary Endpoints: At least a 50% reduction in the mean number of migraine days per month, and a change from baseline in the number of days of acute migraine-specific medication use.[21]
Visualizing Mechanisms and Workflows
Signaling Pathways in Migraine and Mechanisms of Action
Caption: Migraine signaling pathways and drug targets.
Typical Experimental Workflow for a Migraine Prophylaxis Clinical Trial
Caption: A typical workflow for a migraine prophylaxis clinical trial.
Discussion
The landscape of migraine prophylaxis has evolved significantly, with a growing number of evidence-based options. While older medications like propranolol, topiramate, and amitriptyline remain important tools in migraine management, they are often associated with systemic side effects that can limit their tolerability.[8][9] The development of CGRP antagonists represents a paradigm shift towards targeted therapy with a generally more favorable side-effect profile.[31]
The lack of robust, publicly accessible clinical trial data for this compound makes it challenging to position it within the current treatment algorithm for migraine prophylaxis. While its mechanism as a serotonin and histamine antagonist is of interest, without well-designed, placebo-controlled trials, its efficacy and safety relative to other agents cannot be definitively established. The available information suggests it is an older agent, and its use may have been superseded by more extensively studied and newer medications.
For drug development professionals, the success of CGRP antagonists underscores the value of a mechanism-based approach to migraine therapy. Future research could explore other novel targets within the complex pathophysiology of migraine. Furthermore, head-to-head comparative trials are crucial for establishing the relative efficacy and safety of different prophylactic agents, guiding clinical decision-making and optimizing patient outcomes.
Conclusion
References
- 1. Dimetotiazine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. americanmigrainefoundation.org [americanmigrainefoundation.org]
- 5. migrainetrust.org [migrainetrust.org]
- 6. Migraine Headache Prophylaxis | AAFP [aafp.org]
- 7. Propranolol for migraine prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topiramate (Topamax) for Migraine Prevention | AAFP [aafp.org]
- 9. Amitriptyline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of Galcanezumab for the Preventive Treatment of Migraine: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Teva reports positive data from fremanezumab’s migraine trial [clinicaltrialsarena.com]
- 13. pharmatimes.com [pharmatimes.com]
- 14. European Headache Federation (EHF) critical re-appraisal and meta-analysis of oral drugs in migraine prevention - part 4: propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Meta-analysis of efficacy of topiramate in migraine prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. European Headache Federation (EHF) critical reappraisal and meta-analysis of oral drugs in migraine prevention – part 3: topiramate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amitriptyline in the prophylactic treatment of migraine and chronic daily headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. login.medscape.com [login.medscape.com]
- 20. Amgen Announces Erenumab Significantly Reduces Monthly Migraine Days In Patients With Episodic Migraine In Second Phase 3 Study | Amgen Inc. [investors.amgen.com]
- 21. pshp.org [pshp.org]
- 22. Erenumab May Reduce Headache Days in Episodic Migraine | MDedge [mdedge.com]
- 23. neurologylive.com [neurologylive.com]
- 24. Efficacy and safety of fremanezumab in clinical trial participants aged ≥60 years with episodic or chronic migraine: pooled results from 3 randomized, double-blind, placebo-controlled phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. neurology.org [neurology.org]
- 26. Treatment effectiveness of galcanezumab versus traditional oral migraine preventive medications at 3 months: Results from the TRIUMPH study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Efficacy of galcanezumab in patients with migraine who did not benefit from commonly prescribed preventive treatments - ProQuest [proquest.com]
- 28. AbbVie reports positive results from trial of atogepant for migraine [clinicaltrialsarena.com]
- 29. New England Journal of Medicine Publishes 12-Week Results from Study Evaluating Atogepant for the Preventive Treatment of Migraine [prnewswire.com]
- 30. Time course of efficacy of atogepant for the preventive treatment of migraine: Results from the randomized, double-blind ADVANCE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ajmc.com [ajmc.com]
- 32. scispace.com [scispace.com]
- 33. Erenumab prevents the occurrence of migraine attacks and not just migraine days: Post-hoc analyses of a phase III study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Dimethothiazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Dimethothiazine, a phenothiazine-based antihistamine, with other selected first and second-generation antihistamines. The data presented herein is intended to serve as a resource for researchers and drug development professionals engaged in the study of pruritus and other allergic conditions.
This compound is a tricyclic antihistamine and serotonin (B10506) (5-HT) antagonist.[1][2][3] While it has been studied for various applications, including hemicrania and spasticity, its activity profile in the context of pruritus is of significant interest.[1] This guide aims to contextualize its performance by comparing it with established antihistamines: the first-generation compounds Mequitazine and Brompheniramine, and the second-generation agents Cetirizine (B192768), Fexofenadine, and Loratadine (B1675096).
In Vitro Activity: Receptor Binding Affinity
The primary mechanism of action for antihistamines in the context of allergic reactions is the blockade of the histamine (B1213489) H1 receptor. The binding affinity of a drug to this receptor is a key indicator of its potential potency. This is typically measured and reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
Table 1: In Vitro Histamine H1 Receptor Binding Affinity of Selected Antihistamines
| Compound | Generation | Receptor | Ki (nM) |
| This compound | First | Histamine H1 | Data not available |
| Mequitazine | First | Histamine H1 | Data not available |
| Brompheniramine | First | Histamine H1 | Data not available |
| Cetirizine | Second | Histamine H1 | 3 - 6[4][5] |
| Fexofenadine | Second | Histamine H1 | 10[6] |
| Loratadine | Second | Histamine H1 | 16 - 37[7] |
In Vivo Activity: Efficacy in Preclinical Models of Pruritus
The in vivo efficacy of antipruritic drugs is commonly assessed in animal models that exhibit scratching behavior in response to various pruritogens. These models provide a valuable tool for evaluating the potential therapeutic effect of a compound.
While this compound has been studied in animal models for conditions like decerebrate rigidity, specific data on its efficacy in preclinical models of pruritus is limited.[1] The following table presents available data on the in vivo efficacy of the comparator antihistamines in murine models of pruritus.
Table 2: In Vivo Efficacy of Selected Antihistamines in Mouse Models of Pruritus
| Compound | Model | Dosing | Efficacy | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Mequitazine | Data not available | Data not available | Data not available | |
| Brompheniramine | Data not available | Data not available | Data not available | |
| Fexofenadine | Atopic Dermatitis Model | Not specified | Significantly lower scratching frequency compared to control. | [6] |
| Loratadine | Histamine-induced scratching | 10 mg/kg (oral) | Significantly inhibited scratching behavior. | [5] |
| Loratadine | Antigen-induced scratching | 5 or 10 mg/kg (oral) | Significantly inhibited scratching behavior. | [5] |
Signaling Pathways
To understand the molecular mechanisms underlying the action of this compound and comparator drugs, it is essential to visualize their target signaling pathways.
Histamine H1 Receptor Signaling Pathway
Histamine H1 receptors are G protein-coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the release of intracellular calcium and the activation of Protein Kinase C (PKC). This cascade is central to the pro-inflammatory and pruritic effects of histamine.
References
- 1. mdpi.com [mdpi.com]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fexofenadine hydrochloride, H1 receptor antagonist (CAS 153439-40-8) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Scratching behavior in various strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Dimethothiazine Against Other Dopamine D2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethothiazine is a phenothiazine (B1677639) derivative with expected dopamine (B1211576) D2 receptor antagonist properties, placing it in a class of drugs that have been a cornerstone of antipsychotic therapy for decades. This guide provides a comparative analysis of this compound against other well-established dopamine D2 antagonists, namely the typical antipsychotic haloperidol (B65202) and the atypical antipsychotics risperidone (B510) and olanzapine.
Comparative Analysis of Dopamine D2 Receptor Antagonism
The primary mechanism of action for many antipsychotic drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The affinity and functional activity at this receptor are critical determinants of a drug's therapeutic efficacy and side-effect profile.
In Vitro Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a compound for its target receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. While specific Ki values for this compound at the D2 receptor are not available, phenothiazines as a class exhibit a wide range of affinities.
Table 1: Comparison of Dopamine D2 Receptor Binding Affinities (Ki)
| Compound | Class | Dopamine D2 Receptor Ki (nM) |
| This compound | Phenothiazine | Data not available |
| Haloperidol | Butyrophenone (Typical) | 0.5 - 2.2[1] |
| Risperidone | Benzisoxazole (Atypical) | 1.4 - 3.0 |
| Olanzapine | Thienobenzodiazepine (Atypical) | 5.3 - 31[1] |
Note: Ki values can vary depending on the experimental conditions and radioligand used.
In Vitro Functional Antagonism
Functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays, measure the ability of an antagonist to block the intracellular signaling cascade initiated by an agonist (e.g., dopamine) binding to the D2 receptor. The potency of an antagonist in these assays is often expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
Table 2: Comparison of Functional Antagonism at the Dopamine D2 Receptor
| Compound | Assay Type | Potency Metric | Value (nM) |
| This compound | cAMP Assay | IC50/EC50 | Data not available |
| Haloperidol | cAMP Assay | IC50 | ~5-15 |
| Risperidone | cAMP Assay | IC50 | ~10-30 |
| Olanzapine | cAMP Assay | IC50 | ~20-50 |
Note: Values are approximate and can vary based on the specific assay conditions.
Dopamine D2 Receptor Signaling Pathway
Antagonism of the dopamine D2 receptor by compounds like this compound interrupts the canonical Gαi/o-coupled signaling pathway. This pathway, when activated by dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking this receptor, D2 antagonists prevent this inhibition, thereby modulating downstream signaling cascades involved in neurotransmission.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Caption: Workflow for a radioligand binding assay to determine D2 receptor affinity.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissues (e.g., rat striatum) or cells expressing the human dopamine D2 receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound (e.g., this compound, haloperidol).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Dopamine D2 Receptor Antagonism
This protocol measures the functional antagonism of a test compound at the D2 receptor.
Caption: Workflow for a cAMP functional assay to assess D2 receptor antagonism.
Detailed Methodology:
-
Cell Culture: Plate cells stably expressing the human dopamine D2 receptor in a multi-well plate.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound).
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable cAMP signal).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the inhibition of the agonist-induced decrease in cAMP levels against the antagonist concentration to determine the IC50 or EC50 value.
In Vivo Preclinical Models
Animal models are essential for evaluating the potential antipsychotic efficacy and side-effect profile of D2 antagonists.
Table 3: Comparison in Preclinical Models of Antipsychotic Activity
| Model | Description | Expected Effect of D2 Antagonists |
| Amphetamine-Induced Hyperlocomotion | Measures the ability of a drug to block the locomotor-stimulating effects of amphetamine, a dopamine-releasing agent. | Attenuation of hyperlocomotion. |
| Conditioned Avoidance Response (CAR) | Assesses the ability of a drug to suppress a learned avoidance response, a classic screen for antipsychotic activity. | Disruption of the conditioned avoidance response. |
| Catalepsy Test | Measures the induction of a state of immobility and muscle rigidity, predictive of extrapyramidal side effects (EPS) in humans. | Induction of catalepsy, particularly by typical antipsychotics. |
As a phenothiazine, this compound would be expected to demonstrate efficacy in the amphetamine-induced hyperlocomotion and conditioned avoidance response models. Its potential to induce catalepsy would be a key differentiator from atypical antipsychotics.
Conclusion
While direct experimental data for this compound's dopamine D2 receptor binding and functional antagonism is currently lacking, its classification as a phenothiazine allows for a qualitative benchmark against established D2 antagonists. Based on this, this compound is expected to exhibit antagonist activity at the D2 receptor. To provide a definitive quantitative comparison, further in vitro and in vivo studies are required to determine its binding affinity (Ki), functional potency (IC50/EC50), and its profile in preclinical models of antipsychotic efficacy and side effects. Such data would be invaluable for the research and drug development community in accurately positioning this compound within the landscape of dopamine D2 receptor antagonists.
References
A Comparative Analysis of the Side Effect Profile of Dimethothiazine
This guide provides a comparative analysis of the side effect profile of Dimethothiazine, a phenothiazine (B1677639) derivative with antihistaminic and anti-serotonergic properties. Due to the limited availability of direct comparative clinical trial data for this compound, this guide leverages data from the broader class of phenothiazines to provide a comprehensive overview for researchers, scientists, and drug development professionals. The comparison includes representative drugs from different classes, such as a typical antipsychotic (Chlorpromazine), an atypical antipsychotic (Olanzapine), and another phenothiazine antihistamine (Promethazine).
Data Presentation: Comparative Side Effect Profile
The following table summarizes the known and potential side effects of this compound, largely extrapolated from its drug class (phenothiazines), and compares them with other relevant medications. The incidence of these side effects can vary depending on the dosage, individual patient factors, and the specific compound.
| Side Effect Category | This compound & Phenothiazines | Chlorpromazine (Typical Antipsychotic) | Olanzapine (Atypical Antipsychotic) | Promethazine (Phenothiazine Antihistamine) |
| Extrapyramidal Symptoms (EPS) | Moderate to High risk[1][2][3] | High risk | Lower risk than typicals, but still significant[4] | Moderate risk, especially at higher doses |
| - Acute Dystonia | Possible, especially in younger males[5] | High likelihood | Lower likelihood | Possible |
| - Akathisia | Possible[6][7] | Common | Common | Possible |
| - Parkinsonism | Possible[6][8] | Common | Less common than typicals | Possible |
| - Tardive Dyskinesia | Risk with long-term use[5][7] | Significant risk with long-term use | Lower risk than typicals, but still present[7] | Risk with long-term use |
| Metabolic Side Effects | Moderate risk[9] | Moderate risk of weight gain | High risk of weight gain, dyslipidemia, and hyperglycemia[4][10][11][12] | Low to moderate risk |
| - Weight Gain | Possible[1][9] | Common and significant | Very common and often significant[10] | Possible |
| - Hyperglycemia/Diabetes | Possible[12] | Possible | Increased risk[12] | Less commonly reported |
| - Dyslipidemia | Possible[9] | Possible | Increased risk[4] | Less commonly reported |
| Anticholinergic Side Effects | Common[3][13] | High incidence | Moderate incidence | High incidence |
| - Dry Mouth | Common[11][13] | Very common | Common | Very common |
| - Blurred Vision | Less common[11][13] | Common | Common | Common |
| - Constipation | Less common[11][13] | Common | Common | Common |
| - Urinary Retention | Less common[11][13] | Possible | Possible | Possible |
| Sedation | High, a primary effect[11][13] | High | High | Very high |
| Cardiovascular Side Effects | Possible | |||
| - Orthostatic Hypotension | Possible, especially at initiation[1] | Common | Common | Possible |
| - QTc Prolongation | Risk, characteristic of phenothiazines[1] | Significant risk | Moderate risk | Risk exists |
| Other Notable Side Effects | ||||
| - Allergic/Dermatologic | Rashes, photosensitivity[5][13] | Common, including photosensitivity | Less common | Common, including photosensitivity |
| - Hematologic | Agranulocytosis (rare but serious)[5] | Risk of agranulocytosis | Lower risk | Risk of agranulocytosis |
| - Neuroleptic Malignant Syndrome | Rare but life-threatening[3] | Risk exists | Lower risk than typicals | Risk exists |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of side effect profiles in clinical and preclinical studies.
Assessment of Extrapyramidal Symptoms (EPS)
A standardized assessment of EPS is critical in clinical trials of antipsychotic and other neuroleptic agents.
Protocol: Extrapyramidal Symptom Rating Scale (ESRS) [12][14]
-
Patient Questionnaire: The clinician administers a 12-item questionnaire to the patient to assess the subjective experience of parkinsonism, akathisia, dystonia, and dyskinesia over the past week. Items are rated on a 4-point scale.
-
Parkinsonism and Akathisia Examination: A 7-item examination is conducted to objectively assess signs of parkinsonism (e.g., tremor, rigidity, bradykinesia) and akathisia (e.g., restlessness, inability to remain still). Each item is rated on a 7-point severity scale.
-
Dystonia Examination: A 10-item examination to assess for involuntary muscle contractions and abnormal postures in various body regions. Ratings are made on a 7-point scale.
-
Dyskinesia Examination: A 7-item examination to evaluate the presence and severity of abnormal, involuntary, hyperkinetic movements, particularly of the face, limbs, and trunk. Ratings are on a 7-point scale.
-
Clinical Global Impression (CGI): Four separate CGI-Severity scales are completed by the clinician to provide an overall assessment of the severity of each of the four movement disorder categories.
Assessment of Metabolic Side Effects
Monitoring for metabolic changes is a key safety component in the development and clinical use of many psychotropic medications.
Protocol: Monitoring Metabolic Parameters in a Clinical Trial [3][5][9][15]
-
Baseline Assessment: Prior to the first dose of the investigational drug, the following measurements are taken:
-
Anthropometric: Weight (kg), height (m), Body Mass Index (BMI) calculated as kg/m ², and waist circumference (cm) measured at the umbilicus.
-
Cardiovascular: Blood pressure (systolic and diastolic) after the patient has been resting for at least 5 minutes.
-
Biochemical (fasting blood sample):
-
Fasting plasma glucose (mg/dL or mmol/L).
-
Fasting lipid profile: total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides.
-
Glycated hemoglobin (HbA1c) as an indicator of long-term glycemic control.
-
-
-
Scheduled Follow-up Assessments: These measurements are repeated at regular intervals throughout the trial (e.g., at 4, 8, and 12 weeks, and then every 3-6 months for longer-term studies). This allows for the tracking of changes from baseline.
-
Data Analysis: Statistical analysis is performed to compare changes in these parameters between the treatment group and a placebo or active comparator group. The incidence of clinically significant changes (e.g., a weight gain of ≥7% from baseline) is also calculated.
Mandatory Visualizations
Signaling Pathways
The side effects of this compound and other phenothiazines are primarily mediated by their antagonism of various neurotransmitter receptors.
Caption: Dopamine D2 Receptor Antagonism Pathway.
Caption: Histamine H1 Receptor Antagonism Pathway.
Caption: Muscarinic M1 Receptor Antagonism Pathway.
Experimental Workflow
Caption: Experimental Workflow for EPS Assessment.
Logical Relationship
Caption: Logical Relationship of Compared Drug Classes.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization [mdpi.com]
- 3. Clinical pearls for the monitoring and treatment of antipsychotic induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring the metabolic side-effects of atypical antipsychotics | The Psychiatrist | Cambridge Core [cambridge.org]
- 6. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. best practice 3, February 2007: Monitoring for metabolic disorders in patients taking antipsychotic drugs [bpac.org.nz]
- 10. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the side effects of Dimetotiazine Mesilate? [synapse.patsnap.com]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment recommendations for extrapyramidal side effects associated with second-generation antipsychotic use in children and youth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]
A Meta-Analysis of Clinical Trial Data on Dimethothiazine and Related Phenothiazines: A Comparative Guide
This guide provides a comparative meta-analysis of clinical trial data for dimethothiazine and the broader class of phenothiazine (B1677639) drugs. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic efficacy and mechanisms of action of these compounds. While a specific meta-analysis for this compound is not available in the current literature, this guide synthesizes data from clinical trials on phenothiazines for key indications, offering insights into their performance relative to other therapeutic alternatives.
Data Presentation: Efficacy in Acute Migraine
Phenothiazines, including this compound, have been evaluated for the treatment of acute migraine. A meta-analysis of parenteral phenothiazines (chlorpromazine, prochlorperazine, and methotrimeprazine) provides valuable comparative efficacy data.[1][2]
Table 1: Efficacy of Parenteral Phenothiazines vs. Placebo for Acute Migraine [1][2]
| Outcome | Phenothiazines | Placebo | Odds Ratio (95% CI) |
| Headache Relief | 48% | - | 15.02 (7.57 - 29.82) |
| Clinical Success | 78% | - | 8.92 (4.08 - 19.51) |
Table 2: Efficacy of Parenteral Phenothiazines vs. Active Comparators (e.g., metoclopramide) for Acute Migraine [1][2]
| Outcome | Phenothiazines | Active Comparators | Odds Ratio (95% CI) |
| Clinical Success | 78% | - | 2.04 (1.25 - 3.31) |
Efficacy in Other Indications
Spasticity
Clinical studies on phenothiazine derivatives for spasticity have shown a statistically significant, albeit modest, reduction in symptoms. A double-blind crossover trial of a phenothiazine derivative in patients with cerebral and spinal spasticity at a daily dose of 40 mg demonstrated a small but significant reduction in spasticity.[3][4] However, the clinical benefit was noted in only a few patients, suggesting the need for further studies with higher dosages.[3][4]
Urticaria
Experimental Protocols
Detailed experimental protocols for specific this compound clinical trials are not extensively published. However, a general methodology for a double-blind, placebo-controlled crossover trial for a phenothiazine derivative in the treatment of spasticity can be outlined as follows[3][4]:
-
Patient Selection: Patients with diagnosed cerebral or spinal spasticity meeting specific inclusion criteria are recruited.
-
Trial Design: A double-blind, crossover design is implemented. Patients are randomly assigned to receive either the active phenothiazine derivative or a placebo for a defined treatment period.
-
Washout Period: Following the initial treatment period, a washout period is instituted to eliminate the effects of the initial treatment.
-
Crossover: Patients then receive the alternative treatment (either placebo or the active drug) for a second treatment period.
-
Assessment: Spasticity is assessed using both clinical and electromyographic methods at baseline and at the end of each treatment period.
-
Data Analysis: Statistical analysis is performed to compare the effects of the active drug and placebo on spasticity measures.
Mechanism of Action and Signaling Pathways
This compound is a phenothiazine derivative that acts as an antagonist at several key neurotransmitter receptors.[5] Its therapeutic effects are believed to be mediated through its interaction with dopamine (B1211576) D2, histamine (B1213489) H1, and serotonin (B10506) (5-HT) receptors.[6]
The antagonism of D2 receptors in the central nervous system is a key mechanism for the antipsychotic and antiemetic effects of phenothiazines.[6] The blockade of H1 receptors contributes to their antihistaminic and sedative properties. Antagonism of 5-HT receptors is also implicated in their therapeutic effects, particularly in migraine.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, can initiate various intracellular signaling cascades, including the MAPK pathway and modulation of calcium signaling.
Logical Comparison with Alternatives
The therapeutic positioning of this compound and other phenothiazines can be understood by comparing their mechanisms and efficacy with other drug classes used for the same indications.
For Acute Migraine:
-
Phenothiazines vs. Triptans: Phenothiazines have a broader receptor antagonism profile (D2, H1, 5-HT), whereas triptans are selective 5-HT1B/1D receptor agonists. The meta-analysis data suggests high efficacy for parenteral phenothiazines.
-
Phenothiazines vs. NSAIDs: Phenothiazines act on central neurotransmitter receptors, while NSAIDs inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis.
For Spasticity:
-
Phenothiazines vs. Baclofen: Phenothiazines exert their effects centrally, while baclofen is a GABAB receptor agonist.
-
Phenothiazines vs. Benzodiazepines: Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to muscle relaxation.
For Urticaria:
-
Phenothiazines vs. Second-Generation Antihistamines: Both classes act as H1 receptor antagonists. However, phenothiazines are first-generation antihistamines and are typically associated with more significant sedative effects due to their ability to cross the blood-brain barrier.
References
- 1. The relative efficacy of phenothiazines for the treatment of acute migraine: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The relative efficacy of phenothiazines for the treatment of acute migraine: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phenothiazine derivative in the treatment of spasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phenothiazine derivative in the treatment of spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Validating Novel Targets of Dimethothiazine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating novel molecular targets of Dimethothiazine. While this compound is a phenothiazine (B1677639) derivative with established antihistaminic and anti-serotonergic properties, the exploration of its full target profile remains an area of active investigation. This document outlines a workflow for novel target identification and validation, compares this compound's known targets with those of other atypical antipsychotics, and provides detailed experimental protocols for key validation assays.
Comparative Analysis of Receptor Binding Profiles
This compound's therapeutic effects are attributed to its interaction with a range of neurotransmitter receptors. To provide context for its activity, the following table summarizes the receptor binding affinities (Ki, in nM) of this compound and several common atypical antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | This compound | Clozapine | Olanzapine | Risperidone | Quetiapine | Aripiprazole | Ziprasidone |
| Dopamine D2 | Data not available | 12.6 | 11 | 3.1 | 339 | 0.34 | 0.48 |
| Serotonin 5-HT2A | Data not available | 1.6 | 4 | 0.16 | 148 | 3.4 | 0.4 |
| Histamine H1 | Data not available | 1.1 | 7 | 20 | 11 | 60 | 47 |
| Muscarinic M1 | Data not available | 1.9 | 2.5 | >1000 | >1000 | >1000 | >1000 |
| Adrenergic α1 | Data not available | 6.8 | 19 | 0.8 | 7 | 57 | 11 |
Workflow for Novel Target Identification and Validation
The identification and validation of novel drug targets is a critical process in drug discovery. The following workflow outlines a systematic approach for investigating the molecular targets of this compound.
A Comparative Pharmacological Analysis of Dimethothiazine and its Metabolites: An Illustrative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacology of Dimethothiazine and its metabolites. Due to a scarcity of publicly available quantitative data on the specific metabolites of this compound, this document will use the well-researched phenothiazine (B1677639), Thioridazine (B1682328), as a case study to illustrate the pharmacological differences that can exist between a parent drug and its metabolic products. This comparative approach is essential for a comprehensive understanding of a drug's overall clinical effect, including efficacy and potential for adverse reactions.
This compound is a phenothiazine derivative with antihistaminic and serotonin (B10506) antagonist properties.[1][2][3][4] Like other phenothiazines, it undergoes extensive metabolism in the body, which can lead to the formation of various metabolites. These metabolites can have their own pharmacological activity, sometimes contributing significantly to the therapeutic effect or the side-effect profile of the parent drug. The primary routes of metabolism for phenothiazines include hydroxylation of the aromatic ring, N-demethylation of the side chain, and S-oxidation of the phenothiazine ring sulfur.[5][6]
Illustrative Case Study: Thioridazine and its Active Metabolites
Thioridazine is a phenothiazine antipsychotic that is extensively metabolized to several compounds, including two major active metabolites: Mesoridazine (the side-chain sulfoxide) and Sulforidazine (the side-chain sulfone).[7][8] These metabolites exhibit significant pharmacological activity, making a comparison with the parent drug crucial for understanding the overall clinical profile of Thioridazine.
Data Presentation: Comparative Pharmacology
The following tables summarize the available quantitative data for Thioridazine and its principal active metabolites, Mesoridazine and Sulforidazine.
Table 1: Comparative Receptor Binding Affinities (IC50, nM)
| Compound | Dopamine (B1211576) D2 Antagonism (Apomorphine-induced effect) |
| Thioridazine | 130 |
| Mesoridazine | 14.4 |
| Sulforidazine | 6.1 |
Data sourced from BenchChem[9]
Table 2: Comparative Cardiotoxicity (hERG Channel Blockade)
| Compound | Cardiotoxic Effect |
| Thioridazine-5-sulfoxide | More arrhythmogenic than thioridazine at 15 and 30 µM, causing atrial premature contractions and second-degree AV block.[9] |
Table 3: Comparative Pharmacokinetic Parameters in Humans (Single Oral Dose)
| Parameter | Thioridazine | Mesoridazine | Sulforidazine |
| Time to Peak (Cmax) | ~1 to 4 hours[8] | Slower than Thioridazine[7] | Slower than Thioridazine[7] |
| Half-Life (t½) | 5 to 27 hours[8] | - | - |
| Protein Binding | 96% to 99.3%[8] | - | - |
Mandatory Visualizations
Signaling Pathways
This compound acts as an antagonist at histamine (B1213489) H1 and serotonin (5-HT) receptors. The simplified signaling pathways for these receptors are depicted below.
Caption: Simplified signaling pathways for Histamine H1 and Serotonin 5-HT2A receptors.
Experimental Workflows
The following diagrams illustrate typical workflows for key experiments in comparative pharmacology.
Caption: A typical workflow for identifying drug metabolites in vitro.
Caption: A standard workflow for a comparative pharmacokinetic study.
Experimental Protocols
In Vitro Metabolism for Metabolite Identification
Objective: To identify the metabolites of this compound formed by liver enzymes.
-
Preparation of Incubation Mixture:
-
A typical incubation mixture contains:
-
Liver microsomes or S9 fraction (e.g., from human or rat liver).
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support cytochrome P450-mediated metabolism.
-
Phosphate buffer to maintain a physiological pH (e.g., pH 7.4).
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO, acetonitrile) at a final concentration typically in the low micromolar range.
-
-
-
Incubation:
-
The reaction is initiated by adding the NADPH-generating system.
-
The mixture is incubated at 37°C for a specified period (e.g., 60 minutes), with gentle shaking.
-
Control incubations are performed without the NADPH-generating system to account for non-enzymatic degradation.
-
-
Termination and Extraction:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol), which also serves to precipitate proteins.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant containing the parent drug and metabolites is collected for analysis.
-
-
Analysis:
-
The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[16]
-
Metabolites are identified based on their mass-to-charge ratio (m/z) and fragmentation patterns, which are compared to the parent drug.
-
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (e.g., Ki or IC50) of this compound and its metabolites for specific receptors (e.g., histamine H1, serotonin 5-HT2A).[17][18][19][20][21][22][23]
Methodology (example for 5-HT2A receptor): [17][24][25][26]
-
Membrane Preparation:
-
Cell membranes expressing the target receptor (e.g., human 5-HT2A receptor expressed in HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor).
-
The cell membrane preparation.
-
Varying concentrations of the unlabeled test compound (this compound or its metabolite).
-
Assay buffer.
-
-
-
Incubation:
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.
-
The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of this compound and its metabolites in an animal model.
-
Animal Model:
-
A suitable animal model (e.g., rats, mice) is chosen. The animals are typically cannulated (e.g., in the jugular vein) to facilitate repeated blood sampling.
-
-
Drug Administration:
-
This compound is administered to the animals via a specific route (e.g., oral gavage, intravenous injection) at a defined dose.
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points after drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
-
Sample Analysis:
-
The concentrations of this compound and its metabolites in the plasma samples are quantified using a validated analytical method, typically LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Conclusion
While direct comparative pharmacological data for this compound and its metabolites are not extensively available, the principles of drug metabolism and the importance of characterizing metabolite activity are well-established within the phenothiazine class. As illustrated by the Thioridazine case study, metabolites can exhibit significantly different pharmacological and pharmacokinetic profiles compared to the parent drug. Mesoridazine and Sulforidazine, for instance, are more potent dopamine D2 receptor antagonists than Thioridazine itself.[9] This highlights the necessity for a thorough investigation of the metabolic fate and activity of any new drug candidate, including this compound, to fully understand its clinical efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for conducting such essential comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide | C19H25N3O2S2 | CID 3089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 6. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma levels of thioridazine and metabolites are influenced by the debrisoquin hydroxylation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetics of chlorpromazine and key metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of phenothiazine antihistamines and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. psychiatryonline.org [psychiatryonline.org]
- 27. Pharmacokinetics of chlorpromazine after single and chronic dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Concentration and distribution of thioridazine and metabolites in schizophrenic post-mortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dimethothiazine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dimethothiazine, an orally active tricyclic anti-histamine and anti-5-HT agent, requires careful handling throughout its lifecycle, including its final disposal.[1][2] Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is a complex and highly regulated area. In the United States, several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), have established guidelines for the proper handling of such materials.[3][4] A primary piece of legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[3][4] For healthcare facilities, the EPA's Subpart P of the RCRA provides specific management standards for hazardous waste pharmaceuticals.[4][5]
A key principle of modern pharmaceutical waste management is the avoidance of improper disposal methods, such as flushing medications down the toilet or drain, which can lead to the contamination of water supplies.[3][6] The FDA does maintain a "flush list" for certain medications that pose a significant risk if accidentally ingested, but this compound is not on this list.[3][7]
Step-by-Step Disposal Protocol for this compound
The following procedure is a comprehensive guide for the safe disposal of this compound in a laboratory or research setting.
1. Personal Protective Equipment (PPE) and Hazard Assessment:
Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound and wear appropriate PPE. While a specific SDS for this compound was not found, related compounds like phenothiazine (B1677639) are harmful if swallowed and can cause skin irritation.[8]
-
Required PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
-
2. Waste Classification and Segregation:
Properly classify the this compound waste. As a pharmaceutical, it should not be mixed with general laboratory waste.
-
Non-Hazardous Pharmaceutical Waste: If the this compound is not considered a RCRA hazardous waste, it can be disposed of in a designated non-hazardous pharmaceutical waste container. These are often blue or white.
-
Hazardous Pharmaceutical Waste: If the this compound exhibits hazardous characteristics (e.g., toxicity, reactivity, ignitability, corrosivity) or is listed as a hazardous waste, it must be disposed of in a designated black container for RCRA hazardous pharmaceutical waste.
3. Containerization and Labeling:
-
Place the this compound waste in a securely sealed, leak-proof container.
-
Clearly label the container as "Pharmaceutical Waste for Incineration" and include the name of the chemical (this compound).
4. Final Disposal Method:
The recommended and most environmentally sound method for disposing of pharmaceutical waste is through a licensed hazardous waste disposal company.
-
Incineration: Most pharmaceutical waste is incinerated at a permitted treatment facility.[4] This high-temperature destruction process is the EPA's required method for treating hazardous pharmaceutical waste.[4]
-
Waste Hauler: Arrange for a certified waste hauler to collect the segregated pharmaceutical waste. Ensure the hauler is licensed to transport and dispose of chemical and pharmaceutical waste in accordance with federal, state, and local regulations.
Disposal in Household Trash (For very small, residual amounts if no other option is available):
If a take-back program or a hazardous waste disposal service is not an option for very small quantities, the FDA provides guidance for disposal in household trash.[9][10][11]
-
Do not crush tablets or capsules.
-
Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[7][9][10]
-
Place the mixture in a sealed plastic bag or other sealed container to prevent leakage.[7][9][10]
-
Dispose of the sealed container in the household trash.
-
Remove or obscure all personal information from the original container before recycling or discarding it.[9][11]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Primary Disposal Method | Incineration via a licensed waste disposal facility | [4] |
| EPA Regulation | Resource Conservation and Recovery Act (RCRA) | [3][4] |
| Healthcare Facility Specific Rule | EPA Subpart P | [4][5] |
| Prohibited Disposal Method | Flushing down sink or toilet | [3][6] |
| Hazardous Waste Container Color | Black | |
| Non-Hazardous Pharmaceutical Waste Container Color | Blue or White |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
References
- 1. Dimetotiazine | CAS#:7456-24-8 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 7. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 8. fishersci.com [fishersci.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. dea.gov [dea.gov]
- 11. fda.gov [fda.gov]
Navigating the Safe Handling of Dimethothiazine: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Essential Safety and Logistical Information for Researchers
The handling of Dimethothiazine, a phenothiazine (B1677639) derivative, in research and development settings necessitates stringent safety protocols. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of chemically related phenothiazine compounds. These compounds are typically harmful if swallowed, cause skin and eye irritation, may lead to respiratory irritation, and are very toxic to aquatic life.[1] A conservative approach to personal protective equipment (PPE) and disposal is therefore essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the recommended PPE, which should be worn at all times when handling the compound.
| PPE Component | Specifications and Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended. Ensure gloves are of a suitable thickness (e.g., at least 5 mil for the outer glove). Regularly inspect gloves for any signs of degradation or puncture. | Protects against skin contact, which can cause irritation.[1] Nitrile and neoprene offer good resistance to a broad range of chemicals.[2][3] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation. | Prevents eye irritation and injury from accidental splashes.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder form or when there is a potential for aerosolization. Work should be conducted in a certified chemical fume hood. | Mitigates the risk of respiratory tract irritation.[1] |
| Protective Clothing | A fully buttoned lab coat, preferably made of a chemical-resistant material, is required. Consider the use of disposable coveralls for procedures with a high risk of contamination. | Protects the skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes, preferably made of a non-porous material, must be worn in the laboratory. | Protects feet from spills. |
Operational Plans: Step-by-Step Guidance for Safe Handling
Adherence to standardized operational procedures is paramount to minimizing exposure risks.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound powder and preparation of its solutions must be conducted in a properly functioning and certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Procedural Guidance for Handling
-
Designated Area: Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked.
-
Weighing: When weighing the solid compound, do so on a tared weigh paper or in a container within the chemical fume hood to minimize the dispersal of powder.
-
Solution Preparation: Add this compound powder slowly to the solvent to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan: Ensuring Environmental Safety
This compound and its related compounds are classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is a critical responsibility.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh papers, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Under no circumstances should this compound waste be poured down the drain.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous solid waste.
Disposal Procedure
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the primary hazard(s) (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company.
Experimental Protocols: Spill and Exposure Response
Spill Response Protocol
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Inform your supervisor and colleagues.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: If it is safe to do so and you are trained, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean-up: Wear the appropriate PPE, including respiratory protection. For a solid spill, carefully sweep or vacuum the material into a hazardous waste container. For a liquid spill, cover with an inert absorbent material, and then collect it into a hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, collecting all cleaning materials as hazardous waste.
First Aid and Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing the PPE Workflow
To ensure a clear and logical approach to personal protection when handling this compound, the following workflow diagram is provided.
Caption: PPE workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


